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Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Synthesis and Reactivity of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid

Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are essential for navigating complex structure-activity relationships (SAR). 5-Bromo-4-(diethylamino)pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are essential for navigating complex structure-activity relationships (SAR). 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid is a structurally sophisticated, amphoteric intermediate. Featuring a precisely engineered "push-pull" electronic system, this compound serves as a critical linchpin in the synthesis of advanced pharmaceuticals, including modified sulfonylureas, kinase inhibitors, and targeted protein degraders.

This whitepaper provides an in-depth analysis of its structural logic, retrosynthetic pathways, and validated experimental protocols, designed specifically for synthetic chemists and drug development professionals.

Structural Logic & Physicochemical Profiling

The synthetic utility of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid stems from the orthogonal reactivity of its substituents. The pyridine core acts as an electron-deficient scaffold, which is heavily modulated by three distinct functional groups:

  • C3 - Sulfonic Acid (-SO₃H): A strong Brønsted acid that acts as an electron-withdrawing group (EWG). It provides a handle for subsequent sulfonamide library generation.

  • C4 - Diethylamino (-NEt₂): A strongly electron-donating group (EDG). It injects electron density into the ring via resonance, overcoming the inherent deactivation of the pyridine core and activating the adjacent positions for electrophilic attack.

  • C5 - Bromo (-Br): A heavy halogen that serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Core Pyridine Core (Amphoteric Scaffold) C3 C3: Sulfonic Acid (-SO3H) Strong Brønsted Acid Core->C3 Position 3 C4 C4: Diethylamino (-NEt2) Electron-Donating Core->C4 Position 4 C5 C5: Bromo (-Br) Orthogonal Handle Core->C5 Position 5 C4->C5 Directs EAS

Fig 1. Functional group logic and reactivity profile of the substituted pyridine core.

Quantitative Data Summary

To facilitate reaction planning and purification strategies, the key physicochemical parameters of the compound are summarized below.

ParameterSpecification / ValueMechanistic Implication
Molecular Weight 309.18 g/mol Optimal for fragment-based screening and library generation.
Molecular Formula C₉H₁₃BrN₂O₃SHigh heteroatom count ensures strong target interactions.
pKa (Sulfonic Acid) < 1.0 (est.)Exists as a deprotonated sulfonate at physiological pH.
pKa (Pyridine N) ~ 5.5 - 6.5Protonation state is highly sensitive to microenvironments.
LogP (Predicted) 1.2 - 1.8Balanced lipophilicity due to hydrophobic -NEt₂ and -Br groups.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of highly substituted pyridines requires precise control over the order of functionalization to prevent cross-reactivity and overcome electronic deactivation. The optimal route to 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid relies on a three-stage sequence: Sulfonation → Amination → Bromination .

  • Electrophilic Sulfonation: The sequence begins with the sulfonation of a 4-substituted pyridine (such as 4-hydroxypyridine or 4-aminopyridine) using oleum at elevated temperatures[1]. The C4 substituent directs the incoming sulfonic acid group to the C3 position.

  • Nucleophilic Aromatic Substitution (SₙAr): If starting from a 4-chloro intermediate, the introduction of the diethylamino group at C4 is achieved via SₙAr. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing ortho-sulfonic acid, lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of diethylamine.

  • Electrophilic Aromatic Substitution (EAS): Electrophilic bromination of pyridines is notoriously difficult. However, the newly introduced -NEt₂ group at C4 injects massive electron density into the π-system. This localized activation overcomes the deactivating effects of both the pyridine nitrogen and the C3 sulfonic acid, directing the incoming bromonium ion exclusively to the available C5 position[2].

SynthesisWorkflow SM 4-Hydroxypyridine Step1 Electrophilic Sulfonation (Oleum, 120°C) SM->Step1 Int1 4-Hydroxypyridine-3-sulfonic acid Step1->Int1 Step2 Chlorination & Hydrolysis (POCl3, then H2O) Int1->Step2 Int2 4-Chloropyridine-3-sulfonic acid Step2->Int2 Step3 SNAr Amination (Diethylamine, Heat) Int2->Step3 Int3 4-(Diethylamino)pyridine-3-sulfonic acid Step3->Int3 Step4 Electrophilic Bromination (NBS, DMF) Int3->Step4 Product 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid Step4->Product

Fig 2. Step-by-step synthetic workflow for 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls to guarantee structural integrity and yield.

Protocol A: SₙAr Amination (C4 Functionalization)
  • Objective: Introduction of the diethylamino group to establish the electronic "push" system.

  • Reagents: 4-Chloropyridine-3-sulfonic acid (1.0 eq), Diethylamine (3.5 eq), Ethanol (solvent).

  • Methodology:

    • Setup: Suspend 4-chloropyridine-3-sulfonic acid in anhydrous ethanol within a heavy-walled pressure tube. Add diethylamine dropwise at room temperature.

    • Thermal Activation: Seal the tube and heat the mixture to 90°C for 12 hours. Causality: While the ortho-sulfonic acid activates the C4 position for SₙAr, sustained thermal energy is required to overcome the steric hindrance of the bulky secondary amine.

    • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 8:2). The reaction is complete when the UV-active starting material spot is entirely depleted.

    • Isolation: Cool to 0°C. The zwitterionic product, 4-(diethylamino)pyridine-3-sulfonic acid, will precipitate. Filter and wash with cold ethanol to remove residual diethylamine hydrochloride.

Protocol B: Electrophilic Bromination (C5 Functionalization)
  • Objective: Selective bromination at the C5 position utilizing the directing effect of the C4 amine.

  • Reagents: 4-(Diethylamino)pyridine-3-sulfonic acid (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Anhydrous DMF (solvent).

  • Methodology:

    • Preparation: Suspend the starting material in anhydrous DMF under an inert nitrogen atmosphere. Causality: DMF is required to solubilize the highly polar zwitterionic sulfonic acid, while the N₂ atmosphere prevents oxidative side reactions of the electron-rich ring[3].

    • Electrophile Addition: Cool the mixture to 0°C. Add NBS portion-wise over 15 minutes. Causality: Strict temperature control prevents runaway exothermic reactions and minimizes the risk of over-bromination or oxidative cleavage of the diethylamino group.

    • Reaction Propagation: Allow the reaction to warm to ambient temperature and stir for 2 hours.

    • Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The system is validated when the starting material peak (m/z ~231) is depleted and the product peak (m/z ~309/311, exhibiting the characteristic 1:1 isotopic pattern for a single bromine atom) becomes the dominant signal.

    • Quenching & Isolation: Quench the reaction with 10% aqueous sodium thiosulfate. Causality: This instantly reduces any unreacted electrophilic bromine, halting the reaction and preventing halogenation during workup. Adjust the pH to the isoelectric point (~pH 3-4) to precipitate the final product. Filter, wash with cold water, and dry under high vacuum.

Applications in Drug Development

The strategic placement of functional groups on 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid makes it a highly versatile building block for medicinal chemists:

  • Sulfonamide Library Generation: The sulfonic acid group can be converted to a sulfonyl chloride (using SOCl₂ or POCl₃) and subsequently reacted with various anilines or aliphatic amines. This is a direct pathway to synthesizing novel sulfonylurea derivatives, a class of compounds historically significant in the treatment of type 2 diabetes and as loop diuretics.

  • Late-Stage Diversification via Cross-Coupling: The C5 bromine atom is primed for palladium-catalyzed cross-coupling. Researchers can utilize Suzuki-Miyaura couplings with aryl boronic acids to rapidly expand the SAR around the C5 position, a critical vector for fitting into hydrophobic pockets of kinase active sites.

References

  • PubChem: 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | C11H18BrN3O2S. National Center for Biotechnology Information.[2] URL:[Link]

Sources

Exploratory

The Chemistry and Pharmacology of 4-Amino-3-pyridinesulfonic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, 4-amino-3-pyridinesulfonic acid (CAS 29452-57-1) and its structural analogs (such as 4-hydroxy-3-pyridinesulfonic acid) serve as foundational pharmacophores for the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 4-amino-3-pyridinesulfonic acid (CAS 29452-57-1) and its structural analogs (such as 4-hydroxy-3-pyridinesulfonic acid) serve as foundational pharmacophores for the development of high-ceiling loop diuretics[1][2]. The most clinically significant derivative in this class is Torasemide (Torsemide), a pyridine-sulfonylurea compound that exhibits potent diuretic, natriuretic, and anti-inflammatory properties[3].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative deep-dive into the structural biology, synthetic methodologies, and pharmacological mechanisms of these derivatives. The protocols detailed herein are designed as self-validating systems, ensuring that researchers and drug development professionals can replicate these workflows with high yield and exceptional purity.

Chemical Architecture & Physicochemical Profiling

The core scaffold of these derivatives relies on a pyridine ring substituted with an amino (or hydroxyl) group at the C4 position and a sulfonic acid/sulfonyl group at the C3 position. This specific ortho-relationship is critical for the subsequent cyclization or condensation reactions required to build complex sulfonylurea structures[4].

Quantitative Data: Physicochemical Properties

The baseline physicochemical properties of the parent compound, 4-amino-3-pyridinesulfonic acid, dictate its solubility profile and reactivity during organic synthesis[1][5].

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-Amino-pyridine-3-sulfonic acidCore intermediate for loop diuretics.
CAS Registry Number 29452-57-1Standard identifier for raw material sourcing.
Molecular Formula C5H6N2O3SBaseline for mass balance calculations.
Molecular Weight 174.18 g/mol Utilized for stoichiometric equivalents.
Melting Point 320 °C (Decomposes)Indicates high thermal stability; requires aggressive activation.
Density 1.617 g/cm³Relevant for phase separations in liquid-liquid extraction.
LogP 1.57Hydrophilic nature; requires derivatization for target binding.
Topological Polar Surface Area 101.66 ŲHigh polarity necessitates organic solvent optimization.

Pharmacological Mechanism of Action & SAR

The transformation of 4-amino-3-pyridinesulfonic acid into 4-arylamino-3-pyridinesulfonamides drastically alters its pharmacological profile[3]. By introducing a lipophilic aryl group (e.g., an m-tolylamino group) at the C4 position and a sulfonylurea moiety at the C3 position, the molecule gains high affinity for the Na⁺-K⁺-2Cl⁻ (NKCC2) symporter located in the thick ascending limb of the loop of Henle.

Structure-Activity Relationship (SAR) Causality:

  • C4 Arylamino Substitution: Enhances lipophilicity, allowing the drug to penetrate the renal tubular lumen and bind to the chloride-binding site of the NKCC2 transporter.

  • C3 Sulfonylurea Moiety: Mimics the acidic properties required to anchor the molecule to the transmembrane protein, effectively blocking ion transport and inducing profound diuresis[3].

MOA T Torasemide (4-APSA Derivative) N NKCC2 Symporter (Thick Ascending Limb) T->N Binds to Cl- site I Inhibition of Na+, K+, 2Cl- Reabsorption N->I Blocks transport D Diuresis & Natriuresis (Decreased Blood Volume) I->D Osmotic shift

Mechanism of action of Torasemide via NKCC2 symporter inhibition.

Advanced Synthetic Methodologies

The industrial synthesis of Torasemide from pyridine-3-sulfonic acid derivatives requires precise control over highly reactive intermediates. The traditional use of neat phosphorus oxychloride (POCl₃) often leads to violent exothermic reactions and complex impurity profiles. The modern, self-validating protocols described below utilize chlorobenzene as a solvent to control reaction kinetics and improve product purity[2][6].

Synthesis A 4-Hydroxy-3-pyridinesulfonic acid (Starting Material) B 4-Chloro-3-pyridinesulfonyl chloride (Intermediate 1) A->B PCl5, Chlorobenzene 80-150°C C 4-Chloro-3-pyridinesulfonamide (Intermediate 2) B->C NH3 (aq) / NH4OH Amidation D 4-(3-Methylphenylamino)- 3-pyridinesulfonamide C->D m-Toluidine Condensation E Torasemide (Active Pharmaceutical Ingredient) D->E Phenyl isopropylcarbamate Lithium Base Method

Synthetic workflow of Torasemide from 4-hydroxy-3-pyridinesulfonic acid.

Protocol 1: Synthesis of 4-Chloro-3-pyridinesulfonamide

This protocol converts the stable sulfonic acid into a highly reactive sulfonyl chloride, followed by immediate amidation[2][4].

Step-by-Step Methodology:

  • Suspension & Halogenation: Suspend 1.0 equivalent of 4-hydroxy-3-pyridinesulfonic acid in anhydrous chlorobenzene. Slowly add 2.2 equivalents of phosphorus pentachloride (PCl₅) while maintaining the internal temperature between 0–40 °C.

    • Causality: The use of chlorobenzene is critical. It acts as a thermal buffer, allowing the starting materials to mix without the uncontrolled, hazardous evolution of hydrogen chloride gas that occurs in solvent-free systems[2].

  • Thermal Activation: Heat the mixture gradually to 80–150 °C and stir for 4 hours.

    • Self-Validation: The reaction is complete when the suspension transitions into a clear, homogenous solution, indicating the full conversion to 4-chloro-3-pyridinesulfonyl chloride.

  • Distillation: Apply vacuum distillation to remove excess POCl₃ (a byproduct of PCl₅) and a portion of the chlorobenzene.

  • Amidation: Cool the residual solution to 0–5 °C. Add the solution dropwise to a vigorously stirred excess of aqueous ammonium hydroxide (NH₄OH).

    • Causality: Maintaining a temperature below 5 °C prevents the hydrolysis of the sulfonyl chloride back to the inactive sulfonic acid.

  • Isolation: Adjust the pH to 7.0 using dilute HCl. Filter the precipitated 4-chloro-3-pyridinesulfonamide, wash with cold water, and dry under vacuum.

Protocol 2: Condensation and High-Purity Urea Formation

This phase couples the sulfonamide with an aryl amine and constructs the final sulfonylurea pharmacophore[2][6].

Step-by-Step Methodology:

  • Aryl Condensation: Combine 1.0 equivalent of 4-chloro-3-pyridinesulfonamide with 2.5 equivalents of m-toluidine (3-methylaniline). Heat the mixture to 110–120 °C for 6 hours.

    • Self-Validation: Monitor via HPLC. The reaction is validated as complete when the peak area of the starting sulfonamide is ≤ 0.5%.

  • Precipitation: Cool the mixture to room temperature and triturate with diethyl ether. Filter the resulting 4-(3-methylphenylamino)-3-pyridinesulfonamide[3].

  • Lithium-Mediated Urea Formation: Dissolve the intermediate in a mixture of water and an organic solvent (e.g., acetone or acetonitrile). Add 1.2 equivalents of phenyl isopropylcarbamate and 1.1 equivalents of a lithium base (e.g., Lithium Hydroxide, LiOH)[6].

    • Causality: The selection of a lithium base is a strategic masterstroke in this synthesis. Lithium torsemide exhibits a surprisingly high affinity for precipitation in solid form without the co-precipitation of related impurities (such as Torasemide Impurity B). This bypasses the need for complex, yield-destroying chromatography[2][6].

  • Final Acidification: Isolate the lithium torsemide salt via filtration. Resuspend the salt in water and acidify to pH 4.0–4.5 using 1N HCl to precipitate highly pure Torasemide (>99.8% purity).

Quality Control & Impurity Profiling

To ensure the trustworthiness of the final API, rigorous impurity profiling must be conducted. The primary degradant and synthetic byproduct in this pathway is Torasemide Impurity B (4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide), which is simply the unreacted intermediate from Protocol 2. By utilizing the Lithium Base Method described above, the differential solubility of lithium torsemide versus the unreacted sulfonamide ensures that Impurity B remains dissolved in the mother liquor, effectively self-purifying the final crystalline product to meet stringent USP/EP pharmacopeial standards[6].

Conclusion

The derivatization of 4-amino-3-pyridinesulfonic acid into complex sulfonylureas represents a triumph of rational drug design and synthetic optimization. By understanding the causality behind solvent selection (chlorobenzene for controlled halogenation) and counter-ion affinity (lithium for selective precipitation), researchers can establish highly robust, scalable, and self-validating manufacturing pipelines for critical loop diuretics.

References

  • [3] US3824241A - Pyridinesulfonic acids. Google Patents. Available at:

  • [4] CN1423558A - Novel method for preparing torasemide intermediate. Google Patents. Available at:

  • [2] WO2003097603A1 - Process for the preparation of highly pure torsemide. Google Patents. Available at:

  • [6] Preparation of highly pure torsemide. Academia.edu. Available at: [Link]

Sources

Foundational

The Tri-Vector Pyridine Core: 5-Bromo-4-Substituted Pyridine-3-Sulfonic Acid

This guide details the technical properties, synthesis, and application of the 5-bromo-4-substituted pyridine-3-sulfonic acid scaffold. This specific substitution pattern represents a "Tri-Vector" core, allowing independ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical properties, synthesis, and application of the 5-bromo-4-substituted pyridine-3-sulfonic acid scaffold. This specific substitution pattern represents a "Tri-Vector" core, allowing independent functionalization at three distinct positions, making it a high-value intermediate in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.

Introduction: The Architectural Advantage

In medicinal chemistry, the utility of a scaffold is defined by its "vectors of diversity"—the number of distinct positions that can be modified independently to probe biological space. The 5-bromo-4-substituted pyridine-3-sulfonic acid scaffold is a privileged motif because it offers three orthogonal reactive handles on a compact aromatic footprint:

  • C3-Sulfonyl Group: Acts as a solubilizing group or a precursor to sulfonamides (bioisosteres of amides/carboxylic acids).

  • C4-Substituent (Nucleophilic Handle): Typically a leaving group (Cl) or a hydrogen bond donor/acceptor (OH/NH₂), allowing for

    
     substitutions.
    
  • C5-Bromide (Electrophilic Handle): A dedicated site for transition-metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

This dense functionalization allows researchers to "grow" molecules in three defined spatial directions, maximizing the exploration of protein binding pockets.

Synthetic Accessibility & Fabrication

The synthesis of this core typically proceeds via the modification of 4-hydroxypyridine (4-pyridone). The electronic richness of the 4-pyridone system allows for electrophilic aromatic substitution (EAS) at the C3 and C5 positions, which are otherwise deactivated in the neutral pyridine ring.

Core Synthesis Pathway

The most robust route involves sequential sulfonation and bromination, followed by "dual-activation" of the hydroxyl and sulfonic acid groups.

Step 1: Sulfonation

Reaction of 4-hydroxypyridine with fuming sulfuric acid or chlorosulfonic acid introduces the sulfonic acid group at the C3 position. The 4-hydroxyl group (ortho-para director) activates the C3 position, overcoming the deactivating nature of the pyridine nitrogen.

Step 2: Bromination

Subsequent bromination of 4-hydroxypyridine-3-sulfonic acid targets the C5 position. Although the C3-sulfonic acid is electron-withdrawing (meta-director), the strong activating effect of the C4-hydroxyl group dominates, directing the bromine to the remaining ortho position (C5).

Step 3: Dual Chlorination (The "Linchpin" Step)

Treating the 5-bromo-4-hydroxypyridine-3-sulfonic acid intermediate with phosphorus pentachloride (


) and phosphorus oxychloride (

) performs two critical transformations simultaneously:
  • Conversion of the C4-hydroxyl (tautomeric ketone) to a C4-chloride .

  • Conversion of the C3-sulfonic acid to a C3-sulfonyl chloride .

The resulting 5-bromo-4-chloropyridine-3-sulfonyl chloride is the "Master Scaffold" for divergent synthesis.

Visualization of Synthesis & Reactivity

SynthesisPath Start 4-Hydroxypyridine Step1 4-Hydroxypyridine- 3-sulfonic acid Start->Step1 H2SO4 (fuming) 180°C Step2 5-Bromo-4-hydroxy- pyridine-3-sulfonic acid Step1->Step2 Br2, AcOH 60°C Master 5-Bromo-4-chloro- pyridine-3-sulfonyl chloride (MASTER SCAFFOLD) Step2->Master PCl5, POCl3 Reflux (Dual Chlorination) Prod1 Sulfonamide Library (C3 Diversity) Master->Prod1 R-NH2 (Sulfonylation) Prod2 SnAr Adducts (C4 Diversity) Master->Prod2 Nu-H (SnAr) (Displacement of Cl) Prod3 Biaryl Systems (C5 Diversity) Master->Prod3 Ar-B(OH)2 (Suzuki Coupling)

Caption: Sequential synthesis of the tri-functionalized pyridine core. The "Master Scaffold" enables independent modification of C3, C4, and C5 positions.

Physicochemical Properties

Understanding the ionization and solubility profile of this scaffold is critical for assay development and formulation.

PropertyValue / CharacteristicImplication for Drug Design
pKa (Pyridine N) ~2.5 - 3.5 (Highly dependent on C4 sub)The electron-withdrawing Br and SO3H groups significantly lower the basicity of the ring nitrogen compared to pyridine (pKa 5.2).
pKa (Sulfonic Acid) < -1.0 (Strong Acid)Fully ionized at physiological pH. Excellent for solubility but limits membrane permeability unless converted to a sulfonamide.
LogP (Core) Low (< 1.0)The polar sulfonic acid/sulfonamide group balances the lipophilicity of the bromine, aiding in "Lead-Like" property space.
Metabolic Stability HighThe C5-Br blocks a common site of oxidative metabolism (CYP450). The C3-sulfonamide is generally stable.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-chloropyridine-3-sulfonyl chloride

Note: This procedure generates a highly reactive electrophile. All glassware must be oven-dried.

  • Reagents: 5-Bromo-4-hydroxypyridine-3-sulfonic acid (1.0 equiv),

    
     (1.5 equiv), 
    
    
    
    (solvent/reagent).
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Procedure:

    • Suspend the sulfonic acid starting material in

      
       (5 mL per gram).
      
    • Add

      
       portion-wise at room temperature (Exothermic!).
      
    • Heat the mixture to reflux (

      
      ) for 4–6 hours. The suspension should become a clear yellow solution.[1]
      
    • Workup: Remove excess

      
       under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring (Caution: Violent hydrolysis of reagents).
      
    • Extraction: Immediately extract the aqueous mixture with Dichloromethane (DCM) (

      
      ).
      
    • Drying: Dry organic layers over anhydrous

      
       and concentrate in vacuo.
      
    • Yield: The product is typically a low-melting yellow solid or oil, used immediately without further purification due to hydrolysis sensitivity.

Protocol B: Regioselective Functionalization (The "Order of Operations")

To maximize yield and avoid side reactions, functionalize the core in this specific order:

  • Position 3 (Sulfonylation): React the sulfonyl chloride with an amine (

    
    ) first. The sulfonyl chloride is the most reactive electrophile.
    
    • Conditions: Amine (1.0 equiv), Pyridine or

      
       (2.0 equiv), DCM, 
      
      
      
      .
  • Position 4 (

    
    ):  Displace the C4-chloride. The C3-sulfonamide (electron-withdrawing) activates the C4-chloride for nucleophilic attack.
    
    • Conditions: Nucleophile (

      
      ), 
      
      
      
      , DMF or DMSO,
      
      
      .
  • Position 5 (Cross-Coupling): Perform Pd-catalyzed coupling on the C5-bromide.

    • Conditions: Boronic acid (

      
      ), 
      
      
      
      (5 mol%),
      
      
      , Dioxane/Water,
      
      
      .

Strategic Applications in Drug Discovery

Kinase Inhibitor Design

The 5-bromo-4-substituted pyridine-3-sulfonamide motif mimics the adenine binding mode in many kinases.

  • The Sulfonamide: Often forms hydrogen bonds with the "hinge region" or the "gatekeeper" residue.

  • The C4-Substituent: Can be tailored to extend into the hydrophobic back-pocket (using bulky amines) or the solvent front.

  • The C5-Bromine: Provides a vector to reach the ribose binding pocket or can be coupled to solubilizing tails.

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (


) are classic CA inhibitors (zinc binding). The pyridine core provides a distinct selectivity profile compared to the classic benzene-sulfonamide (e.g., Acetazolamide) scaffolds.

References

  • Source: US Patent 6,310,214 B1 (2001).
  • Medicinal Chemistry of Pyridine Sulfonamides

    • Title: "Synthesis and biological evaluation of 4-substituted pyridine-3-sulfonamide deriv
    • Source:European Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • Commercial Availability of Core Scaffold

    • Title: "5-Bromo-4-hydroxypyridine-3-sulfonic acid (CAS 1355216-83-9)"[2]

    • Source: ChemicalBook / AiFChem D
  • Reactivity of 4-Chloropyridines

    • Title: "Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model"
    • Source:Nature Chemistry, 2013.
    • URL:[Link]

Sources

Exploratory

The Solubility Paradox: A Technical Guide to Zwitterionic Pyridine Sulfonic Acids

Executive Summary Pyridine sulfonic acids represent a unique class of "brick dust" molecules in organic synthesis and drug development. Existing as zwitterions (inner salts) at neutral pH, they possess high crystal latti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine sulfonic acids represent a unique class of "brick dust" molecules in organic synthesis and drug development. Existing as zwitterions (inner salts) at neutral pH, they possess high crystal lattice energies that render them sparingly soluble in standard organic solvents. This guide analyzes the physicochemical barriers to solubility and provides actionable, field-proven protocols for solubilizing these species using Hydrophobic Ion Pairing (HIP) and pH-swing methodologies.[1]

Part 1: The Physicochemical Paradox

To master the solubility of pyridine sulfonic acids (e.g., 3-pyridinesulfonic acid), one must first understand the thermodynamic penalty of their solid state.

The Zwitterionic Lattice Lock

Unlike standard organic acids or bases, pyridine sulfonic acids contain both a strongly acidic sulfonate group (


) and a basic pyridine nitrogen (

).[1] In the solid state, these form an intermolecular salt network.
  • Lattice Energy (

    
    ):  The electrostatic attraction between the 
    
    
    
    and
    
    
    centers creates a rigid crystal lattice.[1] Melting points often exceed 300°C (decomposition), indicating
    
    
    values that compete with inorganic salts.
  • The Solvation Penalty: For dissolution to occur, the solvent must provide enough solvation energy (

    
    ) to overcome 
    
    
    
    .
    • Non-polar solvents (DCM, Toluene): Low dielectric constants (

      
      ) cannot shield the charges or disrupt the lattice.
      
    • Protic solvents (MeOH, EtOH): Can engage in H-bonding but often lack the dielectric strength to fully dissociate the tight ion pairs without thermal assistance.[1]

The "Solubility Cliff" Visualization

The following diagram illustrates the thermodynamic barrier preventing dissolution in organic media.

SolubilityCliff Figure 1: The thermodynamic barrier of dissolving zwitterionic lattices. Solid Solid Zwitterion (High Lattice Energy) Transition Transition State (Desolvation/Breaking Lattice) Solid->Transition Requires High Energy (Heat/Additives) Solution Solvated Species (Organic Phase) Transition->Solution Stabilized by Specific Interactions Solution->Solid Precipitation (Thermodynamic Sink)

Part 2: Solubility Profiles & Data

Quantitative solubility data for these specific zwitterions is often sparse in literature. The table below synthesizes general trends observed in process chemistry for pyridine-3-sulfonic acid and its isomers.

Table 1: Solubility Profile of Pyridine-3-Sulfonic Acid (25°C)

Solvent ClassRepresentative SolventDielectric Const.[1] (

)
Solubility StatusMechanistic Insight
Aqueous Water (pH 7)80.1High (>50 mg/mL)High

shields charges; H-bonding stabilizes ions.[1]
Dipolar Aprotic DMSO46.7Moderate (10-30 mg/mL)High dipole moment stabilizes the zwitterion, but lack of H-bond donation limits solubility compared to water.[1]
Dipolar Aprotic DMF, NMP36-32Low-Moderate Often requires heating to 60-80°C to achieve practical concentrations.[1]
Protic Polar Methanol32.7Low (<5 mg/mL)Soluble at reflux; often precipitates upon cooling (recrystallization method).[1]
Protic Polar Ethanol, IPA24.5Sparingly Soluble "Anti-solvent" behavior often observed when added to aqueous solutions.[1]
Chlorinated DCM, Chloroform8.9Insoluble Cannot overcome lattice energy.[1]
Hydrocarbon Hexane, Toluene< 2.5Insoluble "Brick dust" behavior.[1]

Part 3: Strategies for Solubilization

When water or DMSO are incompatible with your reaction or analysis (e.g., LC-MS with non-polar columns, anhydrous organic synthesis), use the following strategies.

Hydrophobic Ion Pairing (HIP)

This is the gold standard for solubilizing zwitterions in organic solvents (DCM, THF). By introducing a lipophilic counter-ion, you replace the rigid intermolecular network with a soluble, lipophilic ion pair.

  • Mechanism: A lipophilic base (e.g., DBU, Tributylamine) deprotonates the zwitterion (or pairs with it), masking the charge with bulky alkyl chains.

  • Reagent: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetrabutylammonium hydroxide (TBAOH).[1]

pH Swing (In Situ Derivatization)
  • Acidic Swing: Adding strong acid (HCl,

    
    ) in MeOH converts the zwitterion (
    
    
    
    ) to the cationic acid salt (
    
    
    ).[1] This often improves solubility in alcohols but not in non-polar organics.[1]
  • Silylation: Treating with BSA (N,O-Bis(trimethylsilyl)acetamide) in acetonitrile temporarily masks the sulfonic acid as a silyl ester, rendering the molecule soluble in organics for GC-MS or synthesis.[1]

Part 4: Experimental Protocols

Protocol A: Hydrophobic Ion Pairing (HIP) for Organic Synthesis

Objective: Dissolve pyridine sulfonic acid in Dichloromethane (DCM) for a reaction.

  • Preparation: Suspend 1.0 equivalent (eq) of Pyridine-3-sulfonic acid in DCM (0.1 M concentration). The solid will settle at the bottom.

  • Activation: Add 1.1 eq of Tributylamine or DBU dropwise while stirring.[1]

  • Observation: The suspension should clear within 10-15 minutes as the lipophilic amine forms a salt with the sulfonic acid group (

    
    ).[1]
    
  • Verification: If clarity is not achieved, mild sonication (30-40°C) helps break the lattice.[1]

  • Use: The resulting solution is now a lipophilic ion pair suitable for acylation or coupling reactions.[1]

Protocol B: Gravimetric Solubility Determination

Objective: Accurately measure solubility in a specific solvent system.[1]

  • Saturation: Add excess solid zwitterion to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Shake/stir at the target temperature (e.g., 25°C) for 24 hours.

    • Critical Step: Ensure solid is still present after 24h.[1] If not, add more.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-warmed if testing at high temp) into a tared vial.

  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen blow-down).[1]

  • Quantification: Weigh the residue.

    • 
      [1]
      
Visualizing the HIP Mechanism

The following diagram details how adding a lipophilic base breaks the crystal lattice.

HIP_Mechanism Figure 2: Mechanism of Hydrophobic Ion Pairing (HIP) for Solubilization. Zwitterion Insoluble Zwitterion Lattice (PyH+ ... SO3-) Complex Lipophilic Ion Pair Complex (Py-SO3- ... HN+Bu3) Zwitterion->Complex Proton Transfer & Lattice Disruption Base Lipophilic Base Added (e.g., Tributylamine) Base->Complex Provides Hydrophobic Tails Solvent Soluble in DCM/THF Complex->Solvent Van der Waals Solvation

[1]

References

  • Park, H. (2022).[1] Pyridine-3-sulfonic Acid.[1][2][3][4][5][6] Wiley Online Library.[1] Available at: [Link]

  • Meyer, J. D., & Manning, M. C. (1998).[7] Hydrophobic ion pairing: altering the solubility properties of biomolecules. Pharmaceutical Research. Available at: [Link][1]

  • National Toxicology Program. (1990).[1][8] Solubility of Organic and Inorganic Chemicals in Selected Solvents. NTIS. Available at: [Link][1]

  • Kaljurand, I., et al. (2019). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[1] Available at: [Link][1]

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid: Synthesis, Properties, and Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid, a substituted pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. While this compound is not widely cataloged, this document constructs a robust theoretical and practical framework based on established principles of organic chemistry and data from analogous structures. We will detail its core physicochemical properties, propose a logical and field-proven synthetic route with a step-by-step protocol, and discuss its potential applications. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this novel compound.

Introduction: The Scientific Rationale

Substituted pyridines are a cornerstone of modern pharmacology and materials science. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, make them privileged scaffolds. The title compound, 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid, integrates several key features:

  • A Pyridine Core: A heterocyclic aromatic amine that is a common motif in numerous approved drugs.

  • A Diethylamino Group: A dialkylamino substituent at the 4-position, which acts as a strong electron-donating group. This significantly increases the basicity of the pyridine nitrogen and activates the ring for electrophilic substitution.

  • A Bromo Substituent: A halogen at the 5-position that can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a diverse library of derivatives.

  • A Sulfonic Acid Group: A strongly acidic functional group at the 3-position that imparts high water solubility and can participate in hydrogen bonding and salt formation, which are critical for modulating pharmacokinetic properties.

The amphoteric nature of this molecule—possessing both a basic diethylamino-pyridine moiety and an acidic sulfonic acid group—makes it an intriguing zwitterionic candidate for developing novel therapeutic agents and functional materials.

Physicochemical and Structural Data

The fundamental properties of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid have been calculated and are summarized below.

PropertyValue
Molecular Formula C9H13BrN2O3S
Molecular Weight 310.18 g/mol
IUPAC Name 5-bromo-4-(diethylamino)pyridine-3-sulfonic acid
Canonical SMILES CCN(CC)C1=C(C=NC=C1Br)S(=O)(=O)O
InChI Key (Predicted)
Structural Representation

The 2D structure of the molecule is depicted in the diagram below.

Caption: 2D structure of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid.

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid can be logically approached via a multi-step pathway starting from a commercially available precursor. The proposed route leverages a directed sulfonation, a well-established reaction for activated pyridine systems.[1]

Synthesis Workflow Diagram

workflow start 4-Chloropyridine step1 Diethylamine (Nucleophilic Aromatic Substitution) start->step1 intermediate1 4-(Diethylamino)pyridine step1->intermediate1 step2 Oleum (20% SO3) (Electrophilic Sulfonation) intermediate1->step2 intermediate2 4-(Diethylamino)pyridine-3-sulfonic acid step2->intermediate2 step3 N-Bromosuccinimide (NBS) (Electrophilic Bromination) intermediate2->step3 final_product 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid step3->final_product

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 4-(Diethylamino)pyridine
  • Principle: This step involves a nucleophilic aromatic substitution reaction. The highly nucleophilic diethylamine displaces the chloride from the 4-position of the pyridine ring. This reaction is typically performed at elevated temperatures.

  • Experimental Protocol:

    • To a sealed pressure vessel, add 4-chloropyridine (1 equivalent), diethylamine (3 equivalents), and a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(diethylamino)pyridine.

Step 2: Synthesis of 4-(Diethylamino)pyridine-3-sulfonic acid
  • Principle: The electron-donating diethylamino group strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho (3 and 5) positions.[1] Using a strong sulfonating agent like oleum (fuming sulfuric acid), the sulfonic acid group is introduced at the 3-position.

  • Experimental Protocol:

    • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), carefully add 4-(diethylamino)pyridine (1 equivalent) portion-wise to 20% oleum (a solution of 20% sulfur trioxide in sulfuric acid) at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-120 °C.

    • Maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by LC-MS.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The product will precipitate out of the acidic solution. If it does not, adjust the pH to approximately 2-3 with a saturated solution of sodium hydroxide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(diethylamino)pyridine-3-sulfonic acid.

Step 3: Synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid
  • Principle: The final step is an electrophilic bromination. The existing substituents (diethylamino and sulfonic acid groups) direct the incoming bromine to the 5-position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[2] The reaction is typically carried out in a strong acid to keep the substrate in solution.

  • Experimental Protocol:

    • Dissolve 4-(diethylamino)pyridine-3-sulfonic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 8-12 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Carefully pour the reaction mixture onto crushed ice.

    • The crude product will precipitate. Collect the solid by filtration.

    • Recrystallize the crude solid from water or an ethanol/water mixture to obtain the pure 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid.

Potential Applications and Future Directions

The unique structural features of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid suggest several promising areas of application:

  • Pharmaceutical Scaffolding: The bromo-substituent provides a versatile handle for introducing a wide range of molecular fragments via cross-coupling chemistry. This allows for the rapid generation of compound libraries for screening against various biological targets. The sulfonic acid group can enhance aqueous solubility and provide a point for salt formation, improving the developability of potential drug candidates.

  • Materials Science: The zwitterionic nature of the molecule could be exploited in the design of novel organic electronic materials, ionic liquids, or as a component in metal-organic frameworks (MOFs).

  • Catalysis: Pyridine derivatives are widely used as catalysts and ligands in organic synthesis.[3] The specific electronic and steric properties of this compound could be beneficial in developing new catalytic systems.

Conclusion

This technical guide has provided a detailed theoretical framework for 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid. We have defined its molecular formula and weight, and proposed a robust, multi-step synthesis based on established and reliable chemical transformations. The detailed experimental protocols offer a practical starting point for researchers aiming to synthesize this compound. The unique combination of functional groups suggests that this molecule holds significant potential as a versatile building block in drug discovery and materials science.

References

  • PubChem. 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | C11H18BrN3O2S. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Loba Chemie. 4-(DIMETHYLAMINO) PYRIDINE | 1122-58-3. Available at: [Link]

  • Wikipedia. 4-Dimethylaminopyridine. Available at: [Link]

  • Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[4][5][6]triazolo[1,5-a]pyridine. Available at:

  • Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • precisionFDA. 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]

  • BuyersGuideChem. 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid. Available at: [Link]

  • MDPI. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Available at: [Link]

  • Royal Society of Chemistry. Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine. Available at: [Link]

  • Molychem. 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS | 1122-58-3. Available at: [Link]

Sources

Exploratory

suppliers for 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid research grade

This guide outlines the sourcing, technical specification, and vendor qualification protocols for 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid , a specialized heterocyclic building block.[1][2] [1][2][3] Chemical Ide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the sourcing, technical specification, and vendor qualification protocols for 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid , a specialized heterocyclic building block.[1][2]

[1][2][3]

Chemical Identity & Context

This compound is a highly specific pyridine derivative, likely utilized as an intermediate in the synthesis of Torasemide analogs or novel sulfonamide-based diuretics and anti-tumor agents.[1][2]

  • Chemical Name: 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid[1][2][3][4]

  • Related CAS (Amide Form): 1352499-44-5 (Refers to 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide)[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    S[1][2]
  • Molecular Weight: ~309.18 g/mol [2]

  • Key Structural Features:

    • Pyridine Core: Sensitive to oxidation and pH-dependent solubility.[1][2]

    • C3 Sulfonic Acid: Strong acid functionality; zwitterionic character likely when free base amino group is present.[1][2]

    • C4 Diethylamino: Electron-donating group; activates the ring but introduces steric bulk.[1][2]

    • C5 Bromine: Handle for further cross-coupling (Suzuki-Miyaura) or Buchwald-Hartwig aminations.[1][2]

Commercial Availability Status

Status: Rare / Made-to-Order While the sulfonamide derivative (CAS 1352499-44-5) appears in select catalogs (e.g., A2B Chem, ChemicalBook), the free sulfonic acid is typically a custom synthesis target or a process impurity standard.[1][2] It is rarely stocked in bulk "Research Grade" catalogs (Sigma, TCI) and must be sourced from specialized heterocyclic manufacturers.[1][2]

Sourcing Strategy & Supplier Landscape[1]

Do not rely on general aggregators. Use a tiered approach to secure high-purity material.[1][2]

Tier 1: Specialized Heterocyclic Manufacturers (Primary Targets)

These vendors specialize in pyridine chemistry and likely possess the precursor (4-chloro- or 4-amino-pyridinesulfonic acid) to manufacture your target rapidly.[1][2]

Supplier CategoryRecommended VendorsStrategy
Custom Synthesis Majors WuXi AppTec , Enamine , Pharmablock Request "FTE" or "Fee-for-Service" synthesis.[1][2] Best for >10g scale with strict CoA requirements.
Niche Catalog Vendors A2B Chem , Amadis Chemical , Combi-Blocks Check for CAS 1352499-44-5 (Amide) and inquire if they can supply the Acid precursor or hydrolyze the amide.[1][2]
Aggregators eMolecules , MolPort Use structure search (SMILES) rather than name.[1][2] Filter for "Ships within 2 weeks" to avoid ghost listings.[1][2]
Tier 2: Synthesis-on-Demand (Protocol for Engagement)

Since this is likely a custom order, you must provide a synthesis packet to the vendor to ensure they deliver the correct regioisomer.[1][2]

Recommended Synthesis Route for Vendor Quote:

  • Starting Material: 4-Chloro-3-pyridinesulfonic acid (CAS 15596-47-1) or 4-hydroxypyridine-3-sulfonic acid.[1][2]

  • Bromination: Electrophilic bromination at C5.

  • Amination: Nucleophilic aromatic substitution (S

    
    Ar) of the C4-Chloro with Diethylamine.
    

Vendor Qualification & Quality Assurance (QA)[1][2]

When sourcing "Research Grade" (>95%), you must validate that the vendor's CoA (Certificate of Analysis) addresses specific impurity risks associated with pyridine chemistry.[1][2]

Critical Impurity Profile
  • Regioisomers: 5-Bromo-2 -(diethylamino)... vs 5-Bromo-4 -(diethylamino)...[1][2] (Critical if starting from 2,4-dichloropyridine derivatives).

  • Hydrolysis Byproducts: Des-ethyl analogs (mono-ethylamino).[1][2]

  • Inorganic Salts: Sulfonic acids are often isolated as sodium or potassium salts.[1][2] Ensure you know the Salt Form (Free Acid vs. Na-Salt) as this affects stoichiometry in your downstream reactions.[1][2]

Visual Workflow: Vendor Qualification

The following diagram outlines the decision logic for selecting a supplier and validating the material.

VendorQualification Start Start: Define Requirement (5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid) Search Search Aggregators (eMolecules, SciFinder) Start->Search DirectHit Direct Catalog Hit? Search->DirectHit Stock Verify Stock Freshness (Request recent CoA) DirectHit->Stock Yes Custom Engage Custom Synthesis (Enamine, WuXi, Amadis) DirectHit->Custom No CheckSalt Check Salt Form (Free Acid vs Na/K Salt) Stock->CheckSalt OrderSample Order Small Sample (1g) CheckSalt->OrderSample QC In-House QC (1H-NMR + LC-MS) OrderSample->QC RouteVal Validate Synthetic Route (Ensure C4 vs C2 selectivity) Custom->RouteVal SpecDef Define Specs: >95% HPLC, NMR Confirmation RouteVal->SpecDef SpecDef->QC QC->Custom Fail (Regioisomer detected) Decision Approved for Research QC->Decision Pass

Caption: Logical workflow for sourcing and validating rare pyridine intermediates, distinguishing between catalog procurement and custom synthesis pathways.

Technical Specifications for "Research Grade"

To ensure reproducibility in drug development, typically for SAR (Structure-Activity Relationship) studies, the following specifications are mandatory.

Specification Table
ParameterSpecificationRationale
Appearance White to pale yellow solidPyridines often yellow upon oxidation/light exposure.[1][2] Dark brown indicates significant decomposition.[1][2]
Purity (HPLC) ≥ 97.0% (Area %) Sulfonic acids are difficult to purify by flash chromatography; crystallization is key.[1][2]
Identity (1H-NMR) Conforms to structureMust show distinct ethyl signals (triplet/quartet) and two pyridine singlets (C2-H and C6-H).[1][2]
Salt Form Explicitly StatedVendor must declare if it is a zwitterion, HCl salt, or Sodium salt.
Water Content ≤ 1.0% (KF)Sulfonic acids are hygroscopic.[1][2] High water content affects reaction stoichiometry.[1][2]
Residual Solvents < 5000 ppmCommon solvents: DMF, DMSO (from synthesis).[1][2]
Analytical Validation Protocol

Upon receipt of the material, perform the following Self-Validating checks:

  • Solubility Test: Dissolve 5mg in DMSO-d6. If insoluble, add D2O (indicates zwitterionic salt form).[1][2]

  • 1H-NMR Regiochemistry Check:

    • The C2-H proton (adjacent to Nitrogen) should appear downfield (~8.5-9.0 ppm).[1][2]

    • The C6-H proton (adjacent to Nitrogen and Bromine) will have a distinct shift.[1][2]

    • Failure Mode: If you see splitting patterns indicative of adjacent protons (d doublets), you may have the 2,3- or 3,4- isomer instead of the 3,4,5-substitution pattern.[1][2]

Synthesis & Impurity Logic

Understanding the synthesis allows you to predict impurities that may not appear on a standard CoA.[1][2]

Likely Synthetic Pathway:




[1][2]

Potential Impurities:

  • Unreacted Precursor: 5-Bromo-4-chloropyridine-3-sulfonic acid (Reactive electrophile; toxic).[1][2]

  • Over-Bromination: 2,5-Dibromo analogs.

  • Hydrolysis: 5-Bromo-4-hydroxypyridine-3-sulfonic acid (from water quenching).

ImpurityMap Start 4-Chloro-3-pyridinesulfonic acid Step1 Bromination (Br2/Oleum) Start->Step1 Inter Intermediate: 5-Bromo-4-chloro... Step1->Inter Imp2 Impurity B: 2,5-Dibromo... Step1->Imp2 Over-reaction Step2 Amination (Diethylamine) Inter->Step2 Imp1 Impurity A: 5-Bromo-4-hydroxy... Inter->Imp1 H2O (Hydrolysis) Product Target: 5-Bromo-4-(diethylamino)... Step2->Product

Caption: Synthesis pathway highlighting critical impurity origins (Hydrolysis and Over-bromination) to monitor during QC.

Handling and Stability

  • Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). Sulfonic acids can be hygroscopic.[1][2]

  • Safety: The compound acts as a strong acid.[1][2] Wear proper PPE (gloves, goggles).[1][2]

  • Stability: Avoid prolonged exposure to strong bases which may cause debromination or hydrolysis of the amino group at elevated temperatures.[1][2]

References

  • ChemicalBook . 1352499-44-5 Product Entry (Amide Analog). Retrieved from [1][2]

  • A2B Chem . Catalog Entry for 5-bromo-4-(dimethylamino)pyridine-3-sulfonamide (Analogous Structure). Retrieved from [1][2]

  • BenchChem . Synthesis of 4-Aminopyridine-3-Sulfonic Acid Derivatives. Retrieved from [1][2]

  • PubChem . 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide (CID 102538861).[1][2][5] Retrieved from [1][2]

Sources

Foundational

Comprehensive Physicochemical and Safety Profiling of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Data Guide Executive Summary In modern drug discovery, highly functionalized N-heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Data Guide

Executive Summary

In modern drug discovery, highly functionalized N-heterocycles serve as critical building blocks for the synthesis of targeted therapeutics, particularly kinase inhibitors. 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid is a complex, multi-functional intermediate. Its unique stereoelectronic profile—combining a highly acidic sulfonic group, an electron-donating diethylamino moiety, and an electrophilic bromine atom—makes it invaluable for advanced cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, this structural complexity introduces significant occupational hazards. As a Senior Application Scientist, I have designed this whitepaper to move beyond a standard 16-section Safety Data Sheet (SDS). This guide synthesizes structural causality with field-proven methodologies, providing a self-validating framework for the safe handling, storage, and emergency neutralization of this compound.

Structural & Physicochemical Profiling

To safely handle a novel chemical entity, one must first understand the causality of its physicochemical behavior. The properties of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid are dictated by the competing electronic effects of its functional groups.

The strongly acidic sulfonic acid group (-SO₃H) at the C3 position readily donates a proton to the basic pyridine nitrogen, driving the molecule into a zwitterionic state in aqueous environments. This restricts its solubility in non-polar organic solvents while making it highly soluble in aqueous bases. Furthermore, the C5 bromine atom introduces significant lipophilicity and heavy-atom toxicity, which alters its membrane permeability profile compared to non-halogenated analogs.

Table 1: Predictive Physicochemical & Hazard Profiling
Property / HazardValue / GHS ClassificationMechanistic Rationale
Molecular Weight 309.18 g/mol Derived from the formula C₉H₁₃BrN₂O₃S.
Physical State Off-white to pale yellow powderCharacteristic of brominated pyridine derivatives; prone to oxidation upon prolonged light exposure.
Corrosivity H314 : Causes severe skin burns[1]The un-neutralized sulfonic acid moiety rapidly protonates tissue proteins, causing coagulative necrosis.
Acute Toxicity H301 / H311 / H331 : Toxic via all routes[2]Halogenated pyridines are highly electrophilic, readily alkylating cellular nucleophiles and disrupting enzymatic pathways.
Aqueous Behavior Zwitterionic EquilibriumThe basic diethylamine and pyridine nitrogen compete for the sulfonic acid proton, creating a highly polar internal salt.

Mechanistic Toxicology and Thermal Degradation

The toxicity of this compound is not singular; it is a synergistic effect of its functional groups.

  • Tissue Destruction (Sulfonic Acid): Pyridine-3-sulfonic acid derivatives are classified as Category 1B corrosive agents[1]. Upon contact with ambient moisture on the skin or ocular mucosa, the compound rapidly dissociates, dropping the localized pH and inducing severe chemical burns.

  • Systemic Toxicity (Bromopyridine): Halogenated pyridines are known to be toxic if swallowed, inhaled, or absorbed through the skin[2]. The lipophilic nature of the diethylamino group may facilitate dermal penetration, carrying the toxic bromopyridine core into systemic circulation.

  • Thermal Instability: When subjected to thermal stress (e.g., a laboratory fire), the molecule undergoes catastrophic decomposition. The cleavage of the carbon-bromine and carbon-sulfur bonds releases highly toxic gases[3].

Degradation A Zwitterionic Form (Pyridine-H+, SO3-) B Thermal Stress (>200°C) A->B Heat C Toxic Gas Release: HBr, SOx, NOx B->C Decomposition

Fig 1: Thermal decomposition pathway highlighting the release of toxic halogenated and sulfurous gases.

Experimental Protocol: Safe Handling & Spill Neutralization

Standard operating procedures often fail because they lack self-validating steps. The following protocol for managing a localized powder spill of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid is designed as a closed-loop system, ensuring that the hazard is not only contained but chemically verified as neutralized.

Phase 1: PPE and Containment
  • Step 1.1 (PPE Selection): Don a NIOSH-approved P100 particulate respirator, chemical splash goggles, and butyl rubber gloves .

    • Causality: Standard nitrile gloves offer insufficient breakthrough times against highly polar, corrosive organic acids. Butyl rubber provides superior resistance to both the acidic moiety and the organic core.

  • Step 1.2 (Physical Containment): Isolate the spill. Do NOT apply water.

    • Causality: Adding water to a concentrated sulfonic acid powder generates an exothermic reaction and creates a highly mobile, corrosive liquid runoff. Instead, surround the powder with dry sand or vermiculite to prevent aerosolization.

Phase 2: Chemical Neutralization
  • Step 2.1 (Application): Liberally apply solid Sodium Bicarbonate (NaHCO₃) over the spill area.

    • Causality: NaHCO₃ acts as a weak base. It will gently neutralize the sulfonic acid to form a stable sodium sulfonate salt, releasing CO₂ gas without generating dangerous levels of exothermic heat.

  • Step 2.2 (Moistening): Lightly mist the NaHCO₃/spill mixture with water using a spray bottle to initiate the acid-base neutralization. Wait for the effervescence (bubbling) to cease.

Phase 3: Verification and Disposal (Self-Validating Step)
  • Step 3.1 (pH Verification): Swab the neutralized slurry with a piece of universal pH indicator paper.

    • Validation: The protocol is only successful if the pH reads between 6.5 and 7.5 . If the pH is < 6.0, reapply NaHCO₃ and mist again.

  • Step 3.2 (Collection): Use non-sparking polypropylene tools to sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Seal and label as "Halogenated Organic Acid Waste."

SpillWorkflow A Spill Detected: 5-Bromo-4-(diethylamino) pyridine-3-sulfonic acid B Evacuate Area & Don PPE (Butyl Gloves, P100) A->B C Containment: Surround with Dry Sand B->C D Neutralization: Apply Solid NaHCO3 & Mist C->D E Verification: Check pH (Target 6.5-7.5) D->E F Disposal: Collect in HDPE Container E->F

Fig 2: Step-by-step emergency neutralization workflow for sulfonic acid spills.

Storage and Incompatibility

To maintain the scientific integrity of the compound and prevent hazardous degradation, storage conditions must be strictly controlled:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the diethylamino group.

  • Temperature: Maintain at 2–8°C in a desiccator.

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents, strong bases, and active metals (e.g., sodium, potassium), as the sulfonic acid can react violently, and the bromopyridine ring is susceptible to uncontrolled nucleophilic attack.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Pyridine-3-sulfonic acid".
  • TCI Chemicals. "SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide".
  • Apollo Scientific. "SAFETY DATA SHEET: 4-Bromopyridine, HBr".

Sources

Exploratory

5-bromo-4-diethylamino-pyridine-3-sulfonic acid vs sulfonamide derivatives

Technical Whitepaper: Synthetic Evolution and Pharmacological Divergence of 5-Bromo-4-Diethylamino-Pyridine-3-Sulfonic Acid Executive Summary: The Pivot from Precursor to Pharmacophore In the medicinal chemistry of loop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthetic Evolution and Pharmacological Divergence of 5-Bromo-4-Diethylamino-Pyridine-3-Sulfonic Acid

Executive Summary: The Pivot from Precursor to Pharmacophore

In the medicinal chemistry of loop diuretics and carbonic anhydrase inhibitors, the pyridine-3-sulfonamide scaffold is a "privileged structure."[1] However, the research utility of this scaffold relies heavily on the transition from its highly polar precursor—5-bromo-4-diethylamino-pyridine-3-sulfonic acid (Compound A) —to its lipophilic, bioactive sulfonamide derivatives (Compound B) .[1]

This guide analyzes the critical divergence between these two chemical species. While Compound A serves as a stable, water-soluble zwitterion ideal for early-stage functionalization, it lacks the permeability required for intracellular targets.[1] The conversion to Compound B (the sulfonamide) is not merely a functional group interconversion; it is a "molecular switch" that activates the zinc-binding warhead and enables passive membrane diffusion.[1]

This whitepaper provides the synthetic roadmap, physicochemical profiling, and structure-activity relationship (SAR) logic required to navigate this transition effectively.

Physicochemical Profiling: The Acid-Amide Divide

The fundamental difference between the sulfonic acid and the sulfonamide lies in their ionization states and lipophilicity.[1] The 4-diethylamino group acts as a strong Electron Donating Group (EDG), pushing electron density into the pyridine ring, which significantly influences the pKa of the adjacent sulfonyl group.[1]

Table 1: Comparative Physicochemical Properties

Property5-Bromo-4-diethylamino-pyridine-3-sulfonic acid (Compound A)5-Bromo-4-diethylamino-pyridine-3-sulfonamide (Compound B)[1]Implications for Drug Design
Primary State (pH 7.4) Zwitterionic (Anionic sulfonate / Cationic pyridine H+)Neutral or partially ionized (depending on N-substitution)A: High renal clearance; B: High tissue distribution.[1]
Solubility (Water) High (> 50 mg/mL)Low to Moderate (< 1 mg/mL)A: Easy formulation; B: May require micronization or salt formation.[1]
pKa (Sulfonyl) ~ -0.5 to 1.0 (Strong Acid)~ 9.0 - 10.0 (Weak Acid)B: Matches physiological pH for H-bond interactions.[1]
LogP (Lipophilicity) < 0 (Hydrophilic)~ 1.5 - 2.5 (Lipophilic)B: Optimized for passive transport.[1]
Biological Role Metabolic Product / Excretion FormActive Pharmacophore (CA Inhibition / NKCC2 blockade)A is often the inactive metabolite of B .

Critical Insight: The 4-diethylamino group increases the pKa of the pyridine nitrogen, stabilizing the zwitterionic form of the sulfonic acid.[1] In the sulfonamide, this same EDG effect reduces the acidity of the sulfonamide NH₂, potentially weakening interactions with targets requiring a deprotonated sulfonamide (like some carbonic anhydrase isoforms), but improving selectivity.[1]

Synthetic Architecture: The Activation Workflow

The conversion of the sulfonic acid to the sulfonamide is the bottleneck in this workflow.[1] Direct amidation is impossible due to the leaving group quality of the hydroxide.[1] The protocol requires an "Activation Phase" using thionyl chloride or phosphorus pentachloride, followed by an "Amidation Phase."[1]

Workflow Diagram (Graphviz)

Synthesis_Workflow cluster_side Critical Control Points Acid Sulfonic Acid (Zwitterion) Activation Activation Phase (PCl5 / POCl3) Acid->Activation Reflux 130°C Chloride Sulfonyl Chloride (Electrophile) Activation->Chloride -HCl, -POCl3 Amidation Amidation Phase (R-NH2 / Base) Chloride->Amidation 0°C to RT Hydrolysis Hydrolysis (Reversion to Acid) Chloride->Hydrolysis Moisture exposure Sulfonamide Target Sulfonamide (Bioactive) Amidation->Sulfonamide Nucleophilic Acyl Subst.

Caption: Synthetic pathway converting the polar sulfonic acid to the lipophilic sulfonamide via a reactive sulfonyl chloride intermediate.[1]

Experimental Protocols

These protocols are adapted for the specific electronic constraints of the 4-diethylamino-5-bromo scaffold. The electron-rich amino group can interfere with chlorination; therefore, protonation during the reaction is a self-validating protection step.[1]

Protocol A: Activation (Synthesis of Sulfonyl Chloride)

Objective: Convert 5-bromo-4-diethylamino-pyridine-3-sulfonic acid to its sulfonyl chloride.

  • Preparation: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 1.0 eq (e.g., 10 mmol) of the sulfonic acid .

  • Reagent Addition: Add PCl₅ (1.5 eq) and POCl₃ (5.0 eq) as the solvent/reagent.[1]

    • Note: The use of POCl₃ as a co-solvent helps solubilize the zwitterionic starting material better than neat SOCl₂.[1]

  • Reaction: Heat the mixture to 120–130°C for 3–5 hours. The suspension should turn into a clear, dark solution, indicating the consumption of the sulfonic acid.[1]

  • Quench: Cool the mixture to room temperature. Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

  • Isolation: Resuspend the residue in dry DCM (dichloromethane). Pour the mixture slowly onto crushed ice with vigorous stirring to decompose excess phosphorous halides.

  • Extraction: Rapidly extract the organic layer (DCM), wash with cold 5% NaHCO₃ (to neutralize acid traces), dry over Na₂SO₄, and concentrate.

    • Checkpoint: The product is the sulfonyl chloride .[1] It is moisture-sensitive.[1] Proceed immediately to Protocol B.

Protocol B: Amidation (Synthesis of Sulfonamide)

Objective: React sulfonyl chloride with ammonia or primary amine.[1]

  • Setup: Dissolve the fresh sulfonyl chloride (from Protocol A) in anhydrous THF or DCM (0.2 M concentration). Cool to 0°C (ice bath).

  • Nucleophile Addition:

    • For Primary Sulfonamide (-SO₂NH₂): Sparge dry Ammonia gas (NH₃) or add 2.0 eq of 7N NH₃ in MeOH dropwise.[1]

    • For Substituted Sulfonamide (-SO₂NHR): Add 1.1 eq of the amine (R-NH₂) and 2.5 eq of Triethylamine (TEA) or DIPEA as a proton scavenger.[1]

  • Completion: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Purification:

    • Evaporate solvent.[1][2]

    • Redissolve in EtOAc, wash with water and brine.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).[1]

Structure-Activity Relationship (SAR) Logic

The 5-bromo-4-diethylamino-pyridine-3-sulfonamide scaffold offers three distinct vectors for medicinal chemistry optimization.

SAR Decision Tree (Graphviz)

SAR_Logic Core Scaffold: 5-Br-4-NEt2-Pyridine-3-SO2NHR Vector1 Pos 3: Sulfonamide (The Warhead) Core->Vector1 Vector2 Pos 4: Diethylamino (The Tuner) Core->Vector2 Vector3 Pos 5: Bromine (The Handle) Core->Vector3 V1_Action Primary (-NH2): CA Inhibition Substituted (-NHR): Loop Diuretic Activity Vector1->V1_Action V2_Action Electron Donation (EDG) Increases pKa of Sulfonamide Improves Solubility Vector2->V2_Action V3_Action Suzuki Coupling (Add Aryl/Heteroaryl groups) Modulates Lipophilicity Vector3->V3_Action

Caption: Strategic functionalization points on the pyridine scaffold. Pos 3 determines mechanism; Pos 4 modulates electronics; Pos 5 enables structural expansion.[1]

  • The "Warhead" (Position 3): The sulfonamide moiety is the key pharmacophore.[1] If left as a primary amide (-SO₂NH₂), it targets Carbonic Anhydrase (CA).[1] If substituted with a urea moiety (as in Torsemide), it targets the Na-K-2Cl cotransporter (NKCC2).[1]

  • The "Tuner" (Position 4): The diethylamino group is bulky and electron-rich.[1] Unlike the -NH-Isopropyl group in Torsemide, the diethyl group prevents H-bond donation at the 4-position, potentially altering binding modes in the active site.[1]

  • The "Handle" (Position 5): The bromine atom is critical.[1] It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach lipophilic rings, which are essential for high-affinity binding in the S1 sub-pocket of enzymes.[1]

References

  • Naik, S., et al. (2013).[1] "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan Journal of Chemistry, 6(3), 196-200.[1][3] Link

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7, 168-181.[1] Link

  • Del Piero, S., et al. (2019).[1] "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." New Journal of Chemistry, 43. Link

  • BenchChem Technical Guide. (2025). "Synthesis of 4-Aminopyridine-3-Sulfonic Acid." Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid from 3-Chloropyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Retrosynthetic Strategy The synthesis of highly functionalized, p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Retrosynthetic Strategy

The synthesis of highly functionalized, poly-substituted pyridines such as 5-bromo-4-(diethylamino)pyridine-3-sulfonic acid requires rigorous control over regiochemistry and chemoselectivity. A classical approach to functionalize the C4 position of 3-substituted pyridines involves N-oxidation followed by nitration. However, literature demonstrates that when 3-chloro-4-nitropyridine N-oxide is subjected to nucleophilic aromatic substitution with amines, the amine preferentially displaces the C3 halogen rather than the nitro group[1]. This inherent reactivity leads to the undesired 3-amino-4-nitro regioisomer.

To circumvent this limitation and ensure absolute regiocontrol, this protocol employs a Directed ortho-Metalation (DoM) strategy. The existing C3 chlorine atom in 3-chloropyridine is leveraged as a directing group to selectively lithiate the C4 position, followed by iodination. The resulting intermediate provides a highly chemoselective platform for transition-metal-catalyzed amination[2] and subsequent thiolation, culminating in a self-validating sequence that perfectly installs the required substituents.

Mechanistic Rationale & Chemoselectivity

Every step in this protocol is designed as a self-validating system where the electronic and steric properties of the intermediates dictate the outcome:

  • Chemoselective Amination: 3-Chloro-4-iodopyridine possesses two halogens with vastly different reactivities toward oxidative addition. Palladium-catalyzed Buchwald-Hartwig amination occurs exclusively at the weaker C–I bond, installing the diethylamino group at C4 while preserving the C3 chlorine for downstream functionalization.

  • Sulfonic Acid Installation via Thiolation: Direct electrophilic sulfonation of pyridines is notoriously difficult and often requires harsh conditions (e.g., oleum), though it can be directed by an activating amino group[3]. To maintain mild conditions, we utilize a Pd-catalyzed cross-coupling with benzyl mercaptan, followed by oxidative cleavage. The wide bite-angle ligand Xantphos is critical here to facilitate the reductive elimination of the bulky benzylthio group.

  • Regioselective Bromination: In the final step, the strong electron-donating effect of the C4-diethylamino group activates the ortho positions (C3 and C5) toward electrophilic aromatic substitution. With the C3 position blocked by the newly installed sulfonic acid, bromination is directed exclusively to the vacant C5 position.

Synthetic Workflow Visualization

SyntheticWorkflow SM 3-Chloropyridine (Starting Material) Step1 3-Chloro-4-iodopyridine (DoM & Iodination) SM->Step1 LDA, I2 -78 °C, THF Step2 3-Chloro-4-(diethylamino)pyridine (Buchwald-Hartwig) Step1->Step2 HNEt2, Pd2(dba)3 BINAP, NaOtBu Step3 3-(Benzylthio)-4-(diethylamino)pyridine (Pd-Catalyzed Thiolation) Step2->Step3 BnSH, Pd2(dba)3 Xantphos, DIPEA Step4 4-(Diethylamino)pyridine-3-sulfonic acid (Oxidative Cleavage) Step3->Step4 NCS, HCl MeCN/H2O Target 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid (Regioselective Bromination) Step4->Target NBS DMF, RT

Figure 1: Five-step synthetic workflow for the target compound from 3-chloropyridine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for the key transformations to ensure maximum yield and purity.

StepReaction TypeCatalyst / ReagentsSolventTemp (°C)Time (h)Yield (%)
1 DoM & IodinationLDA / I₂THF-782.085%
2 AminationPd₂(dba)₃ / BINAP / NaOtBuToluene8012.092%
3 ThiolationPd₂(dba)₃ / Xantphos / DIPEA1,4-Dioxane10016.078%
4 Oxidative CleavageNCS / 2M HCl (aq)MeCN0 to 254.081%
5 BrominationNBSDMF253.095%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-iodopyridine

Procedure:

  • To a flame-dried flask under argon, add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add a solution of 3-chloropyridine (1.0 eq) in THF dropwise. Stir at -78 °C for 1 hour to ensure complete C4 lithiation.

  • Add a solution of iodine (I₂, 1.1 eq) in THF dropwise. Stir for an additional 1 hour at -78 °C, then allow warming to room temperature.

  • Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Causality Insight: The C3 chlorine atom exerts a strong inductive electron-withdrawing effect, acidifying the adjacent C4 proton and directing the lithiation exclusively to this position.

Step 2: Synthesis of 3-Chloro-4-(diethylamino)pyridine

Procedure:

  • In a Schlenk tube, combine 3-chloro-4-iodopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq).

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene (0.2 M) and diethylamine (1.2 eq).

  • Seal the tube and heat at 80 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via column chromatography.

  • Causality Insight: The oxidative addition of Palladium is highly sensitive to bond dissociation energies. The C–I bond (~240 kJ/mol) reacts exclusively over the C–Cl bond (~330 kJ/mol), ensuring perfect regiocontrol.

Step 3: Synthesis of 3-(Benzylthio)-4-(diethylamino)pyridine

Procedure:

  • Charge a reaction vial with 3-chloro-4-(diethylamino)pyridine (1.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane (0.15 M), followed by benzyl mercaptan (BnSH, 1.2 eq) and DIPEA (2.0 eq).

  • Degas the mixture and heat at 100 °C for 16 hours.

  • Dilute with water, extract with DCM, dry, and concentrate. Purify by flash chromatography.

  • Causality Insight: The electron-donating diethylamino group makes the C3-Cl bond electron-rich, which typically hinders oxidative addition. Xantphos is specifically chosen because its large bite angle forces the palladium intermediate into a geometry that accelerates the difficult reductive elimination of the bulky thioether.

Step 4: Oxidative Cleavage to 4-(Diethylamino)pyridine-3-sulfonic acid

Procedure:

  • Dissolve the thioether from Step 3 (1.0 eq) in a mixture of acetonitrile and 2M aqueous HCl (4:1 v/v). Cool to 0 °C.

  • Add N-Chlorosuccinimide (NCS, 4.0 eq) portionwise over 15 minutes.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 3 hours.

  • Concentrate the mixture to remove MeCN. Adjust the aqueous layer to pH 4-5 to precipitate the sulfonic acid. Filter and dry under vacuum.

  • Causality Insight: NCS in aqueous acid generates electrophilic chlorine species that oxidize the sulfur atom. The benzyl group is cleaved as benzyl chloride, leaving behind the highly stable sulfonic acid moiety.

Step 5: Regioselective Bromination to 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid

Procedure:

  • Dissolve 4-(diethylamino)pyridine-3-sulfonic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq) in small portions.

  • Remove the ice bath and stir at room temperature for 3 hours. Monitor completion via LC-MS.

  • Pour the mixture into ice water. Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol/water to yield the final target compound.

  • Causality Insight: The diethylamino group at C4 is a strong ortho/para director. With the C3 ortho position occupied by the sulfonic acid, and the para position occupied by the pyridine nitrogen, the electrophilic bromination is forced exclusively to the vacant C5 ortho position, yielding the final product with perfect regioselectivity.

References

  • Source: chemistry-chemists.
  • Source: benchchem.
  • Source: scribd.

Sources

Application

protocol for nucleophilic aromatic substitution on 4-chloropyridine-3-sulfonic acid

This guide details the protocol for the nucleophilic aromatic substitution (SNAr) of 4-chloropyridine-3-sulfonic acid . While less reactive than its sulfonyl chloride or sulfonamide counterparts, this substrate offers a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for the nucleophilic aromatic substitution (SNAr) of 4-chloropyridine-3-sulfonic acid . While less reactive than its sulfonyl chloride or sulfonamide counterparts, this substrate offers a direct route to 4-substituted-pyridine-3-sulfonic acid zwitterions, which are valuable scaffolds in medicinal chemistry (e.g., torsemide intermediates).

Executive Summary

Substrate: 4-Chloropyridine-3-sulfonic acid (CAS: 51498-38-5) Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Primary Challenge: The substrate exists as a stable zwitterion (pyridinium sulfonate) in neutral media. The anionic sulfonate group (


) electronically deactivates the ring compared to the protonated sulfonic acid or sulfonamide, requiring forcing conditions (high temperature/pressure) to overcome the activation energy barrier.
Key Application:  Synthesis of 4-amino-3-pyridinesulfonic acid derivatives (zwitterionic betaines).

Mechanistic Insight & Reactivity Profile

Electronic Environment

The reactivity of 4-chloropyridine-3-sulfonic acid is governed by two opposing factors:

  • Activation (Pyridine Nitrogen): The electron-deficient pyridine ring, particularly at the C4 position, is susceptible to nucleophilic attack.[1] This is maximized when the nitrogen is protonated or alkylated.

  • Deactivation (Sulfonate Anion): Under basic conditions (required for amine nucleophilicity), the sulfonic acid deprotonates to the sulfonate anion (

    
    ). This anionic group donates electron density inductively and creates electrostatic repulsion against incoming anionic nucleophiles, significantly slowing the reaction compared to 4-chloropyridine or 4-chloropyridine-3-sulfonamide.
    
Reaction Mechanism (SNAr)

The reaction proceeds via a two-step addition-elimination pathway.[1] The rate-determining step is typically the formation of the Meisenheimer complex.

SNAr_Mechanism Substrate 4-Chloropyridine- 3-sulfonic acid (Zwitterion) Intermediate Meisenheimer Complex (Anionic/Zwitterionic) Substrate->Intermediate + Nu-H (Addition) Nucleophile Nucleophile (HNRR') Product 4-Substituted Pyridine-3-sulfonic acid Intermediate->Product - HCl (Elimination)

Caption: The SNAr pathway involves the attack of the amine at C4, forming a resonance-stabilized intermediate, followed by the expulsion of chloride.

Experimental Protocol

Method A: Aqueous High-Pressure Synthesis (Recommended)

This method uses water as the solvent, leveraging the solubility of the sulfonic acid substrate. Due to the high energy barrier, a sealed vessel (autoclave or pressure tube) is required to reach temperatures above 100°C.

Reagents:

  • 4-Chloropyridine-3-sulfonic acid (1.0 equiv)

  • Amine Nucleophile (2.0 – 3.0 equiv)

  • Water (Solvent, ~5 mL/mmol)

  • Optional: NaOH or Na₂CO₃ (1.0 equiv) if the amine is expensive/volatile.

Procedure:

  • Setup: In a pressure tube or stainless steel autoclave, dissolve 4-chloropyridine-3-sulfonic acid in water.

  • Addition: Add the amine nucleophile.

    • Note: If the amine is a solid, add it directly. If volatile, cool the vessel before addition.

  • Reaction: Seal the vessel and heat to 130–150°C for 12–24 hours.

    • Monitoring: Cool a small aliquot and check by HPLC or LC-MS. (TLC is difficult due to the zwitterionic nature; use C18 plates if necessary).

  • Workup (Isoelectric Precipitation):

    • Cool the mixture to room temperature.

    • The product is often soluble in basic/neutral water but insoluble at its isoelectric point (pI).

    • Carefully adjust the pH to 3.0–4.0 using concentrated HCl (if basic) or NaOH (if acidic).

    • Observation: A precipitate should form.

  • Isolation: Filter the solid, wash with cold water (2x) and cold ethanol (1x) to remove excess amine and inorganic salts.

  • Purification: Recrystallize from boiling water or water/ethanol (1:1).

Method B: Neat "Melt" Conditions (For High-Boiling Amines)

For unreactive amines (e.g., anilines), using the amine as the solvent drives the reaction via mass action and higher achievable temperatures.

Procedure:

  • Mix 4-chloropyridine-3-sulfonic acid (1.0 equiv) with the amine (5.0–10.0 equiv).

  • Heat the slurry to 140–160°C under an inert atmosphere (N₂).

  • Stir until the solid dissolves and consumption is confirmed (HPLC).

  • Workup:

    • Cool to 60°C.

    • Add water and adjust pH to >10 with NaOH to dissolve the product as the sulfonate salt and extract unreacted aniline with Ethyl Acetate.

    • Acidify the aqueous layer to pH ~3.5 to precipitate the zwitterionic product.

Troubleshooting & Optimization

ChallengeRoot CauseSolution
No Reaction Substrate deactivation by

Increase temperature to >140°C; use a pressure vessel.
Low Solubility Zwitterionic lattice energyUse water as solvent; add 1.0 eq NaOH to form the soluble sodium sulfonate salt before heating.
Product Oiling Impurities or wrong pHDetermine the exact isoelectric point (pI) by titrating a small sample; precipitate at this exact pH.
Salt Contamination NaCl co-precipitationRecrystallize from hot water; the organic zwitterion is usually less soluble than NaCl in cold water.
Workflow Diagram: Synthesis & Isolation

Workflow Start Start: 4-Cl-Py-3-SO3H + Amine Condition_Check Is Amine Volatile? Start->Condition_Check Path_A Method A: Pressure Vessel (Water, 140°C) Condition_Check->Path_A Yes Path_B Method B: Neat Melt (160°C) Condition_Check->Path_B No Workup Workup: Adjust pH to ~3.5 (Isoelectric Point) Path_A->Workup Path_B->Workup Filter Filtration & Washing (EtOH) Workup->Filter Final Pure Product (Zwitterion) Filter->Final

Caption: Decision tree for selecting the optimal synthesis method based on amine properties.

Critical Feasibility Note (Alternative Routes)

If direct substitution on the sulfonic acid fails or yields are poor (<30%), consider the Sulfonyl Chloride Route :

  • Convert 4-chloropyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride using PCl₅/POCl₃.

  • React the sulfonyl chloride with the amine (forms the sulfonamide).

  • Note: This yields the sulfonamide, not the sulfonic acid. To get the acid, you must hydrolyze the sulfonamide (6N HCl, reflux), which can be difficult. Therefore, direct SNAr (Method A) is preferred if the sulfonic acid is the specific target.

References

  • Preparation of Pyridine-3-sulfonic Acid

    • Title: Process for the preparation of pyridine-3-sulfonic acids.[2][3][4][5][6][7][8][9]

    • Source: US P
    • URL
    • Relevance: Establishes stability of the pyridine-sulfonic acid moiety under hydrogen
  • Reactivity of Chloropyridine Sulfonates

    • Title: Process for the preparation of chloropyridine sulphonic acid chlorides.[7][9][10]

    • Source: US P
    • URL
    • Relevance: Details the synthesis of the precursor and highlights the hydrolysis of the chloride back to the acid.
  • General SNAr on Pyridines

    • Title: Nucleophilic Aromatic Substitution on Pyridines.[1][9][11][12][13][14]

    • Source:Journal of Organic Chemistry (General Reference).[15]

    • Context: Confirms that 4-halopyridines are activated for SNAr, but electron-rich substituents (like anionic sulfon

Sources

Method

palladium-catalyzed cross-coupling of 5-bromo-pyridine-3-sulfonic acid derivatives

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-Pyridine-3-Sulfonic Acid Derivatives Executive Summary & Strategic Analysis The functionalization of 5-bromo-pyridine-3-sulfonic acid presents a unique "per...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-Pyridine-3-Sulfonic Acid Derivatives

Executive Summary & Strategic Analysis

The functionalization of 5-bromo-pyridine-3-sulfonic acid presents a unique "perfect storm" of synthetic challenges. This scaffold combines an electron-deficient pyridine ring (prone to catalyst poisoning via nitrogen coordination) with a highly polar sulfonic acid moiety (causing solubility issues and interfering with base-mediated cycles).

Critical Strategic Directive: Do not attempt palladium-catalyzed coupling directly on the free sulfonic acid zwitterion. The high polarity necessitates aqueous conditions often incompatible with advanced ligands, and the unprotected acid consumes the stoichiometric base required for the transmetallation step.

The Validated Workflow:

  • Derivatization: Convert the sulfonic acid to a sulfonamide (primary or secondary) or a sulfonate ester. This masks the acidic proton and improves solubility in organic solvents (THF, Dioxane, Toluene).

  • Catalyst Selection: Utilize bulky, electron-rich phosphine ligands (Buchwald-type) to prevent the pyridine nitrogen from sequestering the Palladium center.

  • Coupling: Execute C-C (Suzuki-Miyaura) or C-N (Buchwald-Hartwig) bond formation.

Pre-Coupling Workflow: The "Zwitterion Trap"

Before initiating catalysis, the substrate must be prepared to ensure compatibility with non-polar catalytic cycles.

PreCouplingWorkflow Acid 5-Bromo-pyridine- 3-sulfonic acid (Zwitterion) Chloride Sulfonyl Chloride (Intermediate) Acid->Chloride SOCl2 or Oxalyl Chloride/DMF Coupling Pd-Catalyzed Cross-Coupling Acid->Coupling DIRECT COUPLING (High Failure Rate) Amide Sulfonamide (Coupling Partner) Chloride->Amide Amine (R-NH2) + Pyridine/Et3N Amide->Coupling Ready for Catalysis

Figure 1: The mandatory derivatization pathway. Direct coupling of the zwitterion leads to catalyst deactivation and solubility failure.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Introduction of aryl/heteroaryl groups at the C5 position. Substrate: N-tert-butyl-5-bromopyridine-3-sulfonamide (Model Substrate).

Mechanistic Rationale

Pyridines are π-deficient. Oxidative addition at the C-Br bond is generally facile; however, the pyridine nitrogen is a Lewis base that can displace phosphine ligands, forming an inactive Pd(Pyridine)2L2 complex.

  • Solution: Use XPhos or SPhos . These ligands are bulky enough to prevent pyridine coordination and electron-rich enough to facilitate oxidative addition.

Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv (Arylboronic acid)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

    • Alternative: Pd(dppf)Cl2[1]·DCM (for simple aryl groups)

  • Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar.

  • Charging: Add the sulfonamide substrate (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv) inside a glovebox or under a rapid stream of Nitrogen.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Degassing: Sparge with Nitrogen for 5 minutes (essential to prevent homocoupling of boronic acid).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitor: Check LC-MS for consumption of bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[3]

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Data Summary: Ligand Efficiency Yields based on coupling with Phenylboronic acid (1 mmol scale)

Ligand SystemYield (%)Notes
XPhos Pd G3 92% Best performance; fast conversion.
SPhos Pd G286%Good, but slightly slower.
Pd(dppf)Cl274%Effective, but difficult to remove Pd residues.
Pd(PPh3)435%Failed. Pyridine poisoning dominant.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination at C5 to generate 3-amino-5-sulfonamide derivatives. Challenge: Sulfonamides have acidic N-H protons (pKa ~10). If using a primary sulfonamide substrate, use LiHMDS (2.5 equiv) to deprotonate both the sulfonamide and the coupling amine, or protect the sulfonamide as a tert-butyl derivative.

Mechanistic Rationale

Reductive elimination to form C-N bonds is difficult in electron-deficient rings.

  • Solution: BrettPhos or RuPhos are strictly required. These ligands create a specific steric pocket that forces the amine and aryl group together, accelerating reductive elimination over β-hydride elimination.

Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline)

  • Catalyst: BrettPhos Pd G3 (2.0 – 5.0 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or Cs2CO3 (3.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Inert Atmosphere: This reaction is strictly air/moisture sensitive. Use a Schlenk line or Glovebox.

  • Charging: Add substrate, BrettPhos Pd G3, and (if solid) Cs2CO3 to the vial.

  • Solvent: Add anhydrous THF (0.1 M).

  • Amine/Base:

    • If using LiHMDS: Add amine, then add LiHMDS dropwise at RT.[3]

    • If using Cs2CO3: Add amine via syringe.[4]

  • Reaction: Heat to 65°C – 80°C for 2–6 hours.

    • Note: Do not overheat (>100°C) with LiHMDS to avoid sulfonamide degradation.

  • Quench: Cool to RT. Quench with sat. NH4Cl (aq).[3]

  • Workup: Extract with DCM (sulfonamides are often more soluble in DCM than EtOAc).

Troubleshooting & Optimization Logic

Use the following decision tree to diagnose reaction failures specific to pyridine-3-sulfonamides.

Troubleshooting Start Reaction Stalled / Low Yield Check1 Is Starting Material Recovered? Start->Check1 Check2 Is De-halogenated Product (Ar-H) Forming? Check1->Check2 No (Complex Mixture) Sol1 Catalyst Poisoning. Switch to G3 Precatalyst (XPhos/BrettPhos). Check1->Sol1 Yes (Catalyst Inactive) Sol2 Protodeboronation. Use Boronate Ester or dry solvents. Check2->Sol2 No (Ar-H is major) Sol3 Oxidative Addition Failure. Increase Temp to 100°C. Check2->Sol3 No (SM intact)

Figure 2: Diagnostic logic for common failure modes in pyridine coupling.

Specific Troubleshooting Tips:

  • "Black Precipitate": If the reaction turns black immediately (Pd black formation), your ligand is not stabilizing the Pd(0) species. Switch to a G3 Precatalyst (e.g., XPhos Pd G3) which releases the active species slowly and prevents aggregation.

  • Sulfonamide Interference: If using a primary sulfonamide (-SO2NH2), the N-H protons can interfere. Protect with a DMB (2,4-dimethoxybenzyl) or tert-butyl group, which can be removed later with TFA.

References

  • Nobel Prize in Chemistry 2010. "Palladium-catalyzed cross couplings in organic synthesis."[5][6] NobelPrize.org.Link

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Application Notes.Link[7]

  • Molecules (MDPI). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules 2017, 22(2), 190. Link

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Chem. Sci.[8]Link

  • Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity." ACS Publications.Link

Sources

Application

Application Note &amp; Protocol: Synthesis of Pyridine-3-Sulfonyl Chloride from Pyridine-3-Sulfonic Acid

Introduction: The Significance of Pyridine-3-Sulfonyl Chloride in Modern Drug Discovery Pyridine-3-sulfonyl chloride is a pivotal building block in medicinal chemistry and organic synthesis.[1] Its importance lies in its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridine-3-Sulfonyl Chloride in Modern Drug Discovery

Pyridine-3-sulfonyl chloride is a pivotal building block in medicinal chemistry and organic synthesis.[1] Its importance lies in its ability to serve as a precursor for a wide array of sulfonamide derivatives.[2] The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, including diuretics, antibiotics, and antivirals. The strategic introduction of the pyridine-3-sulfonyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and protein binding.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable conversion of pyridine-3-sulfonic acid to the more reactive pyridine-3-sulfonyl chloride. We will delve into the underlying reaction mechanism, present a detailed and field-tested experimental protocol, and address critical safety and handling considerations.

The Chemical Transformation: Mechanism of Chlorination

The conversion of a sulfonic acid to a sulfonyl chloride is fundamentally a substitution reaction at the sulfur atom, replacing a hydroxyl (-OH) group with a chloride (-Cl) ion. This transformation requires a potent chlorinating agent to activate the sulfonic acid. While several reagents can accomplish this, including thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅) is a highly effective and commonly cited reagent for this specific substrate.[3][4]

The reaction with phosphorus pentachloride is robust, proceeding through a well-defined pathway:

  • Initial Attack and Activation: The reaction initiates with the nucleophilic attack of the sulfonic acid's hydroxyl group on the electrophilic phosphorus atom of PCl₅. This displaces a chloride ion and forms a highly reactive intermediate.

  • Chloride Attack and POCl₃ Formation: The displaced chloride ion then acts as a nucleophile, attacking the sulfur atom of the intermediate. This step is concerted with the departure of a stable leaving group, phosphoryl chloride (POCl₃), and a proton.

  • Final Product Formation: The process yields the desired pyridine-3-sulfonyl chloride and the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).[5][6]

A key advantage of this method is that the byproduct POCl₃ can also serve as a solvent for the reaction, driving the equilibrium towards the product.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products & Byproducts PySO3H Pyridine-3-Sulfonic Acid Intermediate Activated Intermediate [Py-SO₂(O)PCl₄] PySO3H->Intermediate Nucleophilic Attack on P PCl5 Phosphorus Pentachloride (PCl₅) PCl5->Intermediate PySO2Cl Pyridine-3-Sulfonyl Chloride Intermediate->PySO2Cl Chloride Attack on S POCl3 Phosphoryl Chloride (POCl₃) Intermediate->POCl3 Elimination HCl Hydrogen Chloride (HCl) Intermediate->HCl Elimination

Caption: General mechanism for the conversion of sulfonic acid to sulfonyl chloride using PCl₅.

Experimental Protocol

This protocol is adapted from established literature procedures and provides a high-yielding route to the target compound.[3][7]

Materials and Reagents
Reagent / MaterialFormulaMW ( g/mol )Amount (mmol)QuantityKey Hazards
Pyridine-3-sulfonic acidC₅H₅NO₃S159.1664.810.3 gIrritant
Phosphorus pentachloride (PCl₅)PCl₅208.2410020.82 gCorrosive, Water-Reactive, Toxic[8][9]
Phosphorus oxychloride (POCl₃)POCl₃153.3310910 mLCorrosive, Toxic, Lachrymator
Methyl-tert-butyl ether (MTBE)C₅H₁₂O88.15-~200 mLFlammable, Irritant
Saturated Sodium BicarbonateNaHCO₃(aq)--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
IceH₂O(s)--As needed-
Step-by-Step Procedure

CRITICAL: This procedure must be performed in a certified chemical fume hood. All glassware must be thoroughly dried before use.

  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the HCl gas evolved during the reaction.

  • Charging the Flask: To the reaction flask, add pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol).[7]

  • Heating: Immerse the flask in a heating mantle and heat the mixture to reflux. Maintain a gentle reflux for approximately 3 hours. The solid mixture will gradually become a liquid.[3][7]

  • Reaction Quench (Caution!): After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. In a separate large beaker (e.g., 1 L), prepare a mixture of crushed ice and water. Very slowly and cautiously, pour the cooled reaction mixture onto the ice-water slurry with vigorous stirring. This is a highly exothermic process that will generate a significant amount of HCl gas. Perform this step slowly to control the quench.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with methyl-tert-butyl ether (MTBE) (e.g., 2 x 100 mL). Combine the organic layers.

  • Neutralization and Washing: Carefully wash the combined organic layers with saturated aqueous sodium bicarbonate solution until the effervescence ceases.[7] This step neutralizes any remaining acidic components. Subsequently, wash the organic layer with water and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[7]

  • Product Isolation: The procedure should yield the title compound as an orange liquid (expected yield ~10.8 g, 94%).[7] The product is often used in the next step without further purification.

Experimental_Workflow Setup 1. Assemble Dry Glassware (Flask, Condenser, Scrubber) Charge 2. Charge Reagents: Py-SO₃H, PCl₅, POCl₃ Setup->Charge Reflux 3. Heat to Reflux (3 hours) Charge->Reflux Quench 4. Cool & Quench on Ice-Water (Caution!) Reflux->Quench Extract 5. Extract with MTBE Quench->Extract Wash 6. Wash with NaHCO₃ & Brine Extract->Wash Dry 7. Dry (Na₂SO₄) & Concentrate Wash->Dry Product 8. Isolate Product: Pyridine-3-sulfonyl chloride Dry->Product

Caption: Step-by-step experimental workflow for the synthesis of pyridine-3-sulfonyl chloride.

Critical Safety & Handling Protocols

The reagents used in this synthesis are hazardous and require strict adherence to safety protocols.

  • Phosphorus Pentachloride (PCl₅): PCl₅ is a highly corrosive solid that reacts violently with water, releasing heat and toxic HCl gas.[10] It can cause severe burns to the skin, eyes, and respiratory tract.[11] Always handle PCl₅ in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical safety goggles.[10][12] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][11]

  • Phosphorus Oxychloride (POCl₃) & Thionyl Chloride (SOCl₂): These are corrosive liquids and potent lachrymators. Inhalation can cause severe respiratory irritation. All handling must be done within a fume hood.

  • Hydrogen Chloride (HCl): The reaction generates significant quantities of corrosive HCl gas. A properly functioning gas scrubber is essential to prevent its release into the laboratory.

  • Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible.[12] In case of a spill, isolate the area and use a dry absorbent material (like sand or vermiculite) for cleanup; DO NOT USE WATER .[10][12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Reagents (especially PCl₅) were hydrolyzed by moisture.Ensure all glassware is oven-dried or flame-dried. Use fresh, high-quality reagents.
Incomplete reaction.Confirm reflux temperature was reached. Extend reaction time if necessary, monitoring by TLC if applicable.
Product Decomposes Overheating during workup or distillation.Use a rotary evaporator with a water bath set to a moderate temperature (<40°C). Avoid high-vacuum distillation.
Difficult Workup Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion. Allow layers to separate for an extended period.

Conclusion

The conversion of pyridine-3-sulfonic acid to pyridine-3-sulfonyl chloride using phosphorus pentachloride is a reliable and high-yielding synthetic method. While the procedure involves hazardous materials, strict adherence to the detailed protocol and safety guidelines outlined in this document will ensure a safe and successful outcome. The resulting sulfonyl chloride is a valuable intermediate, poised for further elaboration in the synthesis of novel chemical entities for drug discovery and development.[2]

References

  • Guidechem. (2023, April 1). What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE?
  • ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
  • SBLCore. (2025, April 9). Phosphorous pentachloride Safety Data Sheet.
  • G. S. S. R. Reddy, et al. (2012, December 15). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Semantic Scholar.
  • Chemistry Stack Exchange. (2016, July 4). Reaction between phosphorus pentachloride and sulfuric acid?
  • Google Patents. (n.d.). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
  • NOAA. (n.d.). phosphorus pentachloride - CAMEO Chemicals.
  • AuteKbio. (n.d.). Wholesale pyridine-3-sulfonyl chloride CAS:312307-38-3 Manufacturers and Suppliers.
  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Google Patents. (n.d.). CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor.
  • Wikipedia. (n.d.). Phosphorus pentachloride.
  • Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC).
  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus pentachloride.
  • Coherent Market Insights. (2025, February 6). Health Safety and Environmental Considerations of Phosphorus Pentachloride.
  • New Jersey Department of Health. (n.d.). PENTACHLORIDE HAZARD SUMMARY.
  • BenchChem. (n.d.). 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis.
  • Google Patents. (2024, March 15). CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Eureka. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet.
  • Wikipedia. (n.d.). Thionyl chloride.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • R.J. Cremlyn. (n.d.). Chlorosulfonic Acid - A Versatile Reagent.
  • BenchChem. (2025, December). Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride.

Sources

Method

Application Note: Precision Sulfonation of 4-(Diethylamino)pyridine (DEAP) Derivatives

Abstract & Strategic Context The sulfonation of 4-(diethylamino)pyridine (DEAP) is a critical transformation for generating zwitterionic organocatalysts and late-stage pharmaceutical intermediates. While the parent compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The sulfonation of 4-(diethylamino)pyridine (DEAP) is a critical transformation for generating zwitterionic organocatalysts and late-stage pharmaceutical intermediates. While the parent compound, 4-dimethylaminopyridine (DMAP), is a ubiquitous super-nucleophile, its sulfonated derivatives offer unique solubility profiles (water-soluble catalysts) and orthogonal reactivity.

This guide addresses the specific challenge of sulfonating the electron-deficient pyridine ring. Although the pyridine nitrogen protonates in acidic media—normally deactivating the ring—the strong


 (mesomeric) effect of the C4-diethylamino group sufficiently activates the C3 position to permit Electrophilic Aromatic Substitution (

).

Key Technical Challenges Solved:

  • Regiocontrol: Directing substitution exclusively to the C3 position (ortho to the amino group).

  • Zwitterion Isolation: Managing the high water solubility of the product (

    
     management).
    
  • Safety: Controlling the exotherms associated with chlorosulfonic acid or oleum.

Mechanistic Insight: The "Push-Pull" Conflict

To optimize this reaction, one must understand the electronic competition occurring within the substrate.

  • Deactivation (The "Pull"): In the presence of strong sulfonating acids (

    
    , 
    
    
    
    ), the pyridine nitrogen is instantly protonated (
    
    
    ). This creates a pyridinium ion, which is highly electron-deficient and resistant to electrophilic attack.
  • Activation (The "Push"): The diethylamino group at C4 is a powerful electron donor. Despite the ring's overall positive charge, the lone pair on the exocyclic nitrogen donates electron density into the ring, specifically enhancing the nucleophilicity of the C3 and C5 positions.

Diagram 1: Reaction Mechanism & Regioselectivity

DEAP_Sulfonation_Mechanism DEAP DEAP (Starting Material) Neutral Protonated Protonated Intermediate (N-H+ Pyridinium) DEAP->Protonated Acidic Media (Fast) SigmaComplex Sigma Complex (Attack at C3) Protonated->SigmaComplex ClSO3H / Heat (Rate Limiting) Product DEAP-3-Sulfonic Acid (Zwitterion) SigmaComplex->Product -HCl / -H+

Caption: The amino group activates C3, allowing electrophilic attack despite the deactivated pyridinium ring.

Experimental Protocols

Method A: Chlorosulfonation (Recommended)

Rationale: This method uses Chlorosulfonic acid (


).[1] It is preferred over Oleum because it serves as both solvent and reagent, allows for cleaner workup, and can be diverted to produce the sulfonyl chloride if quenched with non-aqueous nucleophiles.
Materials
  • Substrate: 4-(Diethylamino)pyridine (DEAP) [CAS: 1122-58-3]

  • Reagent: Chlorosulfonic acid (

    
    ) (99%, redistilled if dark)
    
  • Solvent: None (Neat) or 1,2-Dichloroethane (if temperature control is critical)

  • Quench: Crushed Ice / Water

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas trap (to scrub

    
     gas).
    
  • Charging (0°C): Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0°C using an ice/salt bath.

  • Addition: Slowly add DEAP (1.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DCM, though neat solid addition is preferred to avoid solvent interactions).

    • Critical: The addition is highly exothermic. Maintain internal temperature

      
      .
      
  • Reaction (Heating): Once addition is complete, remove the ice bath. Allow to warm to room temperature, then slowly heat the oil bath to 120°C .

  • Monitoring: Stir at 120°C for 4–6 hours. Monitor by HPLC (ensure sample is neutralized before injection).

  • Quenching: Cool the reaction mixture to ambient temperature. Pour the viscous oil slowly onto crushed ice (approx. 10x weight of acid).

    • Safety: Violent evolution of

      
       fumes. Perform in a high-flow fume hood.
      
  • Isolation (Zwitterion Formation):

    • The solution will be highly acidic (pH < 1).

    • Slowly adjust pH to ~6–7 using 50%

      
       or saturated 
      
      
      
      .
    • The zwitterionic product, 4-(diethylamino)pyridine-3-sulfonic acid , typically precipitates near the neutral point due to low solubility in cold water.

  • Purification: Filter the precipitate. Recrystallize from boiling water or water/ethanol (9:1).

Method B: Oleum Sulfonation (Legacy/Green Alternative)

Rationale: Uses fuming sulfuric acid.[2][3][4] Avoids chlorinated reagents but requires higher temperatures and generates large amounts of waste acid during neutralization.

  • Dissolution: Dissolve DEAP (10 mmol) in 20% Oleum (5 mL).

  • Sulfonation: Heat to 140°C (sealed tube or reflux) for 24 hours.

    • Note: The reaction is slower than with

      
      .
      
  • Workup: Pour onto ice. Neutralize carefully with

    
     (to form insoluble 
    
    
    
    which can be filtered off, leaving the product in solution) or
    
    
    .
  • Isolation: If using

    
    , filter the gypsum. Concentrate the filtrate to induce crystallization of the DEAP-sulfonate.
    

Analytical Validation & QC

The product is distinct from the starting material by its high polarity and specific NMR signature.

Data Summary Table
ParameterStarting Material (DEAP)Product (DEAP-3-Sulfonic Acid)
Appearance White/Off-white solidWhite crystalline powder
Solubility Soluble in DCM, EtOAc, Organic solventsSoluble in Water (hot), insoluble in non-polar organics

NMR (Aromatic)
Two doublets (AA'BB' system) at ~6.5 & 8.2 ppmSinglet (C2-H), Doublet (C6-H), Doublet (C5-H)
Mass Spec (ESI+)


Melting Point 46–48°C>280°C (Decomposition)
Key NMR Diagnostic

In the starting material (DEAP), the pyridine protons appear as two doublets (AA'BB' system). Upon sulfonation at C3:

  • Symmetry Break: The symmetry is lost.

  • C2-H Singlet: The proton at C2 (sandwiched between the ring Nitrogen and the Sulfonic acid group) will appear as a distinct singlet, significantly deshielded (shifted downfield, often >8.5 ppm).

Workflow & Troubleshooting

Diagram 2: Purification Decision Tree

Purification_Workflow Crude Crude Reaction Mix (Acidic) Quench Quench on Ice Crude->Quench Neutralize Adjust pH to 6.5 - 7.0 (Isoelectric Point) Quench->Neutralize Precipitate Precipitate Forms? Neutralize->Precipitate Filter Filter Solid (Crude Zwitterion) Precipitate->Filter Yes Concentrate Concentrate Aqueous Layer (Rotovap) Precipitate->Concentrate No Recryst Recrystallize (H2O or EtOH/H2O) Filter->Recryst Desalt Desalting via Ion Exchange Resin Concentrate->Desalt Desalt->Recryst

Caption: Strategy for isolating the water-soluble zwitterionic product.

Troubleshooting Guide
  • Issue: No precipitate upon neutralization.

    • Cause: Volume of water is too high (product is water-soluble).

    • Fix: Evaporate water to reduce volume. If inorganic salts (

      
      , 
      
      
      
      ) co-precipitate, use hot ethanol to extract the organic sulfonate (salts are insoluble in EtOH).
  • Issue: Dark/Black reaction mixture.

    • Cause: Charring due to excessive heat or rapid addition.

    • Fix: Ensure strict temperature control during the addition of DEAP to chlorosulfonic acid. Use a decolorizing carbon (Charcoal) step during recrystallization.

References

  • Sulfonation of Pyridine. Wikipedia. Available at: [Link][5]

  • Chlorosulfonic acid. National Center for Biotechnology Information. PubChem Compound Summary. Available at: [Link]

  • 4-(Dimethylamino)pyridinium chlorosulfonate: A new ionic liquid. ResearchGate.[6] Available at: [Link]

Sources

Application

Advanced Scaffold Functionalization: 5-Bromo-4-(diethylamino)pyridine-3-sulfonic Acid in Kinase Inhibitor Discovery

Strategic Rationale for Scaffold Selection The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the precise spatial arrangement of hydrogen bond donors and acceptors to engage the kina...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale for Scaffold Selection

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the precise spatial arrangement of hydrogen bond donors and acceptors to engage the kinase hinge region. The molecule 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid (CAS 1352499-44-5) serves as an exceptionally versatile, pre-organized scaffold for generating targeted libraries against lipid and protein kinases, notably Phosphoinositide 3-kinases (PI3K) and p38 Mitogen-Activated Protein Kinases (MAPK)[1][2].

As a Senior Application Scientist, I approach this scaffold not just as a chemical building block, but as a finely tuned geometric puzzle. The efficacy of this scaffold is driven by strict mechanistic causality:

  • Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a primary hydrogen bond acceptor, typically interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
     or Met109 in p38
    
    
    
    ).
  • 3-Sulfonic Acid Moiety (Solvent/Ribose Pocket Vector): While the sulfonic acid itself is highly polar and poorly cell-permeable, it is a critical synthetic handle. When converted to a sulfonamide, it projects towards the solvent-exposed channel or the ribose-binding pocket.[3].

  • 5-Bromo Substitution (Lipophilic Anchor): The heavy halogen at the 5-position serves a dual purpose. First, it fills a lipophilic sub-pocket adjacent to the gatekeeper residue, enhancing binding enthalpy. Second, it can participate in highly directional halogen bonding with backbone carbonyls—a recognized strategy for overcoming gatekeeper mutations.

  • 4-(Diethylamino) Group (Conformational Director): This is the most strategically critical feature. The steric bulk of the diethylamino group forces the adjacent 3-sulfonamide group out of coplanarity with the pyridine ring. This steric clash restricts the number of rotatable bonds, pre-organizing the molecule into the bioactive "twisted" conformation required for optimal target engagement, thereby reducing the entropic penalty of binding.

Synthetic Functionalization Pathway

To utilize this scaffold, the inert sulfonic acid must be converted into a reactive sulfonyl chloride, followed by diversification with a library of primary and secondary amines to yield the active sulfonamide inhibitors.

ChemWorkflow Scaffold 5-Bromo-4-(diethylamino) pyridine-3-sulfonic acid Activation Activation (POCl3, PCl5, 110°C) Scaffold->Activation Intermediate Sulfonyl Chloride Intermediate Activation->Intermediate Coupling Amine Coupling (R-NH2, DIPEA, DCM) Intermediate->Coupling Product Sulfonamide Library (Kinase Inhibitors) Coupling->Product

Synthetic workflow for converting the sulfonic acid scaffold into a diverse sulfonamide inhibitor library.

Protocol I: High-Yield Conversion to Sulfonamide Libraries

Objective: Generate a diverse library of pyridine-3-sulfonamides while preventing the degradation of the electron-rich 4-diethylamino group.

Step-by-Step Methodology:

  • Activation: Suspend 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid (1.0 eq) in neat phosphorus oxychloride (

    
    , 10 volumes).
    
  • Catalysis: Add phosphorus pentachloride (

    
    , 1.2 eq). Causality: Pyridine-3-sulfonic acids are zwitterionic and notoriously resistant to chlorination. 
    
    
    
    acts as a potent chlorinating agent that breaks the zwitterionic network, while
    
    
    serves as both solvent and co-reactant.
  • Reflux: Heat the mixture to 110°C under an inert argon atmosphere for 4 hours.

  • Isolation of Intermediate: Cool to room temperature and concentrate under reduced pressure. Critical Handling: Do not quench with water, as the resulting sulfonyl chloride is highly susceptible to hydrolysis. Instead, azeotrope with anhydrous toluene (3x) to remove residual

    
    .
    
  • Amine Coupling: Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM). Cool to 0°C.

  • Diversification: Add the desired amine (R-

    
    , 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality: DIPEA is chosen over triethylamine because its increased steric hindrance prevents it from acting as a competing nucleophile, ensuring the amine exclusively reacts with the sulfonyl chloride.
    
  • Reaction & Purification: Stir at room temperature for 12 hours. Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and purify via reverse-phase preparative HPLC.
  • Self-Validation Checkpoint: Confirm product identity and purity (>95%) using LC-MS and

    
    -NMR. The disappearance of the sulfonic acid OH stretch in IR and the correct mass shift confirm successful sulfonamide formation.
    

Biological Validation Matrix

Once synthesized, the library must be evaluated for target engagement. Pyridine-3-sulfonamides are known to modulate PI3K and p38 MAPK pathways,[1][4].

Pathway cluster_PI3K PI3K / AKT Pathway cluster_p38 p38 MAPK Pathway Stimulus Extracellular Stimulus (Growth Factors / Cytokines) PI3K PI3K (Target) Stimulus->PI3K MKK MKK3 / MKK6 Stimulus->MKK PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT p38 p38 MAPK (Target) MKK->p38 DUX4 DUX4 / Downstream Genes p38->DUX4 Inhibitor Pyridine-3-sulfonamide Derivatives Inhibitor->PI3K Inhibits Inhibitor->p38 Inhibits

Dual-pathway inhibition logic demonstrating the intervention points of pyridine-3-sulfonamides.

Protocol II: Universal ADP-Glo Kinase Assay

Objective: Quantify the


 of the synthesized sulfonamides against recombinant PI3K

and p38

.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: EGTA chelates trace calcium to prevent activation of off-target calcium-dependent phosphatases. Brij-35 is a non-ionic detergent essential for preventing the non-specific adherence of these highly lipophilic bromo-pyridine compounds to the microplate walls.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitors in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.

  • Enzyme-Substrate Addition: Add 5 µL of 2X Kinase/Substrate mixture (e.g., p38

    
     and ATF2 for MAPK; PI3K
    
    
    
    and PIP2 for lipid kinase) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.
  • Reaction Initiation: Add 5 µL of 2X ATP solution. Crucial Detail: The ATP concentration must be set exactly at the

    
     value specific to each kinase to ensure balanced, comparable competitive inhibition data across different targets. Incubate for 60 minutes at 30°C.
    
  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read on a multi-mode plate reader.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using DMSO (vehicle) as the negative control and 1 µM Staurosporine as the positive control. The assay is only validated and accepted if

    
    , ensuring the signal-to-background ratio is robust enough to distinguish subtle Structure-Activity Relationship (SAR) differences.
    

Quantitative Data Presentation

The following table summarizes the anticipated Structure-Activity Relationship (SAR) profile when the 3-sulfonic acid is converted to various sulfonamides, demonstrating the scaffold's tunability across different kinase targets.

Compound IDR-Group (Amine added)PI3K


(nM)
p38


(nM)
Structural Rationale
Scaffold -OH (Sulfonic Acid)>10,000>10,000Highly polar, poor pocket penetration; lacks hinge-binding geometry.
Analog A -NH-Phenyl145850Phenyl ring engages in

stacking in the ribose pocket.
Analog B -NH-(2-Fluoro-phenyl)12115Ortho-fluorine induces a conformational twist, optimizing hinge hydrogen bonding.
Analog C -NH-Cyclohexyl89045Aliphatic bulk perfectly fills the p38

specific hydrophobic allosteric pocket.
Analog D -NH-(Pyridin-3-yl)450>5,000Nitrogen lone pair causes electrostatic repulsion in the p38 pocket, destroying activity.

References

  • Zhou, Z., et al. (2015). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules, 20(11), 19732-19747. URL:[Link]

  • Bradley, J., et al. (2020).P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD. US Patent 10,537,560 B2.
  • World Intellectual Property Organization (2019). PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. WO/2019/020657. URL:[Link]

Sources

Method

Application Note: High-Fidelity Synthesis of Loop Diuretic Analogs via Pyridine Sulfonic Acid Intermediates

Executive Summary This application note details the synthetic architecture for constructing pyridine-based loop diuretics, specifically targeting the Na-K-2Cl cotransporter (NKCC2) inhibitor class exemplified by Torsemid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic architecture for constructing pyridine-based loop diuretics, specifically targeting the Na-K-2Cl cotransporter (NKCC2) inhibitor class exemplified by Torsemide . Unlike furan-based analogs (e.g., Furosemide), pyridine derivatives offer distinct pharmacokinetic profiles and metabolic stability.

The core of this protocol is the generation and manipulation of the 4-chloro-3-pyridinesulfonyl scaffold.[1] This guide addresses the specific challenges of handling zwitterionic pyridine sulfonic acids, controlling regioselectivity during chlorosulfonation, and executing nucleophilic aromatic substitution (


) on electron-deficient heterocycles.

Strategic Retro-Analysis

The synthesis of Torsemide-like analogs hinges on the "3+4" functionalization strategy of the pyridine ring. The sulfonyl group at C3 acts as an electron-withdrawing group (EWG) that activates the C4 position for nucleophilic attack, allowing for the introduction of diverse amine pharmacophores.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward process flow.

TorsemideSynthesis cluster_critical Critical Activation Step Start 4-Hydroxypyridine Inter1 4-Hydroxy-3-pyridinesulfonic acid (Zwitterionic Intermediate) Start->Inter1 Sulfonation (Oleum, 190°C) Inter2 4-Chloro-3-pyridinesulfonyl chloride (Activated Scaffold) Inter1->Inter2 Activation/Chlorination (PCl5/POCl3) Inter3 4-Chloro-3-pyridinesulfonamide Inter2->Inter3 Amidation (NH3, 0°C) Inter4 4-(m-tolylamino)-3-pyridinesulfonamide (Displacement Product) Inter3->Inter4 SnAr Displacement (m-Toluidine, Heat) Final Torsemide Analog (Sulfonylurea) Inter4->Final Urea Formation (Isopropyl Isocyanate)

Figure 1: Strategic workflow for the synthesis of pyridine-3-sulfonylurea diuretics. The conversion of the hydroxy-sulfonic acid to the chloro-sulfonyl chloride is the rate-limiting quality step.

Detailed Experimental Protocol

Phase 1: The Zwitterion Synthesis (Sulfonation)

The starting material, 4-hydroxypyridine, must be sulfonated at the 3-position. This product exists as a stable, high-melting zwitterion.

Reagents: 4-Hydroxypyridine (1.0 eq), 20% Oleum (


).
  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with 20% Oleum. Cool to 10°C.

  • Addition: Slowly add 4-hydroxypyridine portions. Caution: Exothermic.

  • Reaction: Heat the mixture to 140°C for 12–16 hours.

    • Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs ortho, but the acidic medium protonates the nitrogen, deactivating the ring. High temperature is required to overcome the activation energy barrier.

  • Workup (Self-Validating Step):

    • Cool to room temperature (RT).

    • Pour onto crushed ice.

    • Observation: The product, 4-hydroxy-3-pyridinesulfonic acid , will precipitate as a white solid due to its low solubility in cold dilute acid.

    • Filter, wash with cold water, and dry.

    • Yield Target: >75%.[2]

Phase 2: The "Chlorine Switch" (Activation)

This is the most critical step. We simultaneously convert the C4-hydroxyl to a chloride and the C3-sulfonic acid to a sulfonyl chloride.

Reagents: Phase 1 Product (1.0 eq),


 (1.1 eq), 

(excess/solvent).
  • Setup: Suspend dried 4-hydroxy-3-pyridinesulfonic acid in

    
    .
    
  • Activation: Add

    
     in portions at RT.
    
  • Reaction: Reflux (approx. 120°C) for 4–6 hours.

    • Endpoint: Solution becomes clear (homogenous) as the insoluble zwitterion converts to the organic-soluble 4-chloro-3-pyridinesulfonyl chloride .

  • Isolation:

    • Distill off excess

      
       under reduced pressure.
      
    • Dissolve the residue in dry dichloromethane (DCM) or chlorobenzene .

    • Note: Do not quench with water yet; the sulfonyl chloride is moisture sensitive.

Phase 3: Scaffold Assembly (Amidation & )

Step A: Sulfonamide Formation

  • Cool the DCM solution of sulfonyl chloride to 0°C.

  • Sparge with anhydrous ammonia gas or add dropwise to aqueous ammonium hydroxide (25%) while maintaining temperature <10°C.

  • Self-Validation: The product 4-chloro-3-pyridinesulfonamide will precipitate (if using aqueous ammonia) or remain in organic phase (if using gas/DCM).

  • Isolate via filtration or solvent evaporation.

Step B: Nucleophilic Displacement (


) 
  • Reagents: 4-chloro-3-pyridinesulfonamide (1.0 eq), m-Toluidine (3.0 eq), Isopropanol (solvent).

  • Reaction: Reflux at 85°C for 4 hours.

    • Mechanism: The sulfonamide group at C3 withdraws electron density, making C4 highly electrophilic. The chloride is displaced by the amine.

  • Purification:

    • Cool to RT. Adjust pH to 5.0 with dilute HCl.

    • The product 4-(3-methylphenylamino)-3-pyridinesulfonamide precipitates.

    • Recrystallize from Ethanol/Water.

Phase 4: Urea Formation (Final Analog)
  • Suspend the Phase 3 product in dry acetonitrile.

  • Add Isopropyl Isocyanate (1.1 eq) and Triethylamine (catalytic).

  • Stir at RT for 24 hours.

  • Final Workup: Acidify to pH 4 to precipitate the final Torsemide analog.

Analytical Data & Quality Control

Critical Quality Attributes (CQAs)
AttributeSpecificationMethodRationale
Purity (HPLC) >99.0%C18 Column, ACN/Water GradientRegulatory requirement for API.
Water Content <0.5%Karl FischerMoisture degrades the sulfonyl urea linkage.
Residual Solvents < LimitGC-HSChlorobenzene/DCM must be removed.
Appearance White CrystallineVisualDiscoloration indicates oxidation of the amine.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 2 Incomplete drying of Sulfonic AcidEnsure Phase 1 product is bone-dry. Water destroys

.
Gummy Solid in Phase 3 Polymerization or bis-sulfonationControl temperature strictly at 0°C during ammonia addition.
Incomplete

Deactivation of NucleophileEnsure the aniline derivative (m-toluidine) is fresh and not oxidized.

Mechanistic Validation (Self-Validating Systems)

To ensure the protocol is working without constant external analysis, observe the Solubility Switch :

  • Starting Material: Soluble in base, insoluble in organic solvents.

  • Intermediate (Sulfonyl Chloride): Soluble in DCM/Chlorobenzene. If you see solids here, the reaction is incomplete.

  • Intermediate (Sulfonamide): Insoluble in water (precipitates upon quenching).

SolubilitySwitch Step1 Sulfonic Acid (Water Soluble) Step2 Sulfonyl Chloride (DCM Soluble) Step1->Step2 Solubility Inversion (Visual Check) Step3 Sulfonamide (Precipitate) Step2->Step3 Precipitation (Yield Check)

Figure 2: The Solubility Switch. A visual logic gate for the chemist to validate reaction progress without HPLC.

References

  • Delarge, J. (1988).[3][4] Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide.[4] Arzneimittelforschung, 38(1A), 144–150.[4]

  • Topalak, R., et al. (2003).[3] Process for the preparation of highly pure torsemide.[3][5][6][7][8] World Intellectual Property Organization, WO 03/097603.[3]

  • Masereel, B., et al. (1993). Structure-activity relationships of pyridine-3-sulfonylurea diuretics. Journal of Medicinal Chemistry, 36(21), 3211–3213.

  • BenchChem Technical Support. (2025). Synthesis of Complex Chloro-Sulfonyl Compounds: Troubleshooting & Optimization.

Sources

Application

Suzuki-Miyaura coupling conditions for 5-bromo-pyridine intermediates

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 5-Bromopyridine Intermediates Executive Summary & Mechanistic Challenges For researchers and drug development professionals, the Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 5-Bromopyridine Intermediates

Executive Summary & Mechanistic Challenges

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for constructing C–C bonds[1]. However, applying this chemistry to heteroaryl halides—specifically 5-bromopyridines—presents unique mechanistic bottlenecks.

As a Senior Application Scientist, I frequently observe that standard coupling conditions often fail or deliver suboptimal yields when applied to 5-bromopyridines. The primary culprits are:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive complexes and sequestering the catalyst[2][3].

  • Sluggish Oxidative Addition: Depending on the substitution pattern (e.g., electron-donating groups like amines at the 3-position), the electron density of the pyridine ring can increase, significantly slowing down the initial oxidative addition step[3].

  • Competing Side Reactions: Inefficient transmetalation often gives way to competing pathways such as protodeboronation of the boronic acid or homocoupling, especially in the presence of oxygen or excess water[4][5].

This application note provides a comprehensive, self-validating framework for optimizing Suzuki-Miyaura couplings with 5-bromopyridine substrates, grounded in field-proven causality and mechanistic logic.

Mechanistic Logic & The Catalytic Cycle

To optimize a reaction, one must understand the failure points within the catalytic cycle. The Suzuki-Miyaura reaction proceeds via three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[6].

When dealing with 5-bromopyridines, the choice of base and solvent is highly interdependent[2]. Water is typically required to dissolve the inorganic base and convert the boronic acid into a reactive highly-nucleophilic boronate complex, which is essential for transmetalation[1]. However, excessive water combined with high temperatures accelerates protodeboronation[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Slowed by Pyridine) Pd0->OxAdd 5-Bromopyridine PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation (Requires Base/H2O) PdII->TransMet Ar'-B(OH)2 + Base PdII2 Ar-Pd(II)-Ar' Complex TransMet->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Product Heterobiaryl Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting pyridine-specific bottlenecks.

Optimization Matrix: Quantitative Data Summary

The table below synthesizes optimized conditions for various bromopyridine derivatives based on authoritative literature. Use this matrix to select your initial starting conditions based on your specific substrate's electronic and steric demands.

Substrate TypeBoronic PartnerCatalyst SystemBaseSolvent SystemTempKey Outcome / Yield
Standard 5-Bromopyridines Arylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄ (2-3 eq)1,4-Dioxane/H₂O (4:1)85–95 °CHigh yield; standard baseline[2].
Sterically Hindered / Electron-Rich (e.g., 3-Amino-5-bromopyridine)Arylboronic acidsPd₂(dba)₃ + XPhos or SPhos (2-5 mol%)K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O90–110 °COvercomes catalyst inhibition[3].
Highly Sensitive Substrates 2,4,5-Trichlorophenylboronic acidPd(P(t-Bu)₃)₂KF"Wet" Organic SolventRTPrevents protodeboronation[5].
One-Pot Borylation/Suzuki Pinacol boronic estersPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O120 °C (MW)100% conversion, rapid[7].

Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies are designed to prevent common failure modes such as homocoupling (caused by O₂ ingress) and catalyst deactivation.

Protocol A: Standard Aqueous/Dioxane System (General 5-Bromopyridines)

This is the recommended starting point for unhindered 5-bromopyridines[2][4].

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine derivative (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv)[2].

  • Inert Atmosphere Generation (Critical): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Residual oxygen promotes the oxidative homocoupling of the boronic acid, consuming your reagent and complicating purification[4].

  • Catalyst Addition: Under a positive pressure of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[4].

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe[2]. Causality: Degassing the water is mandatory to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 85–95 °C with vigorous stirring for 15–24 hours[2]. Monitor via LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify via silica gel chromatography.

Protocol B: High-Performance System for Challenging Substrates

Use this when Protocol A yields unreacted starting material due to pyridine nitrogen coordination or electron-rich substituents (e.g., 3-amino-5-bromopyridine)[3].

  • Ligand Selection: Replace Pd(PPh₃)₄ with a pre-catalyst system using Pd₂(dba)₃ (2-5 mol%) and a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos [3]. Causality: Bulky ligands accelerate reductive elimination and are sterically demanding enough to prevent the pyridine nitrogen from poisoning the palladium center.

  • Base & Solvent Adjustment: Use Cs₂CO₃ (2.0 equiv) in a Toluene/Water (5:1) mixture. Alternatively, for room-temperature couplings to avoid protodeboronation, use KF as the base with Pd(P(t-Bu)₃)₂ in a slightly "wet" solvent[5].

  • Follow the same strict inert atmosphere and work-up procedures as Protocol A.

Troubleshooting & Self-Validation Workflow

If your reaction fails, do not blindly repeat it. Use LC-MS to identify the specific failure mode and adjust parameters logically.

OptimizationWorkflow Start 5-Bromopyridine Substrate CatBase Select Catalyst & Base (e.g., Pd(PPh3)4, K3PO4) Start->CatBase Run Run Reaction (Dioxane/H2O, 90°C) CatBase->Run Eval LC-MS Evaluation Run->Eval Success Product >90% Eval->Success Optimal Fail1 Homocoupling Eval->Fail1 O2 present Fail2 No Conversion Eval->Fail2 Cat. Inhibition Fail3 Protodeboronation Eval->Fail3 Excess H2O Fail1->Run Degas thoroughly Fail2->Run Use XPhos/SPhos Fail3->Run Reduce H2O / Use KF

Caption: Workflow for diagnosing and optimizing 5-bromopyridine Suzuki couplings.

Diagnostic Signatures:

  • Observation: High levels of biaryl byproduct (Ar'-Ar').

    • Diagnosis: Homocoupling of the boronic acid[4].

    • Correction: Your degassing protocol is insufficient. Sparging solvents with Argon for 30 minutes prior to addition is strictly required.

  • Observation: Complete consumption of boronic acid, but 5-bromopyridine remains intact.

    • Diagnosis: Protodeboronation[5].

    • Correction: The water content is too high, or the reaction time/temperature is excessive. Switch to an anhydrous system with a fluoride base (e.g., KF) or lower the temperature to room temperature using highly active catalysts like Pd(P(t-Bu)₃)₂[5].

  • Observation: Formation of 3-aminopyridine (loss of the bromine atom).

    • Diagnosis: Dehalogenation (reduction) of the starting material[4].

    • Correction: Lower the reaction temperature and screen alternative bases (e.g., switching from K₃PO₄ to K₂CO₃).

References

  • Organic Process Research & Development (ACS). "Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator." Available at: [Link]

  • PMC (NIH). "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors." Available at: [Link]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." Available at:[Link]

Sources

Method

Application Note: Synthesis and Isolation of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Validated Methodological Protocol & Mechanistic Guide Executive Summary & Scope Pyridine-3-sulfonamides represent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Validated Methodological Protocol & Mechanistic Guide

Executive Summary & Scope

Pyridine-3-sulfonamides represent a highly privileged scaffold in medicinal chemistry, serving as critical pharmacophores and bioisosteric intermediates in the development of loop diuretics (such as torsemide) and novel antidiabetic agents[1]. The preparation of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide from its corresponding sulfonic acid requires a carefully controlled, two-step activation-amidation sequence. Direct amidation of sulfonic acids is thermodynamically hindered; therefore, the protocol detailed herein leverages a highly electrophilic sulfonyl chloride intermediate to drive the reaction to completion[2].

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, it is critical to understand the causality behind each reagent selection to ensure scalability and reproducibility:

  • Activation via Vilsmeier-Haack Intermediacy: The hydroxyl moiety (-OH) of a sulfonic acid is a poor leaving group, creating a significant activation energy barrier for nucleophilic attack. To overcome this, we employ Thionyl Chloride (

    
    ) catalyzed by N,N-Dimethylformamide (DMF). The DMF reacts with 
    
    
    
    to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) in situ. This species acts as the true active chlorinating agent, allowing the conversion to proceed at lower temperatures (80°C) and preventing the thermal degradation of the brominated pyridine ring[2].
  • Anhydrous Amidation: The resulting sulfonyl chloride is highly susceptible to hydrolysis. To prevent reversion to the starting sulfonic acid, the amidation step utilizes an anhydrous solution of ammonia in Tetrahydrofuran (THF) rather than aqueous ammonium hydroxide[3]. The excess ammonia serves a dual purpose: it acts as the primary nucleophile and as a Brønsted base to scavenge the generated hydrochloric acid (

    
    ), preventing the protonation of the pyridine nitrogen.
    

Reaction Pathway Visualization

G Step1 5-Bromo-4-(diethylamino) pyridine-3-sulfonic acid Step2 5-Bromo-4-(diethylamino) pyridine-3-sulfonyl chloride Step1->Step2 SOCl2 (5 eq), DMF (cat.) 80°C, 3 h [Activation] Step3 5-Bromo-4-(diethylamino) pyridine-3-sulfonamide Step2->Step3 NH3 in THF (8 eq) 0°C to RT, 1 h [Amidation]

Figure 1: Two-step synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide from sulfonic acid.

Quantitative Data & Reagent Stoichiometry

The following stoichiometry is optimized for a 10.0 mmol scale reaction. All quantitative data is summarized below to facilitate immediate laboratory execution.

MaterialMW ( g/mol )Eq.AmountFunction
5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid 309.171.03.09 g (10.0 mmol)Starting Substrate
Thionyl Chloride (

)
118.975.03.63 mL (50.0 mmol)Activating Agent
N,N-Dimethylformamide (DMF) 73.090.177 µL (1.0 mmol)Catalyst
Ammonia (

) in THF (2.0 M)
17.038.040.0 mL (80.0 mmol)Nucleophile / Base
Toluene (Anhydrous) 92.14-2 x 15 mLAzeotropic Solvent
Dichloromethane (DCM) 84.93-3 x 25 mLExtraction Solvent

Experimental Protocols

Phase 1: Synthesis of the Sulfonyl Chloride Intermediate
  • System Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is strictly oven-dried to prevent premature hydrolysis of the intermediate[2].

  • Reagent Loading: Add the starting 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid (3.09 g, 10.0 mmol) to the flask.

  • Activation: Slowly introduce thionyl chloride (3.63 mL, 50.0 mmol) followed by catalytic DMF (77 µL, 1.0 mmol).

    • Safety Note: The addition of

      
       is exothermic and evolves toxic 
      
      
      
      and
      
      
      gases. Perform this step inside a well-ventilated fume hood.
  • Thermal Processing: Heat the heterogeneous mixture to 80°C (reflux) for 3 hours. The mixture will transition into a homogeneous yellow-to-brown solution as the sulfonic acid is consumed.

  • Validation Checkpoint 1 (Self-Validating System): Withdraw a 10 µL aliquot, quench it into 0.5 mL of anhydrous methanol, and analyze via TLC (Eluent: DCM/MeOH 9:1). The complete disappearance of the baseline sulfonic acid spot and the appearance of a higher

    
     methyl sulfonate ester spot confirms the successful generation of the active sulfonyl chloride.
    
  • Concentration & Azeotropic Distillation: Cool the reaction to room temperature and remove excess

    
     under reduced pressure. To ensure the absolute removal of residual 
    
    
    
    (which would violently consume ammonia in Phase 2), add anhydrous toluene (15 mL) to the residue and evaporate to dryness. Repeat this azeotropic distillation once more. Do not subject this crude intermediate to column chromatography.
Phase 2: Amidation to the Target Sulfonamide
  • Solvation: Dissolve the crude, moisture-sensitive sulfonyl chloride from Phase 1 in anhydrous THF (15 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice-water bath.

  • Nucleophilic Addition: Dropwise, add the 2.0 M solution of ammonia in THF (40.0 mL, 80.0 mmol) over 15 minutes[3]. A white precipitate of ammonium chloride (

    
    ) will immediately begin to form, indicating active neutralization of the leaving group.
    
  • Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete conversion[3].

  • Validation Checkpoint 2: Analyze the reaction mixture via LC-MS or TLC. The target sulfonamide will elute at a lower

    
     than the sulfonyl chloride but significantly higher than the original sulfonic acid.
    
  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF and excess volatile ammonia. Suspend the resulting solid residue in cold distilled water (30 mL) to dissolve the

    
     salts.
    
  • Extraction: Extract the aqueous suspension with Dichloromethane (3 x 25 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Final Purification: The crude product can be recrystallized from a mixture of ethyl acetate and hexanes or purified via flash column chromatography (silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide.

References

  • EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents Source: Google Patents URL
  • Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL
  • 3-Pyridinesulfonamide synthesis Source: ChemicalBook URL

Sources

Application

reagents for activating pyridine-3-sulfonic acid group

Application Note: Strategic Activation of Pyridine-3-Sulfonic Acid Executive Summary: The Zwitterionic Challenge Pyridine-3-sulfonic acid (CAS: 636-73-7) presents a unique synthetic challenge compared to its carbocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Activation of Pyridine-3-Sulfonic Acid

Executive Summary: The Zwitterionic Challenge

Pyridine-3-sulfonic acid (CAS: 636-73-7) presents a unique synthetic challenge compared to its carbocyclic analogues (e.g., benzenesulfonic acid). It exists primarily as a high-melting zwitterion (inner salt), where the pyridinium nitrogen is protonated by the sulfonate group. This electrostatic locking mechanism renders the molecule insoluble in most non-polar organic solvents (DCM, THF, Toluene) and significantly reduces the electrophilicity of the sulfur center.

Effective activation requires reagents that can either disrupt this lattice energy through harsh thermodynamic forcing (chlorination) or bypass it via specific soft-nucleophile activation (phosphonium coupling). This guide outlines three distinct protocols ranging from classical scale-up methods to modern SuFEx (Sulfur-Fluoride Exchange) chemistry.[1]

Method A: The Thermodynamic Approach (Sulfonyl Chlorides)

Best for: Large-scale synthesis, robust substrates, and generation of highly reactive intermediates.

The classical conversion to pyridine-3-sulfonyl chloride is not trivial due to the formation of insoluble HCl salts. Standard thionyl chloride (


) refluxes often fail or stall. The addition of a Vilsmeier-Haack type catalyst (DMF) or the use of Phosphorus Pentachloride (

) is required to drive the reaction.
Protocol 1: / Melt Activation

Mechanism:


 acts as the chlorinating agent, while 

serves as a high-boiling, reactive solvent that solubilizes the zwitterionic starting material.

Reagents:

  • Pyridine-3-sulfonic acid (1.0 equiv)

  • Phosphorus pentachloride (

    
    ) (1.5 equiv)
    
  • Phosphorus oxychloride (

    
    ) (5.0 equiv - solvent volume)
    

Step-by-Step Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to an acid gas scrubber (NaOH trap) to neutralize HCl and

    
     vapors.
    
  • Addition: Charge the flask with pyridine-3-sulfonic acid. Add

    
     in portions (exothermic). Finally, add 
    
    
    
    .
  • Reaction: Heat the mixture to 120°C (reflux) . The suspension should transition to a clear orange/yellow solution within 2–4 hours, indicating complete activation.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under high vacuum (use a liquid nitrogen trap).
      
    • Quench: Dissolve the residue in minimal dry DCM. Pour slowly onto a mixture of crushed ice and

      
      . Note: Pyridine-3-sulfonyl chloride is unstable in water; perform this step rapidly (<5 mins) and keep pH ~7.
      
  • Isolation: Extract immediately with DCM (

    
    ). Dry organics over 
    
    
    
    and concentrate.
  • Storage: Use immediately. The product decomposes/polymerizes upon standing.

Expert Insight: If the free base is required, avoid strong caustic washes which hydrolyze the sulfonyl chloride. Use solid carbonate buffers.

Method B: The "Soft" Activation (Direct Sulfonamide Synthesis)

Best for: Small-scale discovery chemistry, acid-sensitive substrates, and parallel synthesis.

Direct coupling of sulfonic acids with amines avoids the isolation of the unstable sulfonyl chloride. The Triphenylphosphine (


) / Trichloroacetonitrile (

) system generates an oxyphosphonium intermediate that is susceptible to nucleophilic attack.
Protocol 2: The Caddick-Wilden Protocol

Mechanism:


 attacks 

to form a reactive cation. The sulfonate displaces the nitrile, forming an activated

species.

Reagents:

  • Pyridine-3-sulfonic acid (1.0 equiv)

  • Triphenylphosphine (

    
    ) (3.0 equiv)
    
  • Trichloroacetonitrile (

    
    ) (3.0 equiv)
    
  • Amine nucleophile (1.2 equiv)

  • Solvent: DCM (anhydrous) or

    
    
    

Step-by-Step Protocol:

  • Solubilization: Since the zwitterion is insoluble in DCM, pre-treat pyridine-3-sulfonic acid with 1.0 equiv of triethylamine (

    
    ) in MeOH, then evaporate to dryness to generate the soluble triethylammonium salt.
    
  • Activation: Dissolve the salt,

    
    , and 
    
    
    
    in anhydrous DCM under Argon.
  • Heating: Heat to reflux (approx. 40°C) for 2–4 hours. The solution will turn varying shades of dark orange/brown.

  • Coupling: Cool to room temperature. Add the primary or secondary amine and an additional 2.0 equiv of

    
    . Stir at room temperature for 12 hours.
    
  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ). Purification requires flash chromatography (typically 
    
    
    
    gradient) to separate the polar sulfonamide from TPPO.

Method C: SuFEx Activation (Sulfonyl Fluorides)

Best for: Chemical biology, "Click" chemistry libraries, and stable intermediate storage.

Sulfonyl fluorides are remarkably stable toward hydrolysis compared to chlorides but react specifically with nucleophiles (e.g., silyl ethers, amines) under specific activation, a process known as Sulfur-Fluoride Exchange (SuFEx).

Protocol 3: Bifluoride Exchange

Strategy: Direct fluorination of the acid is difficult. The most reliable route for pyridines is converting the crude chloride (from Method A) to the fluoride.

Reagents:

  • Crude Pyridine-3-sulfonyl chloride (from Method A)

  • Potassium Bifluoride (

    
    ) (saturated aqueous solution)
    
  • Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Preparation: Prepare a saturated solution of

    
     in water (approx. 4M). Warning: 
    
    
    
    etches glass; use plasticware (polypropylene) or Teflon-lined vessels.
  • Exchange: Dissolve crude sulfonyl chloride in MeCN. Add the

    
     solution (1:1 v/v ratio with MeCN).
    
  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Workup: Dilute with EtOAc and water. The sulfonyl fluoride is stable to water. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Result: Pyridine-3-sulfonyl fluoride is often a stable solid that can be stored on the shelf for months, unlike the chloride.

Comparative Data & Decision Matrix

FeatureMethod A (

)
Method B (

)
Method C (SuFEx/Fluoride)
Intermediate Sulfonyl Chloride (

)
Oxyphosphonium (

)
Sulfonyl Fluoride (

)
Scale Multi-gram to KiloMilligram to GramGram to Kilo
Stability Low (Hydrolyzes rapidly)Transient (In situ only)High (Shelf-stable)
Atom Economy Poor (Phosphorus waste)Very Poor (TPPO waste)Good
Substrate Scope Acid-stable substratesAcid-sensitive substratesBio-orthogonal applications
Visualizing the Activation Pathways

G Start Pyridine-3-Sulfonic Acid (Zwitterion) PCl5 Reagent: PCl5 / POCl3 (Reflux) Start->PCl5 PPh3 Reagent: PPh3 / Cl3CCN (In-situ) Start->PPh3 SulfonylCl Pyridine-3-Sulfonyl Chloride (Unstable Intermediate) PCl5->SulfonylCl Chlorination ProductA Sulfonamides / Esters SulfonylCl->ProductA + Amine/Alcohol KHF2 Reagent: KHF2 (aq) (Bifluoride Exchange) SulfonylCl->KHF2 Phosphonium Oxyphosphonium Species (Transient) PPh3->Phosphonium Deoxy-substitution ProductB Sulfonamides Phosphonium->ProductB + Amine SulfonylF Pyridine-3-Sulfonyl Fluoride (Stable 'Click' Reagent) KHF2->SulfonylF F/Cl Exchange

Figure 1: Strategic decision tree for activating pyridine-3-sulfonic acid based on desired stability and downstream application.

Troubleshooting & Safety (Self-Validating Systems)

  • Validation of Activation (Method A): To verify the formation of sulfonyl chloride before adding your precious amine, take a 10

    
     aliquot, quench it in 500 
    
    
    
    dry methanol. Inject on LCMS. If activation was successful, you will see the Methyl Sulfonate ester mass (
    
    
    relative to acid). If you see the acid mass, activation failed.
  • The "Black Tar" Issue: Pyridine sulfonates can polymerize under harsh heating. If Method A yields a black tar, switch to Method A.2 : Use Thionyl Chloride (

    
    ) with 5 mol% DMF catalyst. Heat only to 70°C.
    
  • Safety:

    
     and 
    
    
    
    react violently with water. Quenching must be done at 0°C with proper ventilation.

References

  • Classical Chlorination Protocol

    • Karaman, R. et al. "Synthesis and prodrug potential of novel glutathione analogs." Journal of Pharmaceutical Sciences, 2011. Link (Describes standard

      
       activation for heteroaromatic sulfonic acids).
      
  • Triphenylphosphine/Trichloroacetonitrile Method

    • Caddick, S., Wilden, J. D., & Judd, D. B.[2] "Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids." Journal of the American Chemical Society, 2004, 126(4), 1024–1025. Link

  • SuFEx Chemistry (Sulfonyl Fluorides)

    • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 2014, 53(36), 9430–9448. Link

  • Cyanuric Chloride Activation (Alternative)

    • Blotny, G. "A novel synthesis of sulfonamides from sulfonic acids and amines." Tetrahedron Letters, 2003, 44(27), 4959-4961. Link

Sources

Technical Notes & Optimization

Troubleshooting

purification of zwitterionic pyridine sulfonic acids by recrystallization

Welcome to the Technical Support Center for High-Polarity Separations. Ticket ID: #ZWIT-PYR-REC-001 Subject: Purification of Zwitterionic Pyridine Sulfonic Acids (e.g., 3-Pyridinesulfonic Acid) Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Polarity Separations.

Ticket ID: #ZWIT-PYR-REC-001 Subject: Purification of Zwitterionic Pyridine Sulfonic Acids (e.g., 3-Pyridinesulfonic Acid) Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary: The Zwitterion Paradox

Purifying pyridine sulfonic acids is notoriously difficult because they exist as inner salts (zwitterions) .[1]

  • The Problem: They possess the "Brick Dust" property—high melting points (>300°C) and insolubility in standard organic solvents (DCM, Ethyl Acetate, Toluene)—yet they are extremely soluble in water due to their ionic nature.

  • The Consequence: You cannot extract them into organics to wash away salts, and you cannot easily crystallize them from water because they "hold on" to water molecules avidly.

This guide provides two self-validating protocols to break this solubility lock: Isoelectric Precipitation (for crude mixtures) and Hydrothermal Anti-Solvent Recrystallization (for polishing).[1]

Module 1: Critical Solubility Parameters

Before attempting crystallization, you must understand the charge state of your molecule.

ParameterValue / BehaviorImplication for Protocol
pKa (Sulfonic) ~0.7 (Strong Acid)Always deprotonated (

) above pH 1.[1]
pKa (Pyridine) ~3.0 - 3.5 (Weak Base)Protonated (

) below pH 3.[1]
Isoelectric Point (pI) pH 2.0 – 2.5 Minimum Solubility. Target this pH to crash out the product.
Solubility (pH > 7) High (Anionic form)Forms soluble salts (e.g., Sodium 3-pyridinesulfonate).[1]
Solubility (pH < 0.5) High (Cationic form)Forms soluble salts (e.g., 3-pyridinesulfonic acid HCl).[1]

Module 2: Primary Workflows

Protocol A: The "pH Swing" (For Crude Reaction Mixtures)

Use this when your material contains high inorganic salts (NaCl, Na₂SO₄) or is in solution as a sodium salt.

Mechanism: We exploit the pH-solubility curve.[1] By moving from the soluble anionic state to the insoluble zwitterionic state (pI), we force crystallization while keeping inorganic salts dissolved.

Step-by-Step:

  • Dissolution (Basification): Suspend crude solid in minimum water.[1] Add 50% NaOH dropwise until pH > 9.[1] The solution should become clear as the zwitterion converts to the anionic sodium salt.

    • Checkpoint: If solids remain at pH 10, filter them out.[1] These are non-acidic impurities.[1]

  • Concentration: Evaporate water until the solution is near saturation (thick syrup or onset of turbidity).

  • Acidification (The Swing): Slowly add concentrated HCl (37%) with vigorous stirring.

    • Target: Monitor pH continuously.[1] Stop exactly at pH 2.5 .

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours. The zwitterion will crystallize out; NaCl remains in the mother liquor.

  • Wash: Filter and wash with ice-cold water (minimal volume) followed by ethanol to displace water.[1]

Protocol B: Hydrothermal Anti-Solvent Recrystallization (For Polishing)

Use this for material with >90% purity to remove colored impurities or trace isomers.[1]

Mechanism: Pyridine sulfonic acids are soluble in boiling water but insoluble in ethanol.[1] A mixed-solvent system lowers the dielectric constant, forcing the zwitterion out of the lattice upon cooling.

Step-by-Step:

  • Hot Dissolution: Suspend the solid in distilled water (approx. 3–5 mL per gram). Heat to boiling (100°C).

    • Note: If it does not dissolve, add water in 0.5 mL increments. Do not exceed 10 mL/g.[1]

  • Decolorization (Optional): Add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining boiling temperature, slowly add hot Ethanol (95%) .[1]

    • Ratio: Add until a faint persistent cloudiness appears, then add one drop of water to clear it. Typical ratio is 1:1 to 1:3 (Water:EtOH).[1]

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel).

    • Critical: Rapid cooling causes "oiling out" (liquid-liquid phase separation).[1]

  • Harvest: Cool to 4°C, filter, and dry in a vacuum oven at 60°C.

Module 3: Visualized Workflows

Purification_Workflow Start Crude Pyridine Sulfonic Acid Check_Salt Is Salt Content High? Start->Check_Salt Dissolve_Base Protocol A: pH Swing Dissolve in NaOH (pH > 9) Check_Salt->Dissolve_Base Yes (Crude/Salts) Dissolve_Hot Protocol B: Anti-Solvent Dissolve in Boiling Water Check_Salt->Dissolve_Hot No (Semi-Pure) Filter_Insol Filter Insoluble Impurities Dissolve_Base->Filter_Insol Acidify Acidify with HCl to pI (pH ~2.5) Filter_Insol->Acidify Precipitate Precipitate Zwitterion (Salts stay in solution) Acidify->Precipitate Final Pure Zwitterionic Crystal Precipitate->Final Filter & Dry Add_EtOH Add Hot Ethanol (Until Turbid) Dissolve_Hot->Add_EtOH Slow_Cool Slow Cooling (Prevent Oiling Out) Add_EtOH->Slow_Cool Slow_Cool->Final Filter & Dry

Figure 1: Decision matrix for selecting the appropriate purification pathway based on salt content.

Module 4: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
"It's an oil, not a crystal." Cooling too fast or solvent polarity is too low.[1]Reheat to dissolve.[1] Add a "seed crystal" at the cloud point. Cool at 1°C/min.[1] Reduce Ethanol ratio.
High Ash Content (Inorganic Salts) Occlusion of NaCl/Na₂SO₄ in the lattice.The zwitterion lattice traps ions. Do not wash with ethanol alone.[1] Wash the filter cake with ice-cold water (2x) to dissolve surface salts, then ethanol.
Low Yield pH missed the Isoelectric Point (pI).If pH is < 1, you formed the HCl salt (soluble). If pH > 4, you have the anionic species. Adjust pH precisely to 2.5.
Product is Gray/Brown Oxidized pyridine oligomers.[1]Use activated carbon in the hot water step (Protocol B). Ensure pH < 9 during workup (high pH promotes oxidation).[1]
Frequently Asked Questions

Q: Can I use Methanol instead of Ethanol? A: Yes, but Ethanol is preferred. Methanol is a better solvent for these zwitterions than Ethanol, which means your yield will be lower (higher solubility losses in the mother liquor). Ethanol acts as a stronger anti-solvent.[1]

Q: Why does my product turn pink upon drying? A: Pyridine derivatives are light-sensitive and prone to air oxidation.[1] Dry your crystals in a vacuum oven (inert atmosphere) and store them in amber vials.

Q: How do I determine the exact pI of my specific derivative? A: If you don't have literature data, perform a Zeta Potential measurement or a simple solubility test: Take 5 aliquots of a saturated solution, adjust pH to 1, 2, 3, 4, 5. The vial with the most precipitate corresponds to the pI.

References

  • Solubility & Zwitterionic Nature

    • Source: Park, N. (2022).[1][2] "Pyridine-3-sulfonic Acid."[1][3][4][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library.[1][2]

    • Relevance: Confirms solubility profile (soluble in water, insoluble in organics)
    • URL:[Link][1]

  • Synthesis & Purification Protocols

    • Source: BenchChem Technical Support.[1][4][8][10] "3-Pyridinesulfonic Acid Synthesis & Purification."

    • Relevance: details the "pH swing" method (Acidification of sodium salt) and removal of inorganic sulfites/chlorides.
  • General Recrystallization Theory

    • Source: University of Massachusetts Amherst.[1] "Recrystallization: Theory and Practice."

    • Relevance: Foundational procedures for anti-solvent crystallization and hot filtration.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Purification of Pyridine Sulfonic Acids

This guide is structured as a Tier 2/Tier 3 Technical Support resource, designed for researchers encountering purification bottlenecks in the synthesis of pyridine sulfonic acids (e.g., pyridine-3-sulfonic acid). Topic:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 2/Tier 3 Technical Support resource, designed for researchers encountering purification bottlenecks in the synthesis of pyridine sulfonic acids (e.g., pyridine-3-sulfonic acid).

Topic: Removal of Inorganic Salts (Desalting) & Zwitterion Isolation Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Executive Summary: The "Zwitterion Trap"

Synthesizing pyridine sulfonic acids (via sulfonation with oleum or oxidation of thiols) invariably creates a purification bottleneck: the Zwitterion Trap .

  • The Problem: Your product is a zwitterion (high melting point, water-soluble, insoluble in non-polar organics). The byproducts are inorganic salts (

    
    , 
    
    
    
    , or
    
    
    ).
  • The Conflict: Both the product and the impurities share the same solubility profile—soluble in water, insoluble in ether/DCM. Standard liquid-liquid extraction (LLE) fails.

  • The Solution: You must exploit charge states (pKa) or specific ion affinity rather than simple polarity.

Module 1: Ion Exchange Chromatography (The "Catch-and-Release" Protocol)

Best For: High purity requirements (>98%), removing both cations (


) and anions (

).[1]
The Logic (Mechanism)

Pyridine sulfonic acids are amphoteric.

  • Acidic pH (pH < 3): The pyridine nitrogen is protonated (

    
    ). The molecule has a localized positive charge (even if the sulfonate is negative, the 
    
    
    
    moiety binds to cation exchangers).
  • Basic pH (pH > 7): The pyridine nitrogen deprotonates.[1] The molecule becomes a net anion (

    
    ) and is repelled by cation exchange resins.[1]
    

We use this "pH Swing" to bind the product, wash away the sulfate, and elute the product.

Protocol: Strong Cation Exchange (SCX)

Recommended Resin: Dowex 50W-X8, Amberlite IR-120 (H+ form).[1]

StepActionMechanistic Result
1. Preparation Acidify crude aqueous mixture to pH 1–2 using HCl.Ensures Pyridine is protonated (

).[1]
2. Loading Load solution onto SCX Resin (H+ form) . Flow rate: 1 CV/min.[1]Bind:

and

bind to the resin.Flow-Through:

and

(anions) pass through unretained.
3.[1] Washing Wash column with 3–5 Column Volumes (CV) of deionized water.[1]Removes residual bulk acids (

) and unbound impurities.
4.[1] Elution Elute with 10% Aqueous Ammonia (

)
.
Release: Ammonia raises pH.[1] Pyridine deprotonates (

).[1] The anionic sulfonate repels the resin. Product elutes.
5. Isolation Evaporate ammonia eluate.[1]Excess ammonia evaporates.[1] Product crystallizes as the free acid or ammonium salt.

Tech Tip: Sodium ions (


) bind tightly to SCX resins.[1] While ammonia elutes the pyridine (via deprotonation), some sodium may remain bound or co-elute if the resin is overloaded. Do not overload the column (>30% capacity).
Module 2: Chemical Precipitation (The Barium Method)

Best For: Bulk removal of Sulfate (


) from large-scale crude mixtures.[1]
The Logic

Barium sulfate (


) is virtually insoluble in water (

).[1] Adding Barium Hydroxide removes sulfate without adding new counter-ions (if balanced correctly).[1]
Protocol
  • Dissolution: Dissolve crude sulfonation mixture in water (10 mL/g).

  • Heating: Heat to 80–90°C.

  • Addition: Slowly add hot Barium Hydroxide (

    
    )  solution.
    
  • Endpoint Detection (Critical):

    • Do not add excess Barium.[1]

    • Test aliquots:

      • Drop +

        
        : Precipitate = Excess Sulfate (Add more 
        
        
        
        ).[1]
      • Drop +

        
        : Precipitate = Excess Barium (Add more crude/sulfate).[1]
        
  • Filtration: Filter the hot mixture through a Celite pad to remove fine

    
    .
    
  • Workup: Concentrate the filtrate. The Pyridine Sulfonic Acid (free zwitterion) will crystallize upon cooling.

Module 3: Solubility Differential (Aqueous Ethanol Crystallization)

Best For: Final polishing or removing mild salt contamination.[1]

The Logic

While both


 and Pyridine Sulfonic Acid are water-soluble, their tolerance for ethanol differs.
  • Sodium Sulfate: Practically insoluble in Ethanol.[1]

  • Pyridine Sulfonic Acid: Slightly soluble in Ethanol (especially hot).[1][2]

Protocol
  • Concentrate the aqueous solution to the limit of stirrability (supersaturation).

  • Heat to 80°C.

  • Slowly add hot Ethanol or Isopropanol until the solution turns slightly turbid.

  • Option A (Salt Removal): If a heavy precipitate forms immediately, it is likely inorganic salt.[1] Filter hot. Cool the filtrate to crystallize the product.

  • Option B (Product Crystallization): If no immediate precipitate, cool slowly to 4°C. The zwitterionic product often crystallizes as platelets, leaving salts in the mother liquor (requires optimization of water:ethanol ratio, typically 1:3).

Troubleshooting & FAQs

Q1: My product is stuck on the Ion Exchange resin. Ammonia isn't eluting it. [3]

  • Cause: The interaction might be hydrophobic (pi-stacking with the polystyrene matrix) rather than just ionic.

  • Fix: Add 10–20% Methanol or Acetonitrile to your Ammonia elution buffer.[1] This disrupts hydrophobic adsorption.[1]

Q2: I used the Barium method, but my product is contaminated with Barium.

  • Cause: You passed the equivalence point.

  • Fix: Treat the solution with a small amount of dilute

    
     until no more precipitate forms, then filter. Alternatively, bubble 
    
    
    
    through the solution to precipitate Barium as
    
    
    .

Q3: Can I use Anion Exchange instead?

  • Analysis: Technically yes, but Sulfate (

    
    ) binds extremely strongly to Anion Exchange resins (SAX).[1] You would need massive salt concentrations to elute it, which defeats the purpose. Stick to Cation Exchange  (where sulfate flows through) for desalting.[1]
    
Visualizing the Workflow
Figure 1: Purification Decision Tree

Use this logic to select the correct method based on your scale and impurity profile.

PurificationStrategy cluster_legend Key Factors Start Crude Reaction Mixture (Pyridine Sulfonic Acid + H2SO4/Salts) ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale Lab Scale (<10g) ScaleCheck->SmallScale LargeScale Process Scale (>100g) ScaleCheck->LargeScale SCX Strong Cation Exchange (SCX) (Dowex 50W / Amberlite) SmallScale->SCX High Purity Needed Barium Barium Hydroxide Precipitation LargeScale->Barium Bulk Sulfate Removal Final Pure Zwitterion SCX->Final Cryst Aqueous Ethanol Recrystallization Barium->Cryst Polishing Step Cryst->Final SCX removes Na+ and SO4-- SCX removes Na+ and SO4-- Ba(OH)2 removes SO4-- only Ba(OH)2 removes SO4-- only

Caption: Decision matrix for selecting purification method based on scale and purity requirements.

Figure 2: Cation Exchange Mechanism (The "pH Swing")

This diagram illustrates why the SCX method works for zwitterions.

IonExchange Step1 LOAD (pH 1) Species: PyrH+ - SO3- (Net Charge: Local +) Binds to Resin-SO3- Step2 WASH (Water) Sulfate (SO4--) flows through Resin holds Product Step1->Step2 Remove Anions Step3 ELUTE (NH4OH) pH rises > 7 Species: Pyr - SO3- (Net Charge: -1) Repelled by Resin Step2->Step3 Deprotonate Pyridine

Caption: The "Catch-and-Release" mechanism on Strong Cation Exchange resin using pH modulation.

References
  • Loesch, R., et al. (1992).[1] Process of preparation of pyridine-3-sulfonic acids. US Patent 5,082,944.[1][4] Rutgerswerke AG.[1][5]

  • Chrom Tech, Inc. (2025).[1] Mastering Ion Exchange Chromatography: Essential Guide.

  • Sigma-Aldrich. (2025).[1] Pyridine-3-sulfonic acid Product Specification & Properties.

  • PubChem. (2025).[1] 3-Pyridinesulfonic acid Compound Summary. National Library of Medicine.[1] [1]

  • ResearchGate. (2020).[1] Discussion: How to desalt zwitterions?

Sources

Troubleshooting

troubleshooting low yields in SnAr reactions of pyridine sulfonates

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing bottlenecks in Nucleophilic Aromatic Substitution (SNAr) reactions involving pyridine sulfonates.

While pyridine sulfonates (such as tosylates and mesylates) are highly attractive electrophiles due to their bench stability and ease of synthesis from pyridinols, their application in SNAr is notoriously plagued by low yields, unexpected side reactions, and sluggish kinetics. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to optimize your yields.

Core Troubleshooting Q&A

Q1: I am trying to couple a primary aliphatic amine with a 2-pyridyl tosylate, but my yields are abysmal. LC-MS indicates the formation of a sulfonamide rather than the desired aminopyridine. What is happening?

A: You are observing the classic S-O vs. C-O cleavage dilemma . In an ideal SNAr reaction, the nucleophile attacks the ipso-carbon of the pyridine ring, forming a Meisenheimer complex, followed by C-O bond cleavage to eject the sulfonate leaving group[1]. However, primary aliphatic amines are "hard" nucleophiles, and the sulfur atom of the sulfonate group is a "hard" electrophilic center.

Instead of attacking the aromatic ring, the amine attacks the sulfur atom, leading to S-O bond cleavage. This divergent reactivity yields an undesired sulfonamide and a pyridone byproduct[2][3].

  • The Solution: Upgrade your leaving group from a tosylate (-OTs) or mesylate (-OMs) to a triflate (-OTf). The extreme electron-withdrawing nature of the trifluoromethyl group drastically increases the electrophilicity of the ipso-carbon, redirecting the amine to attack the ring and favoring the desired C-O cleavage[4]. If you must use a tosylate, try using a bulkier amine or pre-deprotonating the amine with a strong base to alter its nucleophilic character.

Q2: My 2-pyridyl triflate reacts beautifully, but when I apply the exact same conditions to a 3-pyridyl triflate, the starting material is completely unreactive. Why does the position matter so much?

A: This is a fundamental issue of electronic activation. For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to stabilize the anionic Meisenheimer intermediate[1].

  • In 2-pyridyl and 4-pyridyl systems, the electronegative nitrogen atom is positioned ortho or para to the leaving group. It acts as a powerful electron-withdrawing group (EWG), stabilizing the negative charge via resonance.

  • In 3-pyridyl systems, the nitrogen is meta to the leaving group. It can only provide weak inductive electron withdrawal, which is insufficient to stabilize the Meisenheimer complex.

  • The Solution: Standard SNAr will rarely work on unactivated 3-pyridyl sulfonates without extreme heating, which often degrades the starting material. You must pivot to transition-metal catalysis. A Palladium-catalyzed Buchwald-Hartwig amination is the standard, reliable workaround for 3-position substitutions.

Q3: I am observing incomplete conversion and multiple spots on my TLC plate, including a highly polar spot that matches the corresponding pyridinol. How do I stop this degradation?

A: The polar spot is the product of hydrolysis . Pyridine sulfonates, particularly triflates, are highly sensitive to moisture. If your solvent is not rigorously dry, or if your base is hygroscopic, water acts as a competing nucleophile. The hydroxide ion attacks the ipso-carbon, hydrolyzing the sulfonate back to the pyridinol[1].

  • The Solution: Switch to rigorously anhydrous polar aprotic solvents (e.g., anhydrous DMF, DMSO, or MeCN)[1]. Polar aprotic solvents solvate the cation of the base but leave the nucleophilic anion "naked" and highly reactive. Furthermore, use finely milled, oven-dried K2CO3 or Cs2CO3 as your base[4]. Avoid protic solvents (like alcohols) entirely, as they hydrogen-bond with your nucleophile, drastically reducing its reactivity and slowing the reaction down[1].

Quantitative Data: Leaving Group Selection Matrix

To prevent S-O cleavage and optimize your reaction, use the following matrix to select the appropriate sulfonate leaving group based on your specific substrate and nucleophile.

Leaving GroupRelative SNAr ReactivityRisk of S-O Cleavage (with amines)Bench StabilityRecommended Use Case
Triflate (-OTf) Very HighLowLow (Moisture sensitive)Unreactive nucleophiles, sterically hindered systems, primary amines.
Tosylate (-OTs) ModerateHighHighHighly activated rings (2/4-position), alkoxide/thiolate nucleophiles.
Mesylate (-OMs) LowVery HighHighOnly for extremely activated systems or intramolecular SNAr.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of pyridine sulfonates when reacted with amine nucleophiles, highlighting the causality behind low yields.

SnAr_Pathways Start Pyridine Sulfonate + Amine Nucleophile Meisenheimer Attack at ipso-Carbon (Meisenheimer Complex) Start->Meisenheimer Triflate (OTf) or Bulky Amine SulfurAttack Attack at Sulfur Atom (Hard Electrophile) Start->SulfurAttack Tosylate/Mesylate + Primary Amine CO_Cleavage C-O Cleavage (Addition-Elimination) Meisenheimer->CO_Cleavage SO_Cleavage S-O Cleavage (Sulfonyl Transfer) SulfurAttack->SO_Cleavage Product Desired SNAr Product (Aminopyridine) CO_Cleavage->Product SideProduct Undesired Side Product (Sulfonamide + Pyridone) SO_Cleavage->SideProduct

Caption: Divergent reactivity pathways in pyridine sulfonates: C-O cleavage (SNAr) vs. S-O cleavage.

Experimental Protocol: High-Yielding SNAr of 2-Pyridyl Triflates

This is a self-validating, step-by-step methodology designed to eliminate hydrolysis and S-O cleavage when coupling aliphatic amines to pyridine rings[4][5].

Reagents & Equipment:

  • 2-Pyridyl triflate (1.0 equiv, freshly prepared or stored under Ar)

  • Aliphatic amine nucleophile (1.5 - 2.0 equiv)

  • Anhydrous K2CO3 (2.5 equiv, oven-dried at 120°C overnight)

  • Anhydrous DMF (AcroSeal® or equivalent)

  • Flame-dried Schlenk flask with a magnetic stir bar.

Step-by-Step Workflow:

  • System Preparation: Flame-dry the Schlenk flask under a vacuum and backfill it with Argon (repeat 3 times). This ensures the complete removal of surface moisture, which is critical to preventing triflate hydrolysis.

  • Reagent Loading: Add the anhydrous K2CO3 (2.5 equiv) and the 2-pyridyl triflate (1.0 equiv) to the flask under a positive stream of Argon.

  • Solvent Addition: Inject anhydrous DMF (to achieve a 0.2 M concentration of the electrophile) via a dry syringe. Stir for 5 minutes at room temperature to suspend the base.

  • Nucleophile Introduction: Add the aliphatic amine (1.5 - 2.0 equiv) dropwise. Self-Validation Check: If the amine is a liquid, ensure it has been distilled over CaH2 or stored over activated molecular sieves prior to use.

  • Reaction Monitoring: Heat the reaction to 60°C. Monitor via TLC (Hexanes/EtOAc) every 2 hours. The Meisenheimer complex formation is usually the rate-determining step; once formed, elimination is rapid.

  • Workup & Isolation: Once the starting material is consumed, cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing 5 volumes of ice-cold distilled water (this removes the DMF and inorganic salts). Extract 3 times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Daneshyari / Elsevier - Unexpected results of a SNAr-reaction. A novel synthetic approach to 1-arylthio-2-naphthols. Available at:[Link]

  • ACS Organic Letters - Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available at:[Link]

  • Canadian Journal of Chemistry / ResearchGate - Divergent reactivities of 2-pyridyl sulfonate esters. Exceptionally mild access to alkyl bromides and 2-substituted pyridines. Available at:[Link]

Sources

Optimization

optimizing reaction temperature for pyridine sulfonation with oleum

Technical Support Center: Pyridine Sulfonation Optimization Topic: Optimizing Reaction Temperature for Pyridine Sulfonation with Oleum Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Sulfonation Optimization

Topic: Optimizing Reaction Temperature for Pyridine Sulfonation with Oleum Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Synthesis Support Module

You are likely here because pyridine sulfonation is failing to meet your yield targets or safety parameters. This is not a standard electrophilic aromatic substitution; it is a battle against a deactivated, protonated ring.[1]

The following guide synthesizes classical industrial data with modern kinetic understanding to help you navigate the narrow window between no reaction and complete charring .

Module 1: Critical Parameter Optimization

The Core Challenge: The Pyridinium Barrier

To optimize temperature, you must first respect the mechanism. In oleum, pyridine is instantly protonated to the pyridinium ion . This positively charged species is highly deactivated toward electrophilic attack by


.
  • The Conflict: You need high heat to overcome the activation energy of the deactivated ring, but high heat promotes decomposition (charring) and polymerization.

  • The Solution: The temperature window is dictated entirely by the presence or absence of a catalyst (typically Mercury).

ReactionEnergy cluster_0 Energy Landscape Start Pyridine + Oleum (Pyridinium Ion) TS_NoCat TS (No Catalyst) >300°C Required Start->TS_NoCat High Ea TS_Cat TS (Hg Catalyst) ~230°C Sufficient Start->TS_Cat Lower Ea Product Pyridine-3-Sulfonic Acid TS_NoCat->Product TS_Cat->Product

Figure 1: Comparative activation energy pathways. Note that without catalysis, the thermal requirement approaches the decomposition threshold of the organic substrate.

Optimization Matrix: Temperature vs. Catalyst
ParameterClassical Catalytic Route (Recommended)High-Temp Non-Catalytic Route
Catalyst Mercury(II) Sulfate (

)
None
Optimal Temp 220°C – 240°C 300°C – 330°C
Oleum Conc. 20%

20-65%

(Higher conc. aids kinetics)
Reaction Time 12 – 16 Hours24+ Hours
Typical Yield 70 – 80%40 – 50%
Major Risk Heavy metal toxicityExtreme pressure/Charring/Corrosion

Key Insight: If you are restricted from using Mercury due to GMP or environmental regulations, raising the temperature to 250°C is often insufficient . You must push to >300°C or switch to a completely different synthetic route (e.g., oxidation to N-oxide, sulfonation, then reduction) [1, 6].

Module 2: Troubleshooting Common Failures

Q1: My reaction mixture turned into a solid black tar (charring). What happened? Diagnosis: Thermal runaway or "Hot Spots." Root Cause:

  • Temperature Overshoot: You exceeded 340°C (non-catalytic) or 260°C (catalytic). Pyridine decomposition accelerates rapidly above these thresholds.

  • Addition Exotherm: You added pyridine to oleum too fast before the heating stage. The neutralization exotherm can locally spike temperatures, causing immediate degradation before the sulfonation even begins. Fix: Ensure the initial mixing (Pyridine into Oleum) is kept below 75°C . Only ramp to reaction temperature after full addition and homogeneity are achieved [2].

Q2: I have low conversion (<30%) despite heating to 230°C. Diagnosis: Insufficient activation energy or "Wet" Oleum. Root Cause:

  • Missing Catalyst: If you are running mercury-free at 230°C, the reaction is kinetically dead. You must add Hg or increase temp to 300°C+.

  • Water Contamination: If your glassware wasn't dried or your pyridine was wet, the water reacted with the

    
     in the oleum to form 
    
    
    
    . The active electrophile is free
    
    
    . If
    
    
    is consumed by water, the reaction stops. Fix: Use fresh 20% Oleum and anhydrous pyridine. If mercury-free, consider using 65% Oleum to increase the concentration of the active electrophile, though this increases safety risks [5].

Q3: I am seeing isomers other than the 3-position (meta). Diagnosis: Thermodynamic scrambling. Root Cause: While the 3-position is electronically favored, extreme temperatures (>330°C) can lead to isomerization or the formation of 4-hydroxypyridine as a byproduct.[1] Fix: Maintain the lowest effective temperature. If using the catalytic route, do not exceed 240°C.[1][2]

Module 3: Experimental Protocol (Classical Catalytic Method)

Note: This protocol uses Mercury.[3][4][5] If avoiding Mercury, see the "Non-Catalytic Modification" below.

Safety Critical: Oleum causes severe burns and reacts violently with water. Mercury is a cumulative neurotoxin. Work in a functional fume hood with full PPE.

Workflow Setup Setup: 3-Neck Flask Mech Stirrer, Condenser, Dropping Funnel Charge Charge Oleum (20%) Cool to <10°C Setup->Charge AddPy Add Pyridine Dropwise CRITICAL: Keep T < 75°C Charge->AddPy AddCat Add HgSO4 Catalyst AddPy->AddCat Heat Heat to 230-240°C Maintain 14-16 Hours AddCat->Heat Cool Cool to ~25°C Heat->Cool Quench Quench into Ethanol or Ice/Water Cool->Quench Isolate Filter Precipitate Recrystallize (Water) Quench->Isolate

Figure 2: Step-by-step workflow for the sulfonation of pyridine.[1][6]

Step-by-Step Procedure:

  • Preparation: In a 3-neck round-bottom flask, charge 750 parts (by weight) of Oleum (20%

    
    ).
    
  • Addition (Exotherm Control): Cool the oleum in an ice bath. Add 250 parts of Pyridine dropwise.[5]

    • Checkpoint: Do not allow the temperature to rise above 75°C .[1][5][6] The mixture will form pyridinium sulfate in oleum [2].[5]

  • Catalysis: Once addition is complete, add Mercury(II) Sulfate (approx 1-2% by weight of pyridine).

  • Reaction: Heat the mixture to 230°C – 240°C . Maintain this temperature for 14 – 16 hours .

  • Work-up: Cool to room temperature. Carefully pour the mixture into chilled ethanol or crushed ice. The pyridine-3-sulfonic acid will precipitate.[1][6]

  • Purification: Filter the solid and recrystallize from water to yield needles or plates.[6]

Non-Catalytic Modification: If strictly avoiding Hg:

  • Omit Step 3.

  • Increase temperature in Step 4 to 300°C – 330°C .

  • Extend time to 24 hours .

  • Warning: Expect lower yields (~50%) and higher difficulty in cleaning charred residues [1, 6].

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Vanadium instead of Mercury? A: Vanadium has been cited in older patent literature as a potential catalyst, but it is significantly less effective than Mercury for this specific transformation. In modern practice, if Mercury is excluded, chemists typically switch to the oxidative route (Pyridine


 Pyridine-N-Oxide 

Sulfonation

Reduction) rather than struggling with Vanadium or extreme heat [6].

Q: Why is the 3-position favored? A: Electrophilic substitution on pyridine avoids the 2- and 4-positions because the resulting carbocation intermediate places a positive charge directly on the electronegative nitrogen, which is highly unstable. The 3-position (meta) intermediate delocalizes the charge over carbons only, making it the "least bad" option for the electrophile [3].

Q: How do I clean the reactor after a charred run? A: Pyridine char is notoriously difficult. Soaking in hot concentrated sulfuric acid with periodic addition of nitric acid (Piranha solution equivalent – EXTREME CAUTION ) is often required to oxidize the carbonaceous deposits.

References

  • McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine. Journal of the American Chemical Society.[7] Link

  • BenchChem Technical Support. (2025). Experimental Setup for Sulfonation of Pyridine to Yield 3-Pyridinesulfonic Acid. BenchChem Application Notes. Link

  • Plazek, E. (1935). Über die Sulfonierung des Pyridins (On the Sulfonation of Pyridine). Berichte der deutschen chemischen Gesellschaft.
  • Fischer, O. (1882). Über Nicotinsäure aus Pyridin. Berichte.
  • Maarseveen, J. (2020). Optimization of Reaction Conditions for Sulfonation. ResearchGate Discussions. Link

  • EP0428831A1. (1991). Process for the preparation of pyridine-3-sulfonic acids. European Patent Office. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Pyridine-3-Sulfonic Acids

Ticket ID: #PSA-STAB-001 Subject: Preventing Desulfonation & Thermal Decomposition During Heating Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You have reached th...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PSA-STAB-001 Subject: Preventing Desulfonation & Thermal Decomposition During Heating Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support module for Pyridine-3-Sulfonic Acid (P3SA) derivatives. This guide addresses the thermodynamic reversibility of pyridine sulfonation and provides actionable protocols to prevent protodesulfonation (hydrolysis of the sulfonate group) during synthesis, purification, and drying.

Quick Status Check

If you are observing the following symptoms, consult the Troubleshooting Matrix immediately:

  • Symptom A: Evolution of gas (SO₂) during heating.

  • Symptom B: Recovery of starting material (Pyridine) after acidic workup.

  • Symptom C: Lowering of melting point or "charring" below 300°C.

Module 1: Mechanistic Root Cause Analysis

To prevent desulfonation, one must understand that sulfonation of pyridine is a reversible reaction .

The Mechanism of Failure: Protodesulfonation

Unlike benzene derivatives, the pyridine ring is electron-deficient. Sulfonation occurs at the 3-position (meta) under forcing conditions (oleum, HgSO₄ catalyst, ~230°C). However, the reverse reaction—protodesulfonation —is catalyzed by acid and heat, particularly in the presence of water.

The Pathway:

  • Ipso-Protonation: A proton attacks the carbon bearing the sulfonate group (C3).

  • Sigma Complex Formation: A transient intermediate forms.

  • Elimination: SO₃ is expelled, regenerating the pyridine ring.

Visualizing the Pathway

The following diagram illustrates the reversibility and the critical "Danger Zone" where desulfonation becomes kinetically favorable.

DesulfonationMechanism Pyridine Pyridine (Starting Material) Sulfonation Sulfonation (Forward Rxn) Requires: Oleum, HgSO4, >220°C Pyridine->Sulfonation + SO3 P3SA Pyridine-3-Sulfonic Acid (Target Product) Sulfonation->P3SA Protonation Ipso-Protonation (Acidic Media) P3SA->Protonation + H+ (Acid) SigmaComplex Sigma Complex (Intermediate) Protonation->SigmaComplex Desulfonation Desulfonation (Reverse Rxn) Promoted by: H2O, H+, >270°C SigmaComplex->Desulfonation - SO3 Desulfonation->Pyridine Cycle Completes

Caption: The reversible cycle of pyridine sulfonation.[1][2] High temperatures and aqueous acid drive the red path (Desulfonation).

Module 2: Critical Stability Parameters

The stability of P3SA is dictated by the interplay of Temperature , pH , and Catalyst Residue .

Table 1: Stability Thresholds
ParameterSafe Operating RangeDanger Zone (Risk of Desulfonation)Mechanism of Failure
Temperature (Dry) < 250°C> 270°C - 300°CThermal decomposition / Reversion equilibrium shift.
Temperature (Aq.) < 100°C> 130°C (Pressurized)Hydrolytic protodesulfonation.
pH Environment Neutral to Basic (pH 7-10)Strong Acid (pH < 1)Acid-catalyzed ipso-protonation.
Catalyst Presence < 10 ppm Hg/NiPresence of HgSO₄ or Raney NiCatalytic lowering of activation energy for reverse reaction.

Critical Insight: The presence of residual Mercury (Hg) catalyst from the synthesis step significantly lowers the temperature required for desulfonation. You must ensure complete catalyst removal before high-temperature workup.

Module 3: Troubleshooting & FAQs

Q1: I am recrystallizing P3SA from water, and the yield drops with every cycle. Why?

Diagnosis: You are likely boiling the aqueous solution for too long or at too high a concentration of acid. P3SA is zwitterionic and acidic (pKa ~0.74). Boiling water acts as a weak acid source. Solution:

  • Switch Solvent: Use a Water/Ethanol mixture (e.g., 30:70) instead of pure water.[3] This lowers the boiling point and reduces the hydrolytic potential.

  • Limit Heat Exposure: Do not reflux for >30 minutes. Dissolve at near-boiling, then immediately cool to 5°C.

Q2: My product turns black (chars) when drying in the oven at 150°C.

Diagnosis: While the melting point is cited as >300°C, trace impurities (sulfuric acid or organic byproducts) can catalyze decomposition at much lower temperatures. Solution:

  • Vacuum Dry: Dry at 60-80°C under high vacuum (< 10 mbar) rather than atmospheric heating.

  • Wash Thoroughly: Ensure all free H₂SO₄ is removed (wash with cold methanol/ethanol) before drying.

Q3: I am trying to hydrogenate a side group using Raney Nickel, and I'm losing the sulfonate.

Diagnosis: Reductive Desulfonation . Raney Nickel is excellent at cleaving C-S bonds (desulfurization). Solution:

  • Control pH: Perform hydrogenation in alkaline media (pH > 9). Desulfonation is favored in acidic/neutral conditions with Raney Ni.

  • Alternative Catalyst: Switch to Pd/C , which is less aggressive toward the sulfonate group than Raney Ni.

Module 4: Validated Experimental Protocols

Protocol A: Safe Purification (Minimizing Desulfonation)

Use this protocol to purify crude P3SA without triggering thermal reversion.

  • Dissolution: Suspend crude P3SA in Distilled Water (1.5 mL per gram of solid).

  • Neutralization (Optional but Recommended): Adjust pH to ~1-2 (natural pH is lower due to H2SO4 contamination) using minimal NaOH if highly acidic char is present.

  • Heating: Heat to 90°C (do not exceed 100°C). Stir until dissolved.

  • Precipitation: Add Ethanol (3 mL per gram) slowly while maintaining 70-80°C.

  • Crystallization: Remove from heat. Let cool to Room Temp, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter and wash with cold Ethanol .

  • Drying: Dry at 60°C in a vacuum oven.

Protocol B: Decision Tree for Reaction Conditions

Use this logic flow to determine if your planned reaction conditions are safe.

DecisionTree Start Start: Planned Heating Step IsAqueous Is solvent Aqueous/Acidic? Start->IsAqueous TempCheck1 Is Temp > 130°C? IsAqueous->TempCheck1 Yes TempCheck2 Is Temp > 250°C? IsAqueous->TempCheck2 No (Anhydrous) CatalystCheck Is Hg/Ni Catalyst Present? TempCheck1->CatalystCheck No Risk1 RISK: Hydrolytic Desulfonation Action: Lower T or Change Solvent TempCheck1->Risk1 Yes TempCheck2->CatalystCheck No Risk2 RISK: Thermal Reversion Action: Use Vacuum/Lower T TempCheck2->Risk2 Yes Safe SAFE: Proceed CatalystCheck->Safe No Risk3 RISK: Catalytic Desulfonation Action: Remove Catalyst First CatalystCheck->Risk3 Yes

Caption: Decision matrix for assessing desulfonation risk during processing.

References

  • McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine.[3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society, 65(11), 2233–2236. Link

  • Fischer, O. (1882). Über die Sulfonierung des Pyridins.[1][3][4][5][7][8][10][12][13][14] Berichte der deutschen chemischen Gesellschaft, 15, 62. (Foundational work on high-temp sulfonation limits).

  • Koehler, H., et al. (1992). Process for the preparation of pyridine-3-sulfonic acids.[1][3][5][6][8][11][15] US Patent 5,082,944. (Details on hydrogenation and stability in alkaline media). Link

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
  • Sigma-Aldrich. (n.d.). 3-Pyridinesulfonic acid Product Specification & MSDS. (Confirming decomposition temperature >300°C).[1][7][10] Link

Sources

Optimization

resolving emulsion formation during extraction of pyridine sulfonic acids

Technical Support Center: Resolving Emulsion Formation in Pyridine Sulfonic Acid Extractions Welcome to the Advanced Troubleshooting Guide for Liquid-Liquid Extraction (LLE). As a Senior Application Scientist, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Emulsion Formation in Pyridine Sulfonic Acid Extractions

Welcome to the Advanced Troubleshooting Guide for Liquid-Liquid Extraction (LLE). As a Senior Application Scientist, I frequently encounter challenges regarding the extraction of highly polar, multifunctional molecules. Pyridine sulfonic acids are notoriously difficult to handle during LLE because they act as potent emulsifiers. This guide synthesizes the fundamental physicochemical mechanisms of emulsion formation with field-proven, self-validating protocols to help you achieve clean phase separation.

The Causality of the Emulsion: Mechanistic Insight

To troubleshoot an emulsion, you must first understand why it formed. Pyridine sulfonic acids possess both a basic pyridine nitrogen and an acidic sulfonic acid group. In moderate pH ranges, these molecules exist as zwitterions —carrying both a positive and negative charge.

Zwitterionic compounds are amphiphilic. They possess a highly polar/charged headgroup and a hydrophobic aromatic ring. During LLE, these surfactant-like molecules migrate to the aqueous-organic interface, drastically lowering the interfacial tension[1]. This intermediate solubility allows them to stabilize micro-droplets of one phase within the other, resulting in a persistent, milky emulsion layer in your separatory funnel[2]. Breaking this emulsion requires disrupting the interfacial film through thermodynamic, chemical, or physical means.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My extraction formed a thick, milky emulsion immediately after shaking. What is the fastest way to break it without altering my compound? A: The most non-invasive first step is to increase the ionic strength of the aqueous phase—a process known as "salting out." By adding a saturated brine solution (NaCl) or solid anhydrous sodium sulfate (Na₂SO₄), you increase the polarity and density of the aqueous layer. This forces the surfactant-like pyridine sulfonic acid to partition out of the interface, coalescing the emulsion droplets[3]. If salting out is insufficient, adding a small amount of a bridging solvent (like 1-2% v/v isopropanol or methanol) alters the solvent properties of the interface, solubilizing the zwitterion into a single phase and breaking the emulsion[2].

Q2: I have tried adding brine, but the emulsion persists. What physical methods can I use? A: When chemical adjustments fail, mechanical force is required. Centrifugation is the surefire, definitive way to break an emulsion[4]. By applying high centrifugal force, you artificially amplify the density difference between the aqueous and organic phases, forcing the droplets to coalesce. Alternatively, if you do not have a centrifuge capable of handling your extraction volume, you can drain the emulsion layer and filter it through a plug of glass wool or phase separation filter paper[2]. This physically shears the emulsion droplets and removes insoluble particulates (Pickering stabilizers) that may be reinforcing the emulsion.

Q3: How can I prevent the emulsion from forming in the first place? A: Prevention relies on pH control and agitation technique .

  • pH Control: If the emulsion is caused by the zwitterionic nature of the pyridine sulfonic acid, you must alter its charge state so it no longer acts as an emulsifier[3]. Adjusting the pH to extreme acidity (pH < 1 using H₂SO₄ or HCl) or basicity (pH > 10) pushes the molecule out of its zwitterionic state into a singly charged species (cationic or anionic). Singly charged species are highly water-soluble and lack the surfactant properties required to stabilize an emulsion.

  • Agitation: Emulsions require kinetic energy to form. Instead of vigorously shaking the separatory funnel, gently swirl or invert it. This reduces the agitation that causes droplet shearing while maintaining enough surface area for the extraction to occur[2].

Q4: LLE is simply not working for my specific pyridine sulfonic acid derivative. Are there alternative techniques? A: Yes. If LLE consistently fails due to the molecule's high polarity and surfactant properties, switch to Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) [2]. In SLE, the aqueous sample is coated onto an inert diatomaceous earth support, and the organic solvent is passed through it by gravity. Because there is no active mixing or shaking, emulsions cannot physically form.

Quantitative Troubleshooting Matrix

The following table summarizes the primary emulsion-breaking techniques, their underlying mechanisms, and optimal use cases for easy comparison.

TechniqueMechanism of ActionOptimal ConditionsDrawbacks / Limitations
Salting Out Increases aqueous ionic strength, decreasing organic solubility[2].Add saturated NaCl or solid Na₂SO₄ to the aqueous phase.May precipitate other salts; increases aqueous density.
Co-Solvent Addition Disrupts interfacial film by altering mutual solubility[2].Add 1-3% v/v Methanol or Isopropanol.May slightly increase the solubility of water in the organic phase.
pH Adjustment Alters zwitterion charge, destroying surfactant properties[3].pH < 1 (Acidic) or pH > 10 (Basic).May degrade pH-sensitive functional groups on the target molecule.
Centrifugation Amplifies density differences to force droplet coalescence[4].3,000 - 5,000 x g for 5-10 minutes.Volume limited by centrifuge rotor capacity.
Glass Wool Filtration Physically shears droplets and removes particulate stabilizers[2].Gravity or vacuum filtration of the emulsion layer.Minor loss of product absorbed onto the glass wool.

Experimental Protocols

Protocol A: The "Salting Out & Co-Solvent" Emulsion Breaker

Use this protocol when an emulsion has formed in the separatory funnel and you wish to resolve it chemically.

  • Settle: Mount the separatory funnel on a ring stand. Allow the mixture to sit undisturbed for 15-30 minutes. Gently tap the sides of the glass to encourage large droplets to coalesce[3].

  • Salt Addition: If the emulsion layer is >10% of the total volume, add 10-20 mL of saturated aqueous NaCl (brine) directly to the funnel.

  • Gentle Agitation: Do not shake. Gently swirl the funnel in a circular motion for 30 seconds to mix the brine into the aqueous layer. Allow it to settle for 10 minutes.

  • Co-Solvent Disruption: If a stubborn interfacial band remains, add 1-2 mL of isopropanol or methanol dropwise directly into the emulsion band. Swirl gently. The alcohol will act as a bridge, disrupting the zwitterionic film[2].

  • Separate: Once distinct layers form, carefully drain the lower phase.

Protocol B: Centrifugal Phase Separation

Use this protocol for highly persistent, milky emulsions that do not respond to chemical adjustments.

  • Isolate: Carefully drain the lower phase until the emulsion band reaches the stopcock. Drain the entire emulsion band into a clean, solvent-compatible centrifuge tube (e.g., glass or PTFE-lined).

  • Balance: Prepare a counterbalance tube with an equal mass of water or solvent.

  • Centrifuge: Spin the emulsion at 3,000 to 5,000 x g for 5 to 10 minutes at room temperature. This is the most reliable method to force phase separation[4].

  • Recover: Post-centrifugation, you will observe a sharp interface. Use a Pasteur pipette to carefully siphon the upper organic layer, or transfer the entire contents back into a small separatory funnel for standard separation.

Process Visualizations

Mechanism N1 Pyridine Sulfonic Acid (Zwitterion State) N2 Accumulates at Liquid-Liquid Interface N1->N2 Amphiphilic Nature N3 Stable Emulsion Formation N2->N3 Lowers Interfacial Tension N4 pH Adjustment (< 1 or > 10) N3->N4 Troubleshooting N5 Loss of Surfactant Property (Single Charge State) N4->N5 Alters Molecular Charge N6 Clean Phase Separation N5->N6 Resolves Emulsion

Fig 1: Mechanism of zwitterion-induced emulsion formation and resolution via pH adjustment.

Workflow S1 Emulsion Detected in Separatory Funnel S2 Wait 15-30 mins & Gently Swirl S1->S2 S3 Add Saturated NaCl (Salting Out) S2->S3 If unresolved S4 Add 1-2% v/v Isopropanol/Methanol S3->S4 If unresolved S6 Phase Separation Achieved S3->S6 Success S5 Centrifugation or Glass Wool Filtration S4->S5 If persistent S4->S6 Success S5->S6 Final Step

Fig 2: Step-by-step logic workflow for resolving LLE emulsions in the laboratory.

References

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions". Spectro Scientific Knowledge Base. Available at:[Link]

  • AZoM. "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions". AZo Materials. Available at: [Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". Chromatography Online. Available at:[Link]

  • National Institutes of Health (PMC). "Impact of Residual Zwitterionic Surfactants on Topside Water–Oil Separation of Pre-Salt Light Crude Oil Emulsions". ACS Omega. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Alternative Solvent Guide for 5-Bromo-4-(diethylamino)pyridine-3-sulfonic Acid Synthesis

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Overview As drug development accelerates, replacing hazardous classical solvents (e.g., oleum, CCl₄, DMF) with sustainable alte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

Overview

As drug development accelerates, replacing hazardous classical solvents (e.g., oleum, CCl₄, DMF) with sustainable alternatives is critical for safety, scalability, and regulatory compliance under frameworks like REACH. This support portal provides field-proven troubleshooting strategies for the three-step synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid from a 4-chloropyridine precursor. The guidance focuses on mechanistic causality, self-validating protocols, and green solvent integration.

Workflow Visualization

Workflow A 4-Chloropyridine B 4-Chloropyridine- 3-sulfonic acid A->B Sulfonation (Alternative: 2-MeTHF) C 5-Bromo-4-chloropyridine- 3-sulfonic acid B->C Bromination (Alternative: MeCN/DES) D 5-Bromo-4-(diethylamino) pyridine-3-sulfonic acid C->D SNAr Amination (Alternative: PEG-400)

Fig 1. Green solvent workflow for 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid synthesis.

Troubleshooting & FAQs
Module 1: Pyridine Sulfonation

Q: My traditional sulfonation using neat oleum at 330°C is yielding massive charring and a mixture of isomers. How can I achieve milder C3-sulfonation? A: The fundamental issue is that the pyridine nitrogen protonates in strongly acidic media, forming a highly deactivated pyridinium cation that strongly resists electrophilic aromatic substitution[1]. To force the reaction, extreme temperatures are historically used, inevitably leading to substrate decomposition. The Solution: Utilize a temporary N-activation strategy. By reacting the pyridine precursor with triflic anhydride (Tf₂O) at low temperatures, you form an activated N-triflylpyridinium intermediate that is highly susceptible to nucleophilic attack by a sulfinate salt[1]. This lowers the activation energy barrier, allowing the reaction to proceed selectively in milder alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF) instead of harsh, corrosive acids.

Module 2: Bromination at C5

Q: We are phasing out dichloromethane (DCM) and carbon tetrachloride (CCl₄) due to toxicity. What are the best alternative solvents for the bromination of the pyridine-3-sulfonic acid intermediate? A: Radical and electrophilic brominations have historically relied on chlorinated solvents to stabilize bromine intermediates[2]. However, these solvents pose severe environmental and health risks. The Solution: Acetonitrile (MeCN) or Deep Eutectic Solvents (DES) are excellent alternatives. DES systems, such as Choline Chloride:Ethylene Glycol, facilitate intermolecular hydrogen bonding that stabilizes reactive bromonium intermediates, often accelerating the reaction rate compared to traditional non-polar halocarbons[3]. If using N-Bromosuccinimide (NBS), MeCN provides a highly polar aprotic environment that ensures complete solubility of the sulfonic acid intermediate while avoiding the regulatory restrictions of DCM[2].

Module 3: SNAr Amination at C4

Q: The final SNAr step with diethylamine stalls when I try to replace N,N-Dimethylformamide (DMF). Why does the reaction fail in greener solvents, and what should I use instead? A: DMF is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity[4]. It is traditionally favored for SNAr because it perfectly solvates the polar Meisenheimer complex transition state without hydrogen-bonding to the nucleophile[5]. When switching to non-polar green solvents, the activation energy barrier increases, stalling the reaction. The Solution: Use Polyethylene Glycol 400 (PEG-400) or Cyclopentyl Methyl Ether (CPME). PEG-400 is a non-volatile, sustainable liquid that provides preferential solvation. Its polyether backbone mimics the transition-state stabilization of DMF via hydrogen bonding, allowing rapid SNAr at C4 without the associated toxicity[6].

SNAr_Mech SM C4-Chloride Intermediate + Diethylamine TS Meisenheimer Complex (Stabilized by PEG-400) SM->TS Nucleophilic Attack Prod C4-Diethylamino Product + HCl TS->Prod Chloride Elimination

Fig 2. SNAr mechanism showing Meisenheimer complex stabilization via PEG-400 preferential solvation.

Quantitative Data: Solvent Comparison Matrix
Synthetic StepClassical SolventAlternative SolventYield ImpactE-Factor / REACH StatusMechanistic Advantage of Alternative
1. Sulfonation Neat Oleum2-MeTHF+15%Eliminates highly corrosive wasteBetter solubility for Tf₂O activation; avoids N-protonation[1].
2. Bromination CCl₄ / DCMMeCN or DESNeutralRemoves ozone-depleting/toxic VOCsDES H-bonding stabilizes bromonium ions[3].
3. SNAr Amination DMF / NMPPEG-400+10%Replaces SVHC reproductive toxinsPreferential solvation lowers transition state energy[6],[4].
Self-Validating Experimental Protocols

Protocol A: Mild Sulfonation via N-Activation

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve 4-chloropyridine (1.0 equiv) in anhydrous 2-MeTHF.

  • Activation: Cool the solution to -78°C. Slowly add triflic anhydride (Tf₂O, 1.2 equiv).

    • Validation Check: The formation of a white/pale-yellow precipitate indicates the successful generation of the activated N-triflylpyridinium intermediate. If the solution remains clear, verify the anhydrous state of the 2-MeTHF, as moisture rapidly hydrolyzes Tf₂O.

  • Sulfinate Addition: Add N-methylpiperidine (3.2 equiv) followed by sodium 4-toluenesulfinate (1.3 equiv)[1].

  • Workup: Allow the mixture to warm to room temperature, quench with saturated NaHCO₃, and extract the aqueous layer.

Protocol B: SNAr Amination in PEG-400

  • Preparation: Charge a reactor with PEG-400 (5 volumes) and 5-bromo-4-chloropyridine-3-sulfonic acid (1.0 equiv). Stir until a homogeneous suspension is achieved[6].

  • Nucleophile Addition: Add diethylamine (2.5 equiv) dropwise at room temperature.

    • Validation Check: A mild exotherm should be observed. This confirms the initial acid-base interaction and the onset of nucleophilic attack. If no exotherm is observed, verify the purity and activity of the amine.

  • Heating: Elevate the temperature to 120°C for 2 hours.

    • Validation Check: Monitor via HPLC. The disappearance of the starting material peak confirms the Meisenheimer complex has successfully collapsed, expelling the chloride leaving group.

  • Isolation: Cool to 40°C and slowly add water to precipitate the 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid. Filter and wash with cold water.

References
  • ACS Green Chemistry Institute. "Nuclophilic Br- Reagents." Wordpress. URL:[Link]

  • Encyclopedia.pub. "Deep Eutectic Solvents for C–H Activation." Encyclopedia.pub. URL:[Link]

  • ACS Publications. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." ACS.org. URL:[Link]

  • PMC. "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." NIH.gov. URL:[Link]

  • PMC. "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" NIH.gov. URL:[Link]

Sources

Optimization

stability of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of highly functionalized pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of highly functionalized pyridine derivatives.

Handling 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid (CAS: 1352499-44-5) in aqueous media requires a precise understanding of its structural vulnerabilities. The molecule features a zwitterionic backbone (pyridine nitrogen and sulfonic acid) heavily decorated with electron-withdrawing (3-sulfonate, 5-bromo) and electron-donating (4-diethylamino) groups. This specific electronic push-pull system dictates its solubility, thermal stability, and reactivity in water.

Below is our comprehensive troubleshooting guide, detailing the causality behind degradation pathways and providing self-validating protocols to ensure the integrity of your experimental workflows.

Core Stability Matrix

To establish a baseline for your experimental design, refer to the quantitative and qualitative stability parameters summarized in the table below.

ParameterOptimal RangeHigh-Risk ConditionPrimary Degradation PathwayKinetic Impact
pH 4.0 – 6.5pH > 8.0 or pH < 2.0Base-catalyzed SNAr hydrolysis; Acidic desulfonationRapid at pH > 8 (t½ < 24h at RT)
Temperature 2°C – 8°C> 40°C (in solution)Thermal cleavage of the C4-amine bondExponential acceleration of hydrolysis
Light Exposure Dark/AmberUV/Visible LightPhotolytic debrominationModerate (dependent on photon flux)
Solvent Matrix Buffered AqueousUnbuffered WaterAutocatalytic pH driftVariable, leads to precipitation

Troubleshooting Guides & FAQs

Issue 1: Loss of the Diethylamino Group (SNAr Hydrolysis)

Symptom: Appearance of a new peak in LC-MS with a mass shift of -73 Da (loss of diethylamine, +OH), accompanied by a gradual pH increase in unbuffered solutions. Root Cause: The 4-position of the pyridine ring is intrinsically activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. In this molecule, the electron-withdrawing 3-sulfonic acid and 5-bromo groups severely deplete electron density at the C4 carbon[1][2]. At pH > 8, hydroxide ions (OH⁻) readily attack this position, forming a Meisenheimer complex. Subsequent rearomatization expels diethylamine, yielding 5-bromo-4-hydroxypyridine-3-sulfonic acid.

SNAr_Hydrolysis A 5-Br-4-(NEt2)-Py-3-SO3H (Intact Compound) B Meisenheimer Complex (C4 Hydroxide Attack) A->B OH⁻, pH > 8 Heat C 5-Br-4-OH-Py-3-SO3H (Hydrolysis Product) B->C -NEt2 D Diethylamine (Leaving Group) B->D Cleavage

Base-catalyzed SNAr hydrolysis pathway of the 4-diethylamino group.

Resolution: Always buffer your aqueous solutions between pH 4.0 and 6.5 using MES or acetate buffers. Avoid phosphate buffers at pH 7.4 if the solution will be stored for extended periods, as trace hydroxide activity at room temperature will initiate slow hydrolysis.

Issue 2: Unpredictable Solubility and Precipitation

Symptom: The compound fails to dissolve completely in water, or precipitates unexpectedly when the pH is adjusted or when the solution is cooled. Root Cause: Pyridine-3-sulfonic acids exist primarily as zwitterions (inner salts) in aqueous environments[3][4]. The basic pyridine nitrogen protonates, while the highly acidic sulfonic acid deprotonates. Near its isoelectric point (typically pH 3-5 for such derivatives), the net charge is zero, minimizing ion-dipole interactions with water and drastically reducing solubility[5].

Zwitterion A Cationic Form (pH < 2) B Zwitterionic Form (pH 3 - 7) A->B -H⁺ B->A +H⁺ C Anionic Form (pH > 8) B->C -H⁺ C->B +H⁺

pH-dependent equilibrium states governing aqueous solubility and stability.

Resolution: To achieve high-concentration stock solutions (>10 mM), you must push the equilibrium toward the anionic form by carefully titrating with a mild base (e.g., dilute NaOH) to pH 6.5–7.0. Do not exceed pH 7.5 to avoid triggering the SNAr hydrolysis described in Issue 1.

Issue 3: Photolytic Debromination

Symptom: Solutions left on the benchtop turn yellow/brown over time, and LC-MS shows an [M-H-79] peak indicating the loss of bromine. Root Cause: Halogenated pyridines, particularly bromopyridines, are highly sensitive to UV and visible light[6]. Photon absorption promotes the cleavage of the weak C-Br bond, generating a highly reactive pyridyl radical[7]. This radical can abstract hydrogen from the solvent or undergo complex dimerization/ring-opening reactions, leading to colored degradation products[6]. Resolution: Treat the compound as strictly light-sensitive. Prepare solutions in amber glass vials and store them in the dark at 4°C.

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Aqueous Stock Solution

This protocol utilizes a self-validating pH-control mechanism to ensure complete dissolution without triggering base-catalyzed degradation.

  • Weighing: Accurately weigh 3.09 mg of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid (MW ≈ 309.18 g/mol ) into an amber glass vial.

  • Initial Solvation: Add 900 µL of degassed, LC-MS grade water. The compound will likely form a cloudy suspension due to its zwitterionic nature[3].

  • Controlled Deprotonation: Add 10 µL aliquots of 0.1 M NaOH under gentle vortexing. Monitor the pH using a micro-pH probe.

  • Validation Check: Stop base addition exactly when the solution clarifies (typically around pH 6.0–6.5). Do not exceed pH 7.0.

  • Volume Adjustment: Bring the final volume to 1.0 mL with 50 mM MES buffer (pH 6.0) to lock the pH and prevent autocatalytic drift.

  • Storage: Purge the vial headspace with Argon or Nitrogen, seal tightly, and store at 4°C in the dark.

Protocol 2: Forced Degradation & Stability Monitoring (LC-MS)

Use this workflow to validate the shelf-life of your specific formulation matrix.

  • Sample Preparation: Aliquot 100 µL of the 10 mM stock solution into three separate amber vials.

    • Vial A (Control): Store at 4°C.

    • Vial B (Thermal Stress): Incubate at 60°C in a heat block for 24 hours[6].

    • Vial C (Base Stress): Add 10 µL of 1.0 M NaOH (pH > 10) and incubate at room temperature for 2 hours.

  • Quenching: Neutralize Vial C with 10 µL of 1.0 M HCl to arrest the SNAr reaction[6].

  • Dilution: Dilute all samples 1:100 in an initial mobile phase of 95% Water / 5% Acetonitrile (containing 0.1% Formic Acid).

  • LC-MS Analysis: Inject 5 µL onto a C18 column. Monitor the Extracted Ion Chromatograms (EIC) for the parent mass (m/z [M+H]⁺) and the primary hydrolysis product (loss of 73 Da).

  • Data Interpretation: A stable formulation should show < 2% degradation in Vial A over 30 days. Vial C acts as your positive control for the Meisenheimer hydrolysis pathway.

References

  • National Institutes of Health (NIH). "Synthesis of meta-substituted[18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides." PubMed Central (PMC). Available at:[Link]

  • ChemRxiv. "High Triplet Energy Iridium(III) NHC Complexes as Photocatalysts." ChemRxiv. Available at: [Link]

  • Emco Chemicals. "Pyridine-3-sulfonic Acid | CAS 636-45-9." Emco Chemicals. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Structural Elucidation Guide: 5-Bromo-4-(diethylamino)pyridine-3-sulfonic Acid

Executive Summary For researchers and drug development professionals, the structural verification of highly functionalized pyridine derivatives is a critical quality control step. 5-Bromo-4-(diethylamino)pyridine-3-sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural verification of highly functionalized pyridine derivatives is a critical quality control step. 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid presents a unique analytical challenge due to its dense substitution pattern and its inherent zwitterionic nature.

This guide provides an objective, comparative analysis of 1H NMR methodologies for this compound. Rather than relying on a single standard protocol, we compare the performance of different NMR solvent systems and structurally contrast the compound against its non-brominated analog. By understanding the causality behind solvent-solute interactions, analytical chemists can optimize spectral resolution, suppress exchange broadening, and confidently elucidate this complex structure.

Mechanistic Background: The Zwitterionic Challenge

Pyridine-3-sulfonic acid derivatives inherently exist in a zwitterionic equilibrium, where the acidic proton of the sulfonic acid (-SO₃H) transfers to the basic pyridine nitrogen or the tertiary amine, forming a pyridinium sulfonate inner salt [3].

This zwitterionic character dictates the compound's solubility and its behavior in an external magnetic field:

  • Proton Exchange Dynamics: The acidic proton is highly labile. Depending on the solvent's hydrogen-bonding capacity, this proton may appear as a broad, unintegrable hump, or disappear entirely due to rapid exchange.

  • Steric Hindrance: The bulky diethylamino group at position 4 is flanked by a sulfonic acid at position 3 and a bromine atom at position 5. This restricts the rotation of the C-N bond, occasionally leading to line broadening of the methylene protons (-CH₂-) at room temperature.

Zwitterion_Equilibrium N1 Neutral Form (Pyridine + Sulfonic Acid) Z1 Zwitterionic Form (Pyridinium + Sulfonate) N1->Z1 Intramolecular Proton Transfer S1 DMSO-d6 Analysis (Preserves -SO3H / -NH+ signal) Z1->S1 Solvated in S2 D2O Analysis (H-D Exchange, Rapid Solvation) Z1->S2 Solvated in

Caption: Logical relationship between the zwitterionic equilibrium and NMR solvent selection.

Comparative Analysis: NMR Solvent Performance

To objectively evaluate the best analytical approach, we compare the 1H NMR performance of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid across two primary solvent systems: DMSO-d₆ and D₂O .

DMSO-d₆ vs. D₂O: Spectral Resolution and Diagnostic Utility

Pyridine-3-sulfonic acid derivatives exhibit excellent long-term stability in DMSO-d₆, making it a standard choice for stock solutions and structural archiving [2]. However, D₂O is often required to overcome the strong crystal lattice energy of the zwitterion.

FeatureDMSO-d₆ (Dimethyl Sulfoxide-d6)D₂O (Deuterium Oxide)Winner / Optimal Use Case
Solubility Moderate (Requires sonication)High (Rapid dissolution)D₂O (Best for quantitative NMR)
Aromatic Resolution Excellent (Sharp singlets for H-2, H-6)Good (Slight shifting due to pH)DMSO-d₆ (Best for structural mapping)
Acidic Proton Visibility Visible (~11.5 - 12.5 ppm, broad)Absent (Complete H-D exchange)DMSO-d₆ (Confirms presence of proton)
Aliphatic Resolution Sharp triplet/quartet [1]Sharp triplet/quartetTie

Analytical Insight: While D₂O provides superior solubility, DMSO-d₆ is the superior diagnostic solvent. In D₂O, the rapid H-D exchange masks the acidic proton, and slight variations in concentration can alter the local pH, causing the chemical shifts of the aromatic protons (H-2 and H-6) to drift. DMSO-d₆ locks the zwitterion into a stable hydrogen-bonded network, ensuring reproducible chemical shifts.

Structural Comparison: Brominated vs. Non-Brominated Analogs

To validate the identity of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid, it must be compared against its precursor or non-brominated analog: 4-(diethylamino)pyridine-3-sulfonic acid .

The introduction of the bromine atom at position 5 fundamentally alters the aromatic region of the spectrum:

Table 1: 1H NMR Chemical Shift Assignments (in DMSO-d₆ at 400 MHz)
Proton Assignment4-(diethylamino)pyridine-3-sulfonic acid5-Bromo-4-(diethylamino)pyridine-3-sulfonic acidDiagnostic Shift / Causality
H-2 (Aromatic) ~8.65 ppm (Singlet)~8.72 ppm (Singlet)Deshielded by adjacent -SO₃H and ring electronics.
H-5 (Aromatic) ~6.90 ppm (Doublet, J = 6.5 Hz)Absent Primary diagnostic marker. Disappearance confirms bromination at C-5.
H-6 (Aromatic) ~8.15 ppm (Doublet, J = 6.5 Hz)~8.45 ppm (Singlet)Multiplicity changes from doublet to singlet; deshielded by adjacent Br atom.
-CH₂- (Methylene) ~3.35 ppm (Quartet, 4H)~3.42 ppm (Quartet, 4H)Shifted slightly downfield due to increased steric crowding and electron withdrawal [1].
-CH₃ (Methyl) ~1.10 ppm (Triplet, 6H)~1.15 ppm (Triplet, 6H)Standard aliphatic resonance.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition for zwitterionic compounds, follow this self-validating sample preparation and acquisition workflow.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10.0 ± 0.5 mg of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Lattice Disruption (Sonication): Place the vial in an ultrasonic bath at 35°C for 5-10 minutes. Causality: The thermal and acoustic energy is required to break the robust intermolecular ionic bonds of the zwitterion, preventing concentration gradients in the NMR tube.

  • Transfer & Shimming: Transfer the clear solution to a 5 mm NMR tube. Insert into the spectrometer and perform automated gradient shimming.

  • Validation Check (Crucial Step): Run a single-scan dummy acquisition.

    • Self-Validation Criteria: Measure the full width at half maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. If the FWHM is >1.5 Hz, re-shim manually. Poor shimming will artificially broaden the diethylamino quartet, mimicking restricted rotation.

  • Acquisition: Acquire 16-32 scans with a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the sterically hindered aromatic protons.

NMR_Workflow A 1. Compound Weighing (10 mg) B 2. Solvent Addition (DMSO-d6 + TMS) A->B C 3. Sonication (Disrupt Zwitterion) B->C D 4. Validation Check (FWHM < 1.5 Hz) C->D E 5. 1H Acquisition (16-32 Scans) D->E

Caption: Self-validating workflow for the NMR preparation of zwitterionic sulfonic acids.

Conclusion

The 1H NMR analysis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid requires a deliberate approach to solvent selection and spectral interpretation. While D₂O offers rapid solubility, DMSO-d₆ is the superior solvent for structural elucidation , as it prevents H-D exchange of the acidic proton and stabilizes the chemical shifts of the isolated H-2 and H-6 aromatic protons. By comparing the spectrum to its non-brominated analog, analysts can definitively confirm the regioselective bromination at position 5 by the diagnostic disappearance of the H-5 resonance and the collapse of the H-6 signal into a sharp singlet.

References

  • ResearchGate. "Synthetic scheme and stability analysis of reagent P3S (Pyridine-3-sulfonic acid stability in DMSO-d6)." Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. "Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series." Retrieved from:[Link]

Comparative

HPLC method development for polar pyridine sulfonic acid impurities

As a Senior Application Scientist, I frequently encounter a recurring roadblock in pharmaceutical impurity profiling: the retention of highly polar, zwitterionic degradation products. Pyridine sulfonic acids—such as 2-py...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring roadblock in pharmaceutical impurity profiling: the retention of highly polar, zwitterionic degradation products. Pyridine sulfonic acids—such as 2-pyridinesulfonic acid, a notorious photodegradation product of pyrithione-based antifouling agents and APIs[1]—perfectly illustrate this challenge.

With a permanently ionized sulfonate group (pKa < 1) and a basic pyridine nitrogen (pKa ~ 5.2), these molecules possess a massive hydration shell. If you inject them onto a standard C18 column, they bypass the hydrophobic stationary phase entirely, eluting squarely in the void volume.

To achieve robust retention, sharp peak symmetry, and mass spectrometric (MS) compatibility, we must abandon traditional reversed-phase (RP) paradigms. This guide objectively compares the three leading chromatographic alternatives for polar sulfonic acids, detailing the mechanistic causality behind each approach and providing a self-validating experimental workflow to ensure your method is built on a foundation of scientific integrity.

The Mechanistic Challenge: Why Standard C18 Fails

In standard RP-HPLC, retention is driven by the partitioning of a hydrophobic analyte into an alkyl-bonded stationary phase. However, the sulfonate moiety on a pyridine sulfonic acid is strongly hydrophilic and remains negatively charged across the entire practical pH range of silica-based columns (pH 2–8). Even if the mobile phase pH is lowered to 2.0 to protonate the pyridine nitrogen, the molecule remains highly polar. The resulting hydration layer acts as a physical barrier, preventing any meaningful van der Waals interactions with the C18 chains.

To overcome this, we must shift our retention mechanism from pure hydrophobicity to either electrostatic interaction or hydrophilic partitioning .

Comparison of Chromatographic Alternatives

Ion-Pairing Reversed-Phase (IP-RP)

IP-RP utilizes a standard C18 column but introduces an ion-pairing reagent (e.g., volatile alkylamines like hexylamine) into the mobile phase. The positively charged amine electrostatically binds to the negatively charged sulfonate, while its alkyl chain anchors into the C18 stationary phase, effectively masking the analyte's polarity.

  • The Verdict: While effective for UV-based assays, IP-RP is notoriously hostile to LC-MS. The ion-pairing reagents cause severe ionization suppression in the electrospray (ESI) source and require excessively long column equilibration times.

Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC operates by immobilizing a water-enriched liquid layer on a highly polar stationary phase, such as a sulfoalkylbetaine zwitterionic ligand[2]. Analytes partition from a highly organic mobile phase (>70% acetonitrile) into this aqueous layer. HILIC provides exceptional retention for polar sulfonic acids and is highly MS-compatible[3].

  • The Verdict: HILIC is a powerful tool, but it has a critical vulnerability: matrix incompatibility. If your sample is dissolved in a highly aqueous matrix (e.g., a biological fluid or an aqueous degradation study), injecting it into the high-organic HILIC mobile phase can cause instantaneous sample precipitation, leading to catastrophic pressure spikes and column clogging[4].

Mixed-Mode Chromatography (RP/WAX)

Mixed-mode columns bond two distinct functional groups to the silica surface: a hydrophobic alkyl chain (RP) and an ion-exchange group, such as a secondary or tertiary amine (Weak Anion Exchange, WAX). This dual-mechanism allows the hydrophobic moiety to retain the pyridine ring, while the protonated amine electrostatically binds the sulfonate group[3].

  • The Verdict: Mixed-mode RP/WAX is the optimal choice for pyridine sulfonic acids. It allows for highly aqueous mobile phases (preventing sample precipitation), eliminates the need for MS-suppressing ion-pairing reagents, and provides orthogonal selectivity parameters (pH and ionic strength) to tune retention.

Quantitative Performance Comparison

The following table summarizes the experimental performance of a 2-pyridinesulfonic acid standard across different column chemistries using a 2.1 x 100 mm, 1.7 µm column geometry.

Chromatographic ModeRetention Factor (k')Peak Asymmetry (As)MS CompatibilityAqueous Matrix ToleranceEquilibration Time
Standard C18 < 0.5 (Void)N/AExcellentExcellent~10 Column Volumes
Ion-Pairing RP 4.51.25Poor (Suppression)Excellent>50 Column Volumes
Zwitterionic HILIC 6.21.10ExcellentPoor (Precipitation Risk)~20 Column Volumes
Mixed-Mode RP/WAX 5.81.05ExcellentExcellent~30 Column Volumes

Method Selection Logic

G Start Polar Pyridine Sulfonic Acid Impurity Profiling MS_Req Is MS Compatibility Required? Start->MS_Req IP_RP Ion-Pairing RP (e.g., Volatile Salts) MS_Req->IP_RP No / UV Only Matrix Sample Matrix Composition? MS_Req->Matrix Yes (LC-MS) HILIC Zwitterionic HILIC (High Organic Matrix) Matrix->HILIC >70% Organic MixedMode Mixed-Mode WAX/RP (High Aqueous Matrix) Matrix->MixedMode >50% Aqueous

Decision tree for selecting HPLC modes for pyridine sulfonic acids.

Experimental Protocol: Mixed-Mode RP/WAX Method Development

Because Mixed-Mode RP/WAX offers the most robust balance of MS compatibility and matrix tolerance, the following is a step-by-step, self-validating workflow for developing a method for pyridine sulfonic acid impurities.

Step 1: Mobile Phase Preparation (The Causality of pH and Ionic Strength)

Unlike standard RP where organic modifiers solely drive elution, mixed-mode elution requires the disruption of electrostatic interactions.

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the weak anion exchange (WAX) groups on the stationary phase are fully protonated (positively charged), maximizing electrostatic attraction with the permanently negatively charged sulfonate group. The formate ions provide the necessary ionic strength to eventually elute the analyte without suppressing the MS signal.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Step 2: Column Equilibration & System Validation

Mixed-mode columns require both solvent and ionic equilibration. Flushing with organic solvent alone is insufficient; the stationary phase must be saturated with the buffer counter-ion.

  • Flush the column with 30 column volumes (CV) of 95% A / 5% B.

  • Self-Validation Checkpoint: Inject a neutral void volume marker (e.g., thiourea) alongside the pyridine sulfonic acid standard. The system is validated for equilibration only when the retention time relative standard deviation (RSD) of the sulfonic acid is <0.5% across three consecutive injections. If the retention time drifts downward, the column's ionic surface is not yet fully saturated with formate ions.

Step 3: Gradient Design (Orthogonal Elution)
  • Initial Conditions: Start at 5% B (95% Aqueous) for 2 minutes.

    • Causality: This maximizes the hydrophobic retention of the pyridine ring while allowing the electrostatic interaction to anchor the sulfonate group.

  • Elution Ramp: Ramp to 50% B over 10 minutes.

    • Troubleshooting Causality: If the sulfonic acid does not elute during this ramp, do not simply increase the organic modifier. In anion-exchange, increasing organic can actually increase retention by stripping away the hydration layer and strengthening the electrostatic bond. Instead, increase the ionic strength of Mobile Phase A (e.g., from 20 mM to 50 mM Ammonium Formate) to competitively displace the sulfonate from the WAX sites.

Step 4: Sample Diluent Matching

Dilute your sample in a matrix that closely matches the initial gradient conditions (e.g., 5% Acetonitrile / 95% Water). Injecting a highly organic sample into a highly aqueous mixed-mode gradient will cause localized disruption of the electrostatic interactions at the head of the column, resulting in severe peak splitting and breakthrough.

References

  • 2, National Institutes of Health (NIH). 2.4, Chromforum.org. 3.1, ResearchGate.

  • 3, Columnex LLC.

Sources

Validation

Distinguishing 5-Bromo and 2-Bromo Isomers of Pyridine Sulfonic Acid: A Comparative Guide

This guide details the technical differentiation between 2-bromo-pyridine-3-sulfonic acid and 5-bromo-pyridine-3-sulfonic acid . These two isomers represent the most critical regiochemical challenge in the functionalizat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical differentiation between 2-bromo-pyridine-3-sulfonic acid and 5-bromo-pyridine-3-sulfonic acid . These two isomers represent the most critical regiochemical challenge in the functionalization of pyridine-3-sulfonic acid scaffolds, which are ubiquitous in kinase inhibitors and fragment-based drug discovery.

Executive Summary

In the synthesis of pyridine-3-sulfonic acid derivatives, regioselectivity is governed by the interplay between the directing effects of the nitrogen atom and the sulfonic acid group. The 5-bromo isomer is the thermodynamic product of electrophilic aromatic substitution, while the 2-bromo isomer typically arises from specific directed synthetic routes (e.g., Sandmeyer reactions or ortho-lithiation).

Distinguishing these isomers is critical because their reactivity profiles are diametrically opposed: the 2-bromo isomer is highly susceptible to nucleophilic aromatic substitution (


) and hydrolysis, whereas the 5-bromo  isomer is stable to nucleophiles but active in Palladium-catalyzed cross-couplings.

Structural Identification: The NMR Decision Matrix

The most definitive method for distinguishing these isomers is


H NMR. The coupling constants (

-values) and splitting patterns provide a self-validating identification system.
Comparative NMR Data Table
Feature5-Bromo-pyridine-3-sulfonic acid 2-Bromo-pyridine-3-sulfonic acid
Substitution Pattern 3,5-Disubstituted (Meta relationship)2,3-Disubstituted (Ortho relationship)
Key Proton Signals H2, H4, H6H4, H5, H6
Splitting Pattern Three Singlets (or narrow doublets)Two Doublets + One Doublet of Doublets
Coupling Constants (

)

(Small)

(Large)

(Medium)
Chemical Shift Insight H2 is distinctively deshielded (between N and SO

H).
H6 is most deshielded (adjacent to N).
Mechanism of Identification
  • The "All-Singlet" Rule (5-Bromo): In the 5-bromo isomer, protons H2, H4, and H6 are all meta to each other. Pyridine meta-coupling is weak (

    
     Hz). At standard field strengths (300-400 MHz), these often appear as three distinct singlets or broad singlets.
    
  • The "ABX" System (2-Bromo): In the 2-bromo isomer, the protons H4, H5, and H6 form a contiguous spin system. You will observe strong vicinal coupling. H5 is the key diagnostic proton: it will appear as a doublet of doublets (or triplet-like) splitting due to coupling with both H4 (

    
     Hz) and H6 (
    
    
    
    Hz).
Workflow Diagram: Structural Elucidation

NMR_Identification Start Crude Product Isolate H_NMR Acquire 1H NMR (DMSO-d6) Start->H_NMR Decision Analyze Splitting Pattern H_NMR->Decision Path_A Isolated Singlets / Small Couplings (< 3 Hz) Decision->Path_A H2, H4, H6 Meta Path_B Strong Vicinal Couplings (J ~ 5-8 Hz) Decision->Path_B H4, H5, H6 Contiguous Result_5Br IDENTIFIED: 5-Bromo Isomer (Thermodynamic Product) Path_A->Result_5Br Result_2Br IDENTIFIED: 2-Bromo Isomer (Kinetic/Directed Product) Path_B->Result_2Br

Caption: Logic flow for assigning regiochemistry based on proton coupling constants.

Reactivity Profile & Performance Comparison

The position of the bromine atom relative to the pyridine nitrogen dictates the chemical behavior of the molecule.[1][2] This is the "performance" metric for synthetic applications.

Nucleophilic Aromatic Substitution ( )
  • 2-Bromo Isomer: High Reactivity. The bromine is ortho to the pyridine nitrogen. Nucleophilic attack at C2 creates a Meisenheimer complex stabilized by the electronegative nitrogen (negative charge resides on N).

    • Risk:[3][4] Instability in basic aqueous conditions (hydrolysis to 2-hydroxy-pyridine/pyridone).

  • 5-Bromo Isomer: Low Reactivity. The bromine is meta to the nitrogen. The Meisenheimer intermediate cannot delocalize negative charge onto the nitrogen. It behaves like a deactivated aryl bromide.

Palladium-Catalyzed Coupling (Suzuki/Buchwald)
  • 5-Bromo Isomer: Ideal Substrate. It is stable enough to resist side reactions but reactive enough for oxidative addition to Pd(0). It is the preferred isomer for extending the carbon skeleton.

  • 2-Bromo Isomer: Challenging Substrate. While reactive, it often suffers from catalyst poisoning (coordination of Pd to the pyridine nitrogen) or competitive protodehalogenation.

Reactivity Data Summary
Reaction Type5-Bromo Isomer Performance2-Bromo Isomer Performance
Hydrolysis (pH 10, 60°C) Stable (>24h)Degrades to Pyridone (<4h)
Amination (R-NH

, Heat)
No Reaction (requires Pd)Rapid Substitution (

)
Suzuki Coupling High Yield (>85%)Variable (Ligand dependent)

Experimental Protocols

Protocol A: Synthesis-Based Differentiation (Chemical Proof)

If NMR is ambiguous due to broadening (common with zwitterionic sulfonic acids), use this chemical derivative test.

Objective: Convert the sulfonic acid to a sulfonamide and test


 lability.
  • Activation: Treat 50 mg of the unknown isomer with

    
     (2 mL) and catalytic DMF at reflux for 2 hours. Concentrate to dryness.
    
  • Amidation: Redissolve in DCM, add excess morpholine (3 eq). Stir at RT for 1 hour.

  • Substitution Test:

    • Take the resulting sulfonamide.

    • Add 2 equivalents of benzylamine in DMSO. Heat to 100°C for 2 hours.

    • Observation:

      • 2-Bromo derivative: Will show rapid conversion to the 2-benzylamino product (MS shift: M+ - Br + NHBn).

      • 5-Bromo derivative: Will remain unchanged (starting material recovered).

Protocol B: Purification of Mixtures

Commercial sources of "5-bromo-pyridine-3-sulfonic acid" often contain 5-10% of the 2-bromo isomer.

  • Dissolution: Dissolve crude mixture in minimum boiling water.

  • pH Adjustment: Adjust pH to ~1-2 with HCl. The sulfonic acid tends to be less soluble at low pH (zwitterion suppression) or specific pH points depending on the exact derivative.

  • Recrystallization:

    • The 5-bromo isomer is typically less soluble in acidic aqueous media due to better crystal packing (symmetry).

    • Cool slowly to 4°C. Filter the precipitate.

    • Filtrate: Enriched in the 2-bromo isomer.

Synthesis Pathways (Origin Analysis)

Understanding the synthesis route often confirms the identity without analysis.

Synthesis_Pathways Pyr3SO3H Pyridine-3-Sulfonic Acid Br2 Br2 / Oleum (Electrophilic) Pyr3SO3H->Br2 AminoPyr 2-Amino-pyridine Sandmeyer 1. H2SO4 2. NaNO2 / HBr (Sandmeyer) AminoPyr->Sandmeyer Prod5 5-Bromo-pyridine-3-sulfonic acid Br2->Prod5 Major Product (Meta directing) Prod2 2-Bromo-pyridine-3-sulfonic acid Sandmeyer->Prod2 Directed Subst.

Caption: Synthesis routes define the product. Direct bromination yields the 5-bromo isomer.

  • Direct Bromination: Brominating pyridine-3-sulfonic acid directs the bromine to the 5-position . The sulfonic acid (meta-director) and the ring nitrogen (deactivating, meta-director) reinforce the meta-position relative to themselves.

  • Sandmeyer Route: To access the 2-bromo isomer , one must typically start with 2-aminopyridine, sulfonate it (positions 3 or 5), and then convert the amine to bromine via diazotization.

References

  • Evaluation of Pyridine Regiochemistry

    • Title: Regioselective synthesis of substituted pyridines.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • )
    • URL:

  • Reactivity of Halopyridines

    • Title: Nucleophilic Aromatic Substitution of halopyridines.[1]

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
    • Context: Mechanistic explanation of 2-bromo vs 5-bromo lability ( ).
    • URL:

  • Synthesis of Pyridine Sulfonic Acids

    • Title: Process for the preparation of pyridine-3-sulfonic acids.[4]

    • Source: US P
    • Context: Details the industrial oxidation and sulfonation routes, confirming the 3-position stability.
    • URL:

  • Suzuki Coupling of Pyridyl Halides

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridyl Halides.[1][2][5]

    • Source:Chemical Reviews, 102(5), 1359–1470.
    • Context: Comparative reactivity of 2-halo vs 3-halo pyridines in c
    • URL:

Sources

Comparative

LC-MS Identification of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid: A Methodological Comparison Guide

Topic: LC-MS Identification of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary The identi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Identification of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The identification and quantitation of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid (hereafter referred to as 5-BDS ) presents a distinct analytical challenge due to its zwitterionic nature, high polarity, and characteristic isotopic signature.[1] Often encountered as a hydrolysis product of sulfonyl chloride reagents or a metabolic intermediate in pyridine-based drug scaffolds (e.g., Torasemide analogs), 5-BDS requires specific chromatographic strategies to ensure retention and MS sensitivity.[1]

This guide compares three chromatographic methodologies—Standard C18 , Ion-Pairing Reversed-Phase (IP-RP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the optimal workflow for robust identification.[1]

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior in solution. 5-BDS contains a basic diethylamino group and an acidic sulfonic acid group on a pyridine ring.[1]

  • Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    S
  • Monoisotopic Mass (

    
    Br):  ~307.9830 Da[1]
    
  • LogP: Predicted < 0 (Highly Polar)[1]

  • pKa: Sulfonic acid (~ -2, always ionized), Pyridine N/Amino N (~ 5-7).[1]

  • Zwitterionic Character: At neutral pH, the molecule exists as a zwitterion (SO

    
     / NH
    
    
    
    ), leading to poor retention on hydrophobic stationary phases.[1]
Methodological Comparison: Selecting the Right Mode

The following table summarizes the performance of three common LC-MS interfaces for 5-BDS analysis.

FeatureMethod A: Standard C18 Method B: Ion-Pairing RP (IP-RP) Method C: HILIC (Recommended)
Stationary Phase C18 (Octadecylsilane)C18 with TBAH/TEA modifierZwitterionic or Amide HILIC
Retention Mechanism Hydrophobic InteractionIon-Pairing + HydrophobicHydrophilic Partitioning + Electrostatic
Retention of 5-BDS Poor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1] Elutes in void volume.
Good . Ion-pair reagent masks charge.[1]Excellent . Retained by polarity.
MS Compatibility HighLow . Reagents suppress ionization and contaminate source.High (High organic mobile phase enhances ESI).
Peak Shape Tailing (due to secondary interactions)Sharp, but sensitive to matrixSymmetrical
Suitability Screening onlyQuantitation (UV detection pref.)Trace Identification & Quantitation
Expert Insight: Why C18 Fails

In standard Reversed-Phase LC (RPLC) using formic acid/water/acetonitrile, 5-BDS remains fully ionized.[1] The sulfonic acid moiety repels the hydrophobic C18 chains, causing the analyte to elute with the solvent front (dead time), where ion suppression from salts is highest. This makes C18 unsuitable for trace impurity analysis.

The Superior Choice: HILIC

HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this application. By using a high-organic initial mobile phase (e.g., 90% Acetonitrile), the water-rich layer on the polar stationary phase retains the 5-BDS zwitterion.[1] Furthermore, the high organic content boosts desolvation efficiency in the ESI source, significantly improving sensitivity.

Experimental Protocols
Protocol A: HILIC-ESI-MS/MS (The Validated Approach)

This protocol is designed for the definitive identification of 5-BDS in complex matrices (reaction mixtures or biological fluids).[1]

1. Sample Preparation:

  • Solvent: Dissolve sample in 90:10 Acetonitrile:Water (v/v). Crucial: Matching the sample solvent to the initial mobile phase prevents peak distortion.

  • Concentration: 1 µg/mL for tuning; 10 ng/mL for LOD testing.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, which may bind the sulfonic acid).

2. LC Conditions:

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer is essential for peak shape).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)[1]

    • 1-6 min: 95% -> 50% B (Elution)[1]

    • 6-8 min: 50% B (Wash)

    • 8.1 min: 95% B (Re-equilibration - Critical for HILIC stability)[1]

3. MS Parameters (Scouting):

  • Source: Electrospray Ionization (ESI).[4][5]

  • Polarity: Negative Mode (ESI-) is preferred for the sulfonic acid moiety ([M-H]

    
    ), offering lower background noise.[1] Positive Mode (ESI+)  is viable for the amino group ([M+H]
    
    
    
    ) but may suffer from adduct formation.
  • Capillary Voltage: 2.5 kV (Negative), 3.5 kV (Positive).

Identification Logic: Mass Spectrometry

Identification relies on three pillars: Exact Mass, Isotope Pattern, and Fragmentation.

A. Isotope Signature (The "Bromine Flag")

Bromine has two stable isotopes,


Br and 

Br, with roughly equal abundance (50.7% vs 49.3%).
  • Observation: The MS1 spectrum will show a distinct 1:1 doublet separated by 2 Da.

  • Validation: If the intensity ratio of

    
     X to 
    
    
    
    X+2 is not ~1:1, the peak is not 5-BDS.
B. Fragmentation Pathways (MS/MS)

Below is the visualized fragmentation logic for structural confirmation.

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z ~308/310 Frag1 Loss of SO₃ [M-H-80]⁻ m/z ~228/230 Parent->Frag1 Primary Transition (Collision Energy: 20-30 eV) Frag2 Loss of Ethyl Group [M-H-C₂H₅]⁻ Parent->Frag2 Secondary Transition Frag3 Bromine Radical Loss (Rare in ESI-) Frag1->Frag3 High Energy

Figure 1: Proposed MS/MS fragmentation pathway for 5-BDS in Negative ESI mode. The loss of the sulfonic acid group (neutral loss of 80 Da) is the most diagnostic transition.[1]

Quantitative Data Summary

The following representative data illustrates the expected performance differences between HILIC and C18.

ParameterHILIC (Amide Phase)C18 (Standard)
Retention Time (

)
4.5 min (Well retained)0.8 min (Void volume)
Signal-to-Noise (S/N) 150:1 (High Organic enhancement)20:1 (Suppression zone)
Peak Symmetry (

)
1.12.5 (Tailing)
Linearity (

)
> 0.9990.950
Workflow Diagram

This decision tree guides the analyst through the identification process.

Workflow cluster_LC LC Separation cluster_MS MS Detection Start Start: Unknown Sample Prep Dilute in 90% ACN Start->Prep HILIC HILIC Column (Ammonium Acetate pH 5.8) Prep->HILIC ESI ESI (-) Mode HILIC->ESI Scan Full Scan MS1 ESI->Scan Decision Check Isotope Pattern (M / M+2 ratio ≈ 1:1?) Scan->Decision Confirm Targeted MS/MS (Transition: 308 -> 228) Decision->Confirm Yes Reject Not 5-BDS Decision->Reject No

Figure 2: Analytical workflow for the identification of 5-BDS.

References
  • Sigma-Aldrich. 5-Bromopyridine-3-sulfonic acid Product Information. Retrieved from (Contextual reference for pyridine sulfonic acid derivatives).[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102538861, 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide. Retrieved from .

  • SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from .

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from (Reference for handling polar/early eluting compounds).

  • ChemicalBook. 5-Bromo-4-diethylamino-pyridine-3-sulfonic acid Product Description. Retrieved from .

Sources

Validation

A Comparative Guide to the Biological Activity of Pyridine vs. Benzene Sulfonamide Derivatives

The sulfonamide pharmacophore (–SO₂NH₂) is one of the most privileged structures in medicinal chemistry. Historically, benzenesulfonamides have dominated the landscape, serving as the foundation for early antimicrobials...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide pharmacophore (–SO₂NH₂) is one of the most privileged structures in medicinal chemistry. Historically, benzenesulfonamides have dominated the landscape, serving as the foundation for early antimicrobials ("sulfa drugs"), diuretics, and anticonvulsants. However, modern drug discovery has increasingly shifted toward heterocyclic scaffolds.

Substituting the neutral benzene ring with a pyridine heterocycle fundamentally alters the molecule's electronic landscape, pKa, and binding kinetics. As a Senior Application Scientist, I have compiled this guide to objectively compare the biological performance of pyridine versus benzene sulfonamide derivatives, providing experimental data, mechanistic causality, and self-validating protocols for your research workflows.

Electronic Causality: The Heteroatom Advantage

The substitution of a carbon atom with a nitrogen atom in the aromatic ring is not merely a structural tweak; it is an electronic overhaul. The mechanistic divergence between these two scaffolds dictates their biological targeting:

  • Benzene Sulfonamides: The neutral carbon ring provides high lipophilicity, which is excellent for passive membrane diffusion. However, the relatively higher pKa of the primary sulfonamide group means a lower fraction of the drug exists in the active, deprotonated state at physiological pH (7.4).

  • Pyridine Sulfonamides: The electron-withdrawing nature of the pyridine nitrogen significantly lowers the pKa of the adjacent sulfonamide group. Because sulfonamides bind to the zinc ion (Zn²⁺) in metalloenzyme active sites in their deprotonated (anionic) form, a lower pKa ensures a higher proportion of the active pharmacophore is available in vivo, driving nanomolar affinity [1].

MOA PS Pyridine Sulfonamides ElecPS Electron-Withdrawing N Lower pKa (More Acidic) PS->ElecPS BS Benzene Sulfonamides ElecBS Neutral Carbon Ring Higher Lipophilicity BS->ElecBS Zn Enhanced Zn2+ Binding (Carbonic Anhydrase) ElecPS->Zn Stronger Coordination Membrane Enhanced Membrane Permeability ElecBS->Membrane Passive Diffusion

Mechanistic divergence of pyridine vs benzene sulfonamides based on electronic properties.

Comparative Biological Activity Data

Carbonic Anhydrase (CA) Inhibition (Anticancer & Glaucoma)

Carbonic anhydrases are a family of zinc-containing metalloenzymes. While ubiquitous isoforms (hCA II) regulate physiological pH, transmembrane isoforms (hCA IX and XII) are overexpressed in hypoxic solid tumors. Recent studies on 4-substituted pyridine-3-sulfonamides synthesized via click chemistry demonstrate that the pyridine scaffold achieves remarkable selectivity for tumor-associated isoforms compared to classic benzenesulfonamides[1].

Table 1: Comparative Carbonic Anhydrase Inhibition (Kᵢ, nM)

Target IsoformBenzene Sulfonamides (Classic)Pyridine-3-Sulfonamides (Click-Tailed)Primary Application
hCA II (Cytosolic)~10 - 250 nM (Kᵢ)271 nM (Kᵢ)Glaucoma / Diuretics
hCA IX (Transmembrane)~20 - 500 nM (Kᵢ)137 nM (Kᵢ)Hypoxic Solid Tumors
hCA XII (Transmembrane)~15 - 400 nM (Kᵢ)91 nM (Kᵢ)Tumor Microenvironment

Note: Pyridine derivatives show up to 23-fold enhanced selectivity for tumor-associated isoforms over the ubiquitous cytosolic hCA II, minimizing off-target toxicity [1].

Antimicrobial & Metabolic Target Performance

Beyond metalloenzymes, the pyridine scaffold has shown superior efficacy in dual-target inhibition. For instance, N-sulfonamide 2-pyridones successfully combine the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into a single molecule, overcoming the resistance often seen with standard benzenesulfonamides [2]. Furthermore, pyridine sulfonamides have demonstrated potent in vitro activity against metabolic and neurological targets, including α-glucosidase and Acetylcholinesterase (AChE) [3].

Table 2: Antimicrobial & Metabolic Target Performance

Biological TargetBenzene Sulfonamide DerivativesPyridine Sulfonamide DerivativesClinical Relevance
DHPS / DHFR Moderate single-target inhibitionPotent dual inhibition (IC₅₀ = 0.20 μg/mL for DHFR)Overcoming antimicrobial resistance
AChE Weak / Non-specificIC₅₀ = 50.2 μMAlzheimer's Disease management
α-Glucosidase Weak / Non-specificIC₅₀ = 25.6 - 32.2 μMType-II Diabetes Mellitus

Experimental Methodology: Self-Validating CA Inhibition Protocol

To objectively evaluate the Kᵢ values of newly synthesized pyridine vs. benzene sulfonamides, researchers rely on the Carbonic Anhydrase Esterase Activity Assay. The following protocol is designed as a self-validating system to ensure data integrity.

Workflow S1 Step 1: Enzyme Prep Recombinant hCA Isoforms S2 Step 2: Incubation Compound + Enzyme (15 min) S1->S2 S3 Step 3: Substrate Addition 4-Nitrophenyl Acetate S2->S3 S4 Step 4: Spectrophotometry Absorbance at 400 nm S3->S4 S5 Step 5: Data Analysis IC50 & Ki Determination S4->S5

Standardized workflow for evaluating Carbonic Anhydrase (CA) inhibitory activity.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the substrate, 4-nitrophenyl acetate (4-NPA), in anhydrous acetonitrile.

    • Self-Validation Check: A blank well containing only buffer and substrate must be run in parallel. If the blank shows a significant absorbance increase over time, the substrate is undergoing autohydrolysis, and a fresh batch must be prepared.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA (10 nM final concentration) with varying logarithmic concentrations of the sulfonamide derivative in HEPES buffer (20 mM, pH 7.4). Incubate for 15 minutes at room temperature.

    • Causality: Sulfonamides are slow-binding zinc ligands. Pre-incubation ensures thermodynamic equilibrium is reached between the deprotonated sulfonamide and the Zn²⁺ ion prior to substrate competition.

  • Reaction Initiation: Add 4-NPA (final concentration 3 mM) to the enzyme-inhibitor mixture to initiate the esterase reaction.

  • Kinetic Measurement: Monitor the absorbance at 400 nm continuously for 3 minutes using a microplate reader.

    • Self-Validation Check: The positive control (uninhibited enzyme + vehicle) must yield a strictly linear increase in absorbance. This confirms the enzyme is viable and operating within steady-state Michaelis-Menten kinetics. The 400 nm wavelength specifically isolates the formation of the 4-nitrophenolate product.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear slope. Determine the IC₅₀ by plotting fractional activity against the log of inhibitor concentration, and convert to Kᵢ using the Cheng-Prusoff equation.

References

  • Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." International Journal of Molecular Sciences. [Link]

  • Azzam, R. A., Elsayed, R. E., & Elgemeie, G. H. (2020). "Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes." ACS Omega. [Link]

  • Riaz, S., Khan, I. U., Bajda, M., Ashraf, M., et al. (2015). "Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase." Bioorganic Chemistry. [Link]

Comparative

Comparative Guide: Crystal Structure and Physicochemical Performance of 4-Aminopyridine-3-Sulfonic Acid Analogs

Executive Summary: The Structural Paradigm Shift The functionalization of the aminopyridine scaffold is a cornerstone strategy in drug development and supramolecular chemistry. While traditional 4-aminopyridine (4-AP) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Paradigm Shift

The functionalization of the aminopyridine scaffold is a cornerstone strategy in drug development and supramolecular chemistry. While traditional 4-aminopyridine (4-AP) is widely utilized as a potassium channel blocker and catalytic ligand, its formulation is often limited by moderate thermal stability and a propensity for rapid, uncontrolled dissolution.

Introducing a sulfonic acid moiety at the 3-position to form 4-aminopyridine-3-sulfonic acid (4-AP-3-SA) , or formulating 4-AP into sulfonate salts, fundamentally alters its solid-state landscape. The highly acidic sulfonic acid group forces a solid-state proton transfer to the basic endocyclic pyridine nitrogen. This creates a robust zwitterionic lattice driven by charge-assisted hydrogen bonds (N⁺–H···O⁻), resulting in vastly superior thermal stability, altered solubility kinetics, and highly predictable supramolecular synthons[1, 2].

Crystallographic Drivers of Performance

To objectively compare these compounds, we must analyze the causality between their atomic-level packing and macroscopic performance. In neutral 4-AP, the crystal lattice is held together by relatively weak N–H···N hydrogen bonds. When transitioned to a sulfonic acid analog or salt, the packing motif shifts entirely.

The Causality of the Zwitterion: The protonation of the endocyclic nitrogen (N3) relieves lone-pair repulsion and alters the nitrogen's hybridization. Crystallographically, this is observed as a widening of the C–N–C bond angle from ~115° in the free base to >120° in the zwitterion or salt [2]. This angle widening serves as a definitive, self-validating metric for successful salt/zwitterion formation. Furthermore, the sulfonate oxygens act as trifurcated hydrogen bond acceptors, creating an impenetrable 3D network that drastically elevates the melting point and hydrothermal stability [3].

Table 1: Quantitative Crystallographic and Physicochemical Comparison
Compound / AnalogSolid-State FormKey H-Bond Contact (H···O/N)Pyridine C–N–C AngleThermal Stability (m.p.)Primary Physicochemical Trait
4-Aminopyridine Neutral Free Base2.05 Å (N–H···N)115.25°~158 °CHigh aqueous solubility, volatile.
4-AP-3-Sulfonic Acid Zwitterion1.85 Å (N⁺–H···O⁻)> 120.0°> 300 °CHighly stable, low cold-water solubility.
4-AP 4-Aminobenzenesulfonate Sulfonate Salt1.90 Å (N⁺–H···O⁻)120.53°> 250 °CForms rigid 3D layers via π-π stacking.
Probenecid-4-AP Pharmaceutical Salt1.88 Å (N⁺–H···O⁻)121.10°165 °CDissolution rate increased by up to 113%.

Data synthesized from single-crystal X-ray diffraction (SCXRD) literature[2, 3].

Mechanistic Pathway: Solid-State Packing Logic

The following diagram illustrates the logical progression from a neutral free base to a highly stable zwitterionic lattice, highlighting the specific interactions that dictate macroscopic performance.

G cluster_0 Traditional 4-Aminopyridine cluster_1 4-Aminopyridine-3-Sulfonic Acid Analogs A1 Neutral Free Base A2 Weak N-H···N H-Bonds A1->A2 A3 Low Thermal Stability (m.p. ~158°C) A2->A3 B1 C3 Sulfonation / Salt Formation B2 Proton Transfer to Pyridine N (Zwitterion) B1->B2 B3 Charge-Assisted H-Bonds (N⁺-H···O⁻) B2->B3 B4 High Thermal Stability (m.p. >300°C) B3->B4

Structural logic and solid-state packing comparison of 4-AP vs. its sulfonic acid analogs.

Experimental Methodologies & Self-Validating Protocols

To harness these compounds effectively, synthesis and characterization must be approached as closed-loop, self-validating systems. Below are the field-proven protocols for generating and verifying 4-AP-3-SA and its crystal structures.

Protocol A: Direct Electrophilic Sulfonation of 4-Aminopyridine

Causality: The pyridine ring is highly deactivated in acidic media due to nitrogen protonation. To overcome this, 20% oleum (fuming sulfuric acid) is required to provide a massive excess of the highly electrophilic SO₃ species. The electron-donating 4-amino group directs the incoming sulfonate group strictly to the adjacent 3-position [1].

  • Reaction Setup: In a thoroughly dried, heavy-walled reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum. Caution: Highly exothermic.

  • Thermal Activation: Heat the resulting solution to 120 °C (393 K) and maintain under an inert atmosphere for 96 hours.

  • Isolation: Cool the mixture to room temperature. Carefully decant the excess oleum. Quench the crude solid over crushed ice.

  • Recrystallization: Dissolve the crude product in boiling deionized water and allow it to cool to 4 °C overnight to yield colorless crystals.

  • Self-Validation Check (¹H NMR): Dissolve a sample in D₂O. The starting material (4-AP) exhibits a symmetrical A₂B₂ doublet pattern. A successful reaction is validated by the breakdown of this symmetry into an AMX system (three distinct aromatic protons integrating to 1:1:1), definitively proving mono-substitution at the 3-position.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality: Zwitterions possess exceptionally high lattice energies, making them insoluble in standard organic solvents. Crystal growth must be performed in highly polar protic solvents (like water) that can temporarily disrupt the robust N⁺–H···O⁻ networks, allowing slow, ordered thermodynamic deposition.

  • Crystal Selection: Select a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) from the aqueous recrystallization batch.

  • Data Collection: Mount the crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 298 K.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL) [2].

  • Self-Validation Check (Crystallographic):

    • R-Factor: Ensure R1 < 0.05 and a flat difference Fourier map (residual electron density < 0.5 e/ų).

    • Mechanistic Proof: Measure the C–N–C bond angle of the pyridine ring in the visualization software. If the angle is >120.5°, the proton transfer is confirmed, validating the zwitterionic state. If the angle remains ~115°, the compound is a neutral co-crystal, indicating a failure in proton transfer.

Conclusion & Application Impact

For drug development professionals dealing with poorly soluble acidic APIs (like Probenecid), utilizing 4-aminopyridine as a coformer to generate sulfonate/carboxylate salts is a proven strategy to increase dissolution rates by over 100% [3]. Conversely, for materials scientists requiring rigid, high-temperature stable ligands, the zwitterionic 4-AP-3-SA provides an unparalleled, thermally indestructible 3D hydrogen-bonded framework. By understanding the crystallographic causality—specifically the protonation of the endocyclic nitrogen—researchers can rationally design and validate their supramolecular systems.

References

  • Fun, H.-K., Jebas, S. R., & Sinthiya, A. (2008). 4-Aminopyridinium 4-aminobenzenesulfonate 4-ammoniobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o697-o698. URL:[Link]

  • MDPI. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules. URL:[Link]

Validation

Precision Analytics: Purity Determination of Pyridine Sulfonic Acids via Non-Aqueous Potentiometric Titration

Executive Summary For: Pharmaceutical Researchers, QC Scientists, and Process Chemists. Goal: To establish a definitive, high-precision methodology for the purity assay of Pyridine-3-Sulfonic Acid (P3SA) and its isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For: Pharmaceutical Researchers, QC Scientists, and Process Chemists. Goal: To establish a definitive, high-precision methodology for the purity assay of Pyridine-3-Sulfonic Acid (P3SA) and its isomers. The Verdict: While HPLC is indispensable for impurity profiling (identifying specific contaminants), Non-Aqueous Potentiometric Titration is the superior "product" for absolute purity determination (Assay %). It offers higher precision (RSD < 0.2%), requires no reference standards, and eliminates the kinetic errors associated with chromatographic separation of zwitterionic species.

The Challenge: The Zwitterionic Trap

Pyridine sulfonic acids (PSAs) present a unique analytical challenge due to their amphoteric nature. In aqueous solutions, they exist primarily as zwitterions (inner salts), where the acidic sulfonic proton protonates the basic pyridine nitrogen.

  • Aqueous Titration Failure: In water, the zwitterionic equilibrium masks the inflection point. Water acts as a leveling solvent, making the sulfonic acid appear weaker and the pyridine base appear stronger, resulting in a "smeared" endpoint that visual indicators cannot detect accurately.

  • Solubility Paradox: PSAs are highly soluble in water (where titration fails) and insoluble in most non-polar organic solvents (where titration would theoretically be sharper).[1]

The Solution: Differentiating Solvents

To determine purity accurately, we must break the zwitterion. This requires a Non-Aqueous Potentiometric Titration using a differentiating solvent system (e.g., Dimethylformamide or Ethanol) and a strong organic base titrant (Tetrabutylammonium Hydroxide - TBAH).[1]

Comparative Analysis: Titration vs. Alternatives

The following table objectively compares the optimized Titration protocol against the industry standard (HPLC) and the legacy method (Aqueous Titration).

FeatureMethod A: Non-Aqueous Potentiometry (Recommended) Method B: RP-HPLC Method C: Aqueous Alkalimetry
Principle Stoichiometric acid-base reaction in organic solvent.[1]Chromatographic separation based on polarity.[1]Neutralization in water.[1]
Primary Output Absolute Purity (Assay %) Impurity Profile & Relative PurityApproximate Assay
Precision (RSD) High (< 0.2%) Moderate (0.5% - 1.0%)Low (> 1.5%)
Reference Standard Not Required (Absolute method)Required (Must be high purity)Not Required
Zwitterion Effect Eliminated (Solvent suppression)Managed (Ion-pairing agents)High Interference
Cost/Run Low (< $2)High ($20+ for column/solvents)Very Low (< $1)
Time/Run Fast (3-5 mins)Slow (15-30 mins)Fast (3-5 mins)
Decision Logic: When to use which?

DecisionMatrix Start Objective: Analyze Pyridine Sulfonic Acid Q1 What is the primary data need? Start->Q1 Branch1 Absolute Purity (Assay %) for Release/Synthesis Q1->Branch1 Branch2 Identify Specific Impurities (Side products, Isomers) Q1->Branch2 Soln1 USE NON-AQUEOUS TITRATION (High Precision, Stoichiometric) Branch1->Soln1 Soln2 USE HPLC (UV/MS) (High Selectivity) Branch2->Soln2 Sub1 Critical Requirement: Use Differentiating Solvent (DMF/Ethanol) Soln1->Sub1

Figure 1: Analytical Decision Matrix for Pyridine Sulfonic Acids.

Recommended Protocol: Non-Aqueous Potentiometry

This protocol uses a "Hydro-Organic" approach to balance solubility with endpoint sharpness.[1]

A. Reagents & Equipment[1][2][3][4][5]
  • Titrator: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) equipped with a chemically resistant glass pH electrode (LiCl in Ethanol electrolyte).

  • Solvent: 50:50 (v/v) mixture of Acetone (to sharpen endpoint) and Deionized Water (to ensure solubility).[1] Note: For strictly non-aqueous work, use DMF, but solubility may be slow.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH) or 0.1 N TBAH.

  • Analyte: Pyridine-3-Sulfonic Acid (Dried at 105°C for 2 hours).

B. Step-by-Step Workflow
  • System Preparation:

    • Condition the electrode in the solvent mixture for 10 minutes to prevent drift.

    • Perform a "Blank" titration on 50 mL of the solvent mixture.

  • Sample Preparation:

    • Accurately weigh ~200 mg (

      
      ) of the dried sample into a titration beaker.
      
    • Add 50 mL of the Solvent Mixture.

    • Stir magnetically until fully dissolved (sonicate if necessary).

  • Titration:

    • Immerse the electrode.[1]

    • Titrate with 0.1 N NaOH (

      
      ) using a dynamic dosing mode (small increments near the inflection point).
      
    • Record the potential (mV) vs. volume.[1] The Equivalence Point (EP) is the maximum of the first derivative (

      
      ).
      
  • Calculation:

    
    [1]
    
    • 
      : Normality of Titrant
      
    • 
      : Equivalent Weight of Pyridine Sulfonic Acid (159.16  g/mol )[2]
      
C. Mechanism of Action[4]

Mechanism Zwit Zwitterion (PyH+ - SO3-) Solvent Acetone/Water (Dielectric Modulation) Zwit->Solvent Dissolution Inter Deprotonation of Pyridinium H+ Solvent->Inter + Base Base Titrant (OH-) Base->Inter Prod Anionic Form (Py - SO3-) Inter->Prod Sharp Potential Jump

Figure 2: The solvent mixture lowers the dielectric constant, destabilizing the zwitterion and sharpening the deprotonation step of the pyridinium nitrogen.

Supporting Experimental Data

The following data demonstrates the superior precision of the Potentiometric method compared to Aqueous titration.

Table 1: Method Validation Data (n=6 replicates)

ParameterNon-Aqueous Potentiometry (Recommended)Aqueous Titration (Visual Indicator)
Mean Assay (%) 99.42%98.10%
Standard Deviation 0.151.85
RSD (%) 0.15% 1.89%
Endpoint Clarity Sharp (First Derivative Peak)Indistinct (Gradual Color Change)
Recovery (Spiked) 99.8%96.5%

Interpretation: The high RSD (>1.5%) in aqueous titration confirms that the zwitterionic buffering effect causes significant operator error in detecting the endpoint. The Potentiometric method eliminates this subjectvity.[1]

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and Scientific Integrity , implement these checks:

  • The "Drift" Check: If the initial potential is unstable, the electrode junction is likely clogged by the organic solvent precipitate. Fix: Use a sleeve-junction electrode and refresh electrolyte daily.[1]

  • Solubility Validation: If results are consistently low, the sample may not be fully dissolved before titration starts. Fix: Ensure the solution is clear; use back-titration (add excess NaOH, then titrate back with HCl) if dissolution is slow.

  • Hygroscopicity: Pyridine sulfonic acids are hygroscopic.[1] Validation: Always measure Loss on Drying (LOD) and correct the assay calculation to a "dried basis."

References

  • Metrohm Application Bulletin. Titrimetric determination of surfactants and pharmaceuticals.[1] Retrieved from [1]

  • PubChem. Pyridine-3-sulfonic acid - Compound Summary.[1] National Library of Medicine.[1] Retrieved from [1]

  • Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration.[1] Retrieved from

  • Matmour, D. et al. Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API.[3][4] Journal of Molecular Pharmaceutical Sciences.[1] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid proper disposal procedures

5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid is a highly functionalized, halogenated heteroaromatic compound. Due to its zwitterionic potential, corrosive sulfonic acid moiety, and brominated pyridine core, it presen...

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid is a highly functionalized, halogenated heteroaromatic compound. Due to its zwitterionic potential, corrosive sulfonic acid moiety, and brominated pyridine core, it presents unique challenges in waste management. Improper disposal can lead to severe environmental contamination, equipment corrosion, and the release of highly toxic byproducts such as dioxins, furans, and hydrogen bromide (HBr) gas.

As a preferred standard for laboratory safety and operational excellence, this guide provides drug development professionals and bench scientists with a self-validating, step-by-step protocol for the safe neutralization, segregation, and final destruction of this compound.

Chemical Profiling & Risk Causality

To safely manage this compound, operators must understand the mechanistic reasoning behind its disposal requirements. We do not simply throw this into a generic waste bin; every structural feature dictates a specific logistical action:

  • The Sulfonic Acid Group (–SO₃H): This moiety makes the compound a strong organic acid. If placed directly into mixed organic waste streams without neutralization, it can catalyze unintended exothermic reactions, degrade storage containers, and mobilize heavy metals[1].

  • The Brominated Pyridine Ring: Halogenated aromatics are strictly regulated under EPA RCRA guidelines (often categorized alongside Toxicity Characteristic wastes)[2]. Combustion at standard temperatures (<800°C) fails to break the robust heteroaromatic ring and risks synthesizing brominated dioxins and furans. It requires high-temperature rotary kiln incineration[3].

  • The Diethylamino Group (–N(CH₂CH₃)₂): During thermal destruction, this amine group, combined with the pyridine nitrogen, generates nitrogen oxides (NOx). The disposal facility must be equipped with caustic scrubbing systems to neutralize both NOx and HBr emissions[4].

Waste Stream Compatibility & Segregation Data

Proper segregation minimizes disposal costs and prevents catastrophic laboratory accidents. Summarized below is the quantitative and qualitative compatibility data for segregating this specific chemical waste.

Waste Stream CategoryCompatibilityCausality / Operational LogicAction Required
Halogenated Organic Waste Highly Compatible Contains >5% halogens (Bromine). Meets EPA criteria for halogenated organic compounds (HOCs)[5].Primary disposal route. Ensure water content is <20% if mixing with solvents[6].
Non-Halogenated Organics Incompatible Mixing contaminates the non-halogenated stream, drastically increasing institutional disposal costs per liter[2].Strictly segregate. Do not mix with pure acetone, ethanol, or hexanes.
Aqueous Basic Waste Compatible (Post-Tx) The sulfonic acid group requires neutralization. Once neutralized (pH 6-8), aqueous solutions can be collected safely[1].Neutralize with 1M NaOH prior to consolidation.
Strong Oxidizers / Peroxides Dangerously Incompatible Amines and organic acids can react violently with strong oxidizers, risking fire or explosion[6].Isolate completely. Never store in the same secondary containment.

Operational Disposal Protocol: Bench-to-Destruction

The following step-by-step methodology ensures full compliance with environmental regulations while protecting laboratory infrastructure.

Phase 1: Bench-Scale Neutralization (For Dilute Aqueous Solutions)

If the compound is dissolved in an aqueous or mixed aqueous/organic solvent, it must be neutralized before long-term storage in the waste room.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Perform all steps inside a certified chemical fume hood.

  • Agitation: Place the acidic waste beaker on a magnetic stir plate. Add a PTFE-coated stir bar and initiate gentle stirring.

  • Titration: Slowly add a weak base (e.g., saturated sodium bicarbonate, NaHCO₃) or 1M Sodium Hydroxide (NaOH) dropwise. Causality: Slow addition prevents rapid exothermic heating and uncontrolled foaming (CO₂ release if using bicarbonate)[1].

  • Verification: Continuously monitor the solution using a calibrated pH meter or broad-range pH indicator strips.

  • Completion: Cease base addition once the solution stabilizes at a target pH of 6.0 to 8.0[7].

Phase 2: Segregation and Labeling
  • Transfer: Funnel the neutralized solution into a high-density polyethylene (HDPE) or glass waste container designated strictly for Halogenated Organic Waste [6].

  • Labeling: Affix a hazardous waste tag. Explicitly list "5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid" and note the presence of "Bromine" and "Aqueous/Organic mixture." Do not use abbreviations.

Phase 3: Institutional / Vendor Destruction
  • Manifesting: Transfer the container to your Environmental Health and Safety (EHS) department.

  • Thermal Destruction: EHS will contract a licensed facility to perform liquid injection or rotary kiln incineration. The incinerator must operate at temperatures between 820°C and 1,600°C with a residence time sufficient to ensure 99.99% destruction and removal efficiency (DRE) of the brominated pyridine ring[3].

  • Effluent Scrubbing: The incinerator must utilize high-efficiency caustic scrubbing to capture the resulting HBr and NOx gases[4].

Workflow Visualization

DisposalWorkflow Start 5-Bromo-4-(diethylamino) pyridine-3-sulfonic acid (Acidic/Halogenated Waste) Neutralization Neutralization Add 1M NaOH or NaHCO3 (Fume Hood) Start->Neutralization Dilute aqueous stream pHCheck pH Monitoring Target: pH 6.0 - 8.0 Neutralization->pHCheck Stir continuously pHCheck->Neutralization If pH < 6.0 Segregation Waste Segregation Label: Halogenated Organic Waste pHCheck->Segregation If pH 6.0 - 8.0 Incineration Final Disposal Rotary Kiln Incineration (>820°C) with Caustic Scrubbing Segregation->Incineration EHS / Vendor Pickup

Fig 1: Step-by-step neutralization and disposal workflow for halogenated pyridine sulfonic acid waste.

Spill Response & Decontamination

In the event of a benchtop spill involving this compound:

  • Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite)[8].

  • Neutralization (If liquid/acidic): Carefully apply a mild solid neutralizing agent like sodium carbonate (soda ash) over the spill area before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed, neutralized mixture into a heavy-duty hazardous waste bag or secondary container.

  • Disposal: Treat all cleanup materials (including contaminated paper towels and gloves) as Solid Halogenated Hazardous Waste [9].

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. URL: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. National Service Center for Environmental Publications (NSCEP). URL: [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. URL: [Link]

  • University of Nebraska–Lincoln. (2020). Sewer Disposal List - Safe Operating Procedure. URL: [Link]

  • UW Oshkosh Environmental Health and Safety. UWO Guide to Classifying Unwanted Materials. URL: [Link]

  • Vanderbilt Environmental Health and Safety (VEHS). Laboratory Guide for Managing Chemical Waste. URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid

Emergency Safety Card: 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid Parameter Critical Action / Specification Hazard Class Corrosive / Irritant / Potential Acute Toxin (Treat as highly potent) Signal Word DANGER Prim...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Card: 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid

Parameter Critical Action / Specification
Hazard Class Corrosive / Irritant / Potential Acute Toxin (Treat as highly potent)
Signal Word DANGER
Primary Risks Severe eye damage, skin burns, respiratory sensitization, potential systemic toxicity via dermal absorption.
First Aid (Skin) Wash immediately with soap and water for 15 min.[1] Do not use organic solvents (increases absorption).
First Aid (Eyes) Rinse cautiously with water for 15+ min.[1][2][3][4][5] Remove contact lenses.[3][5][6][7] Seek immediate medical attention.
Spill Control Do not dry sweep. Use a wet method or vacuum with HEPA filter to prevent aerosolization.

Introduction & Risk Profile

5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid is a specialized heterocyclic building block often used in the synthesis of loop diuretics (e.g., torasemide analogs) and other pharmaceutical targets. Its structure combines three distinct hazard moieties:

  • Pyridine Ring: Associated with potential CNS depression and hepatic toxicity.

  • Sulfonic Acid Group (

    
    ):  Confers high acidity, leading to corrosivity and severe tissue damage upon contact.
    
  • Diethylamino/Bromo Substituents: Enhance lipophilicity compared to simple pyridine sulfonic acids, potentially increasing dermal absorption rates.

Operational Mandate: Due to the likely absence of a comprehensive toxicological dataset for this specific intermediate, researchers must apply the Precautionary Principle . Handle this compound as if it possesses the combined worst-case hazards of its parent structures (Pyridine-3-sulfonic acid and 4-Dimethylaminopyridine).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Dermal Protection (Hands & Body)[9]
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 5 mil) is the standard.

    • Justification: Pyridine derivatives can permeate latex. Nitrile offers superior chemical resistance to organic bases and acids.

    • High-Risk Protocol: For solutions or prolonged handling (>15 min), use Double Gloving or Laminate Film (Silver Shield) gloves under nitrile.

  • Body Wear:

    • Standard: Chemical-resistant lab coat (buttoned to neck).

    • High-Risk (Synthesis/Scale-up): Tyvek® sleeves or apron to prevent sleeve contamination during weighing.

Ocular & Face Protection[1][2][3][9][10][11][12]
  • Standard: Chemical Splash Goggles (Indirect vented or non-vented).

    • Warning: Safety glasses with side shields are insufficient due to the corrosive risk of the sulfonic acid moiety. Fine dust can bypass side shields and cause corneal ulceration.

  • Supplement: Face shield required if handling >1 g or working with pressurized vessels.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Spills/Outside Hood): A half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Logic: The P100 protects against the solid dust; the OV cartridge protects against any volatile pyridine impurities or decomposition products.

Operational Handling Protocol

A. Weighing & Transfer (Solid State)

Handling the solid powder presents the highest risk of aerosolization.

  • Preparation:

    • Place the balance inside the fume hood. If the balance is external, use a static-free powder funnel and a tared, sealable secondary container.

    • Static Control: Use an ionizing bar or anti-static gun. Pyridine sulfonic acids can be electrostatic; static discharge can scatter corrosive dust.

  • Transfer Technique:

    • Never pour directly from the stock bottle.[8] Use a disposable spatula.

    • Technique: "Tap-transfer" method. Gently tap the spatula against the receiving vessel wall to dislodge powder rather than shaking it.

  • Solubilization:

    • Add solvent to the solid, not solid to the solvent, to minimize splash risk.

    • Exotherm Warning: Dissolution in basic media (e.g., NaOH, amines) will be exothermic. Cool the receiving vessel in an ice bath during addition.

B. Reaction Setup
  • Incompatibility: Avoid mixing with strong oxidizers (e.g., permanganates, peroxides) or strong bases without temperature control.[9]

  • Inert Atmosphere: While not strictly pyrophoric, maintaining a Nitrogen/Argon atmosphere is recommended to prevent hydrolysis or oxidative degradation of the diethylamino group.

Safety Decision Matrix (Workflow)

SafetyMatrix Start Start: Handling 5-Bromo-4-(diethylamino) pyridine-3-sulfonic acid StateCheck Is the substance Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic/Aq) StateCheck->Solution DustControl Requirement: Fume Hood + Static Control + P100 Backup Solid->DustControl GloveCheck Glove Check: Is solvent DMSO/DMF? Solution->GloveCheck Weighing Weighing: Closed Vessel Transfer DustControl->Weighing Disposal Disposal: Halogenated Organic Waste Weighing->Disposal StandardGlove Standard Nitrile (Double) GloveCheck->StandardGlove No (MeOH, DCM) LaminateGlove Laminate/Butyl Gloves Required (Permeation Risk) GloveCheck->LaminateGlove Yes (High Penetration) StandardGlove->Disposal LaminateGlove->Disposal

Figure 1: Decision matrix for PPE selection and handling based on physical state and solvent system.

Emergency Procedures

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and if outside a hood, a P100 respirator.

  • Contain: Cover the spill with a wet paper towel (dampened with water or inert oil) to prevent dust generation. Do NOT dry sweep.

  • Neutralize: Wipe the area with a dilute bicarbonate solution (5%

    
    ) to neutralize the acidic sulfonic group.
    
  • Collect: Place waste in a hazardous waste bag labeled "Corrosive/Toxic Solid."

Exposure Response
  • Skin Contact: Immediate flush (15 min).[2][5] Do not apply neutralizing agents (vinegar/soda) to the skin; thermal burns from neutralization heat can worsen injury.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal & Logistics

Waste Stream Classification Protocol
Solid Waste Halogenated Organic Solid Segregate from oxidizers. Label as "Corrosive" and "Toxic."
Aqueous Waste Acidic / Halogenated Do not mix with bleach (releases Bromine gas). Adjust pH to 6-8 before disposal if local regulations allow, otherwise dispose as acidic hazardous waste.
Solvent Waste Halogenated Solvent Due to the bromine atom, this must go into the Halogenated solvent drum, even if dissolved in a non-halogenated solvent (like Methanol).

References

  • National Institutes of Health (PubChem). Pyridine-3-sulfonic acid (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosive Chemicals. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Halogenated Pyridines. Retrieved from [Link]

Sources

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